molecular formula C13H11NO2 B1666781 Benzyl Nicotinate CAS No. 94-44-0

Benzyl Nicotinate

货号: B1666781
CAS 编号: 94-44-0
分子量: 213.23 g/mol
InChI 键: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl nicotinate is a benzyl ester resulting from the formal condensation of the carboxy group of nicotinic acid with benzyl alcohol. It has been used as a rubefacient. It has a role as a vasodilator agent. It is functionally related to a nicotinic acid.
RN given refers to parent cpd;  structure in Merck Index, 9th ed, #6344

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYGGMBOZFWZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046542
Record name Benzyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-44-0
Record name Benzyl nicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl nicotinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Pyridinecarboxylic acid, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S497LCF9C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benzyl nicotinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl Nicotinate: Chemical Properties and Structure

Introduction

This compound (CAS No. 94-44-0) is an organic compound classified as a benzyl ester. It is formed from the formal condensation of the carboxyl group of nicotinic acid (niacin, vitamin B3) with benzyl alcohol.[1][2][3][4] This compound is utilized in various applications, notably in the pharmaceutical and cosmetic industries as a topical vasodilator and rubefacient, enhancing local blood circulation.[2][3][5] It also serves as a fragrance ingredient and a starting material in the synthesis of other organic compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a pleasant odor.[2][6] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₂[1][6]
Molecular Weight 213.23 g/mol [1][4]
Exact Mass 213.078978594 Da[1][4]
Melting Point 21-24 °C[2][3][4]
Boiling Point 177-180 °C at 8 mmHg[2][3]
Density 1.1165 g/cm³[2][4][7]
Refractive Index 1.570 (at 20 °C)[2][3][7]
Flash Point 170 °C[2][3]
pKa 3.16 ± 0.10 (Predicted)[7]
XLogP3 2.4[1][4]
Appearance Colorless to pale yellow liquid[2][6]
Solubility Soluble in alcohols and acetone; limited solubility in water.[6][8]

Chemical Structure

This compound, with the IUPAC name benzyl pyridine-3-carboxylate, consists of a pyridine ring substituted at the 3-position with a carboxyl group that is esterified by a benzyl group.[1] The structure combines the aromatic pyridine moiety of nicotinic acid with the phenylmethyl group from benzyl alcohol.

Cross_Coupling_Workflow start Benzyl 2-bromonicotinate reaction_mixture Combine Reactants under Inert Atmosphere start->reaction_mixture reagents Coupling Partner (e.g., Arylboronic acid, Amine, Alkyne) reagents->reaction_mixture catalyst Palladium Catalyst + Ligand + Base catalyst->reaction_mixture solvent Anhydrous Solvent (e.g., DMF, Toluene) solvent->reaction_mixture heating Heat Reaction Mixture (Conventional or Microwave) reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product 2-Substituted This compound purification->product G cluster_0 Topical Application cluster_1 Skin Layers cluster_2 Cellular Signaling Pathways cluster_3 Physiological Response BN This compound CE Cutaneous Esterases BN->CE Penetration NA Nicotinic Acid CE->NA Conversion GPR109A Activate GPR109A Receptor (in Langerhans cells & Keratinocytes) NA->GPR109A TRPV1 Activate TRPV1 Receptor (Capsaicin Receptor Pathway) NA->TRPV1 PGs Prostaglandin Secretion GPR109A->PGs Vaso Vasodilation of Arterioles & Precapillary Sphincters TRPV1->Vaso PGs->Vaso BloodFlow Increased Capillary Perfusion (Increased Blood Flow) Vaso->BloodFlow

References

The Role of Benzyl Nicotinate as a Rubefacient in Topical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl nicotinate, the benzyl ester of nicotinic acid, is a widely utilized rubefacient in topical formulations designed for the treatment of musculoskeletal pain, enhancement of localized blood circulation, and as a sensory agent in cosmetic products.[1][2][3] Its efficacy stems from its ability to penetrate the stratum corneum and subsequently hydrolyze to nicotinic acid, which induces localized vasodilation.[4][5] This vasodilation, or rubefacient effect, manifests as a warming sensation and reddening of the skin, signaling increased blood flow to the application area.[4][6] This technical guide provides an in-depth analysis of the mechanism of action, key experimental evaluations, and formulation considerations for this compound as a topical rubefacient.

Mechanism of Action

This compound's primary mechanism as a rubefacient is indirect, functioning as a prodrug that delivers nicotinic acid to the dermal microvasculature.[4] Its lipophilic nature facilitates penetration through the skin's lipid barrier.[5][7]

1.1. Enzymatic Hydrolysis: Upon penetrating the epidermis, this compound is enzymatically hydrolyzed by esterases present in the skin, releasing its active components: nicotinic acid (niacin) and benzyl alcohol.[4][5]

1.2. Prostaglandin-Mediated Vasodilation: The released nicotinic acid is responsible for the subsequent vascular effects. It stimulates the production of vasodilating prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), within the skin.[4] These prostaglandins then act on specific receptors on the smooth muscle cells of dermal arterioles, leading to relaxation and vasodilation.[8] This widening of blood vessels increases cutaneous blood flow, resulting in the characteristic erythema (redness) and sensation of warmth.[4][6]

cluster_0 Stratum Corneum cluster_1 Epidermis / Dermis This compound (Topical) This compound (Topical) Skin Esterases Skin Esterases This compound (Topical)->Skin Esterases Penetration Nicotinic Acid Nicotinic Acid Skin Esterases->Nicotinic Acid Hydrolysis Benzyl Alcohol Benzyl Alcohol Skin Esterases->Benzyl Alcohol Prostaglandin Synthesis Prostaglandin Synthesis Nicotinic Acid->Prostaglandin Synthesis PGD2 / PGE2 PGD2 / PGE2 Prostaglandin Synthesis->PGD2 / PGE2 Vasodilation Vasodilation PGD2 / PGE2->Vasodilation Increased Blood Flow (Rubefacience) Increased Blood Flow (Rubefacience) Vasodilation->Increased Blood Flow (Rubefacience) cluster_instruments Measurement Techniques Volunteer Recruitment Volunteer Recruitment Baseline Measurement Baseline Measurement Volunteer Recruitment->Baseline Measurement Topical Application Topical Application Baseline Measurement->Topical Application Laser Doppler Flowmetry Laser Doppler Flowmetry Baseline Measurement->Laser Doppler Flowmetry EPR Oximetry EPR Oximetry Baseline Measurement->EPR Oximetry Thermography / Colorimetry Thermography / Colorimetry Baseline Measurement->Thermography / Colorimetry Post-Application Monitoring Post-Application Monitoring Topical Application->Post-Application Monitoring Data Analysis Data Analysis Post-Application Monitoring->Data Analysis Post-Application Monitoring->Laser Doppler Flowmetry Post-Application Monitoring->EPR Oximetry Post-Application Monitoring->Thermography / Colorimetry

References

In Vitro Skin Penetration of Benzyl Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and available data concerning the in vitro skin penetration of benzyl nicotinate. This compound, a vasoactive agent, is frequently used in topical formulations to enhance local blood flow and is a subject of interest for its potential to improve the delivery of other therapeutic agents. This document synthesizes findings from various studies to offer a comprehensive resource for designing and interpreting in vitro percutaneous absorption experiments.

Introduction to this compound and Skin Penetration

This compound is the benzyl ester of nicotinic acid. Its topical application leads to a localized erythema and a sensation of warmth, which is attributed to its vasodilatory effects. The penetration of this compound through the stratum corneum is a critical step for its pharmacological action. In vitro studies using diffusion cells are the gold standard for quantifying the percutaneous absorption of this and other xenobiotics, providing crucial data on permeability, flux, and the influence of formulation excipients.

The mechanism of action for nicotinates involves interaction with receptors on Langerhans cells and keratinocytes, leading to the release of prostaglandins, which in turn act on vascular smooth muscle to cause vasodilation. This increased blood flow can potentially enhance the absorption of co-administered drugs.

Experimental Protocols for In Vitro Skin Penetration Studies

The following sections detail a comprehensive protocol for assessing the in vitro skin penetration of this compound, compiled from established methodologies for nicotinic acid esters.

Skin Membrane Preparation

The choice of skin membrane is a critical factor in in vitro permeation studies. Human skin is the most relevant model, though animal skins are also utilized.

  • Human Skin: Excised human skin from cosmetic surgeries (e.g., abdominoplasty) is considered the gold standard. The subcutaneous fat is removed, and the skin can be used as full-thickness or dermatomed to a specific thickness (typically 200-500 µm). Epidermal sheets can also be prepared by heat separation (60°C for 1-2 minutes) to isolate the primary barrier. Skin samples are stored at -20°C or below until use.

  • Animal Skin: Porcine ear skin is a common substitute due to its anatomical and physiological similarities to human skin. Rat skin is also used, although it is generally more permeable than human skin.[1] Preparation follows a similar procedure to human skin.

Franz Diffusion Cell Apparatus

The Franz diffusion cell is a static system widely used for in vitro skin permeation testing.[2][3]

  • Components: It consists of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a receptor solution. The skin membrane is mounted between these two chambers, with the stratum corneum facing the donor chamber.

  • Temperature Control: The receptor chamber is typically jacketed to allow for temperature control via a circulating water bath, maintaining the skin surface temperature at a physiologically relevant 32 ± 1°C.[4][5]

  • Stirring: The receptor solution is continuously stirred with a magnetic stir bar to ensure a uniform concentration of the permeated substance.

Experimental Procedure

The following workflow outlines the key steps in conducting an in vitro skin penetration study with this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (e.g., Human or Porcine Skin) prep_cell Franz Cell Assembly and Equilibration prep_skin->prep_cell apply_formulation Application of this compound Formulation to Donor Chamber prep_cell->apply_formulation prep_solution Receptor Solution Preparation (e.g., PBS, pH 7.4) prep_solution->prep_cell run_diffusion Incubation at 32°C with Continuous Stirring apply_formulation->run_diffusion sampling Periodic Sampling from Receptor Chamber run_diffusion->sampling quantification Quantification of this compound (e.g., HPLC-UV) sampling->quantification data_analysis Calculation of Permeation Parameters (Flux, Permeability Coefficient) quantification->data_analysis

Caption: Experimental Workflow for In Vitro Skin Penetration Studies.
Receptor Solution

The receptor solution should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its solubility.[4][5]

  • Composition: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used receptor fluid for hydrophilic compounds. For lipophilic compounds like this compound, the addition of a solubilizing agent such as a small percentage of ethanol or a surfactant may be necessary to maintain sink conditions.

  • Degassing: The receptor solution should be degassed prior to use to prevent the formation of air bubbles on the dermal side of the skin, which can impede diffusion.

Sampling and Analysis
  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn from the sampling arm of the Franz cell. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound.[6] A typical method might involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[6] The detection wavelength is typically set between 220-300 nm.[6]

Quantitative Data on Nicotinate Skin Penetration

While comprehensive quantitative data specifically for this compound is limited in the public domain, data from studies on related nicotinic acid esters can provide valuable insights. The following tables summarize representative data.

Table 1: In Vitro Percutaneous Absorption of Nicotinic Acid and its Esters through Rat and Human Skin [1]

CompoundSkin TypeOcclusionMean % of Applied Dose Absorbed (72h) ± SD
Nicotinic AcidRatUnoccluded5.7 ± 0.6
Nicotinic AcidRatOccluded8.6 ± 0.8
Nicotinic AcidHumanUnoccluded0.7 ± 0.2
Nicotinic AcidHumanOccluded3.3 ± 1.6

Table 2: In Vitro Permeation of Methyl Nicotinate through Human Cadaver Skin [7]

Dose (µg/cm²)Mean % of Applied Dose Permeated (24h)
0.09~30
0.95~30
9.5~25
95~15
949~2

Note: The data in Table 2 is estimated from graphical representations in the source material and illustrates the dose-dependent nature of permeation.

Proposed Signaling Pathway for Nicotinate-Induced Vasodilation

The vasodilatory effect of nicotinates is a key aspect of their action. While the precise signaling cascade in the skin is a subject of ongoing research, a plausible pathway involves the activation of nicotinic acetylcholine receptors (nAChRs) and subsequent downstream signaling.

signaling_pathway cluster_cell Endothelial Cell cluster_muscle Vascular Smooth Muscle Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) eNOS Endothelial Nitric Oxide Synthase (eNOS) nAChR->eNOS Activation EDH Endothelium-Derived Hyperpolarization (EDH) nAChR->EDH Activation NO Nitric Oxide (NO) eNOS->NO Production sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates Relaxation Relaxation (Vasodilation) EDH->Relaxation Induces Hyperpolarization cGMP Cyclic GMP (cGMP) sGC->cGMP Activation cGMP->Relaxation BN This compound BN->nAChR Binds and Activates

Caption: Proposed Signaling Pathway for Nicotinate-Induced Vasodilation.

This proposed pathway suggests that this compound binds to and activates nicotinic acetylcholine receptors on endothelial cells.[8][9][10] This activation leads to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS) and induces endothelium-derived hyperpolarization (EDH).[11] NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and subsequent muscle relaxation and vasodilation. EDH also contributes to this relaxation. Some evidence also points to a role for the SIRT1 pathway in the vascular effects of nicotinic acid.

Conclusion

The in vitro assessment of this compound skin penetration is a crucial step in the development of topical formulations. This guide provides a framework for conducting these studies, from experimental design to data analysis. While specific quantitative data for this compound remains somewhat limited in publicly available literature, the methodologies and findings from studies on related nicotinic acid esters offer a solid foundation for research in this area. The vasodilatory action of this compound, likely mediated through nicotinic acetylcholine receptors and downstream NO and EDH signaling, underscores its potential as both a standalone active ingredient and a penetration enhancer for other topical drugs. Further research is warranted to fully elucidate the quantitative aspects of its skin permeation and the intricacies of its mechanism of action.

References

An In-depth Technical Guide on the Discovery and History of Benzyl Nicotinate in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl nicotinate, the benzyl ester of nicotinic acid, is a well-established pharmacological agent primarily known for its vasodilatory and rubefacient properties.[1][2] It is synthesized from the formal condensation of the carboxyl group of nicotinic acid with benzyl alcohol.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and History

While the precise date and discoverer of this compound are not prominently documented in readily available literature, its synthesis is a straightforward esterification reaction between nicotinic acid (a B vitamin) and benzyl alcohol.[3][4] Its pharmacological investigation likely followed the broader exploration of nicotinic acid derivatives for their effects on circulation. The primary therapeutic application that emerged for this compound was as a topical rubefacient, a substance that causes redness and warmth of the skin.[5][6] This effect is a direct result of its ability to induce local vasodilation, increasing blood flow to the site of application.[7][8] This property has made it a common ingredient in topical preparations for the relief of muscle and joint pain.[5]

Pharmacological Profile

Mechanism of Action

The primary pharmacological effect of this compound is vasodilation.[7] Upon topical application, it penetrates the skin where it is hydrolyzed by cutaneous esterases into nicotinic acid and benzyl alcohol.[9] The released nicotinic acid is believed to be the primary mediator of the vasodilatory effect.

Nicotinic acid activates G-protein coupled receptors, specifically the niacin receptor GPR109A, which is present in dermal Langerhans cells and keratinocytes.[9] Activation of this receptor leads to the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[9] These prostaglandins then act on vascular smooth muscle cells, causing relaxation and subsequent vasodilation. This increased blood flow manifests as erythema (redness) and a sensation of warmth.[6]

Another proposed mechanism involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[8][9] Activation of TRPV1 channels in sensory neurons can also contribute to the sensation of heat and vasodilation.

Pharmacokinetics

The percutaneous absorption of this compound is influenced by the anatomical site of application.[9][10] Studies have shown that absorption is faster on the forehead compared to the forearm or calf, which is attributed to the higher density of hair follicles on the forehead.[9][10]

One study in rats investigated the effect of this compound on the percutaneous absorption of dexamethasone.[11] The results showed that this compound significantly enhanced both the rate and extent of dexamethasone absorption.[11] The relative bioavailability of dexamethasone was increased by 120% (based on urinary excretion data) or 146% (based on blood concentration data).[11] The peak blood concentration of dexamethasone was also significantly increased and was reached more quickly (1.5 hours versus 2.5 hours).[11]

The degradation of this compound in aqueous solutions is pH-dependent. It is stable in acidic conditions (pH 2.0-3.0) but degrades via hydroxide ion-catalyzed hydrolysis at neutral to alkaline pH (7.4-10.0), following apparent first-order rate kinetics.[5]

Quantitative Data

The following table summarizes key quantitative data related to the pharmacology of this compound.

ParameterValueSpecies/ModelReference
Effect on Dexamethasone Bioavailability
Relative Bioavailability (Urinary Excretion)120%Rat[11]
Relative Bioavailability (Blood Concentration)146%Rat[11]
Time to Peak Blood Concentration (Dexamethasone)1.5 hours (with this compound)Rat[11]
Time to Peak Blood Concentration (Dexamethasone)2.5 hours (without this compound)Rat[11]
Degradation Kinetics
pH Range for Stability2.0 - 3.0Aqueous Solution[5]
pH Range for Degradation7.4 - 10.0Aqueous Solution[5]
Degradation KineticsApparent First-OrderAqueous Solution[5]

Key Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of nicotinoyl chloride hydrochloride with benzyl alcohol in the presence of a base.

Protocol:

  • To a mixture of 4-(4'-chlorobenzyloxy)benzyl alcohol (1.2g), triethylamine (1.0g), and anhydrous benzene (25 ml), add nicotinoyl chloride hydrochloride (0.9g) at 10°C.

  • Stir the mixture at room temperature for 3 hours.

  • Wash the reaction mixture with water.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain a crystalline residue.

  • Recrystallize the residue from ethanol to yield 4-(4'-chlorobenzyloxy)this compound.

Note: This is one example of a synthesis for a derivative. The fundamental synthesis of this compound follows a similar principle of reacting a nicotinic acid derivative with benzyl alcohol.[12][13]

Evaluation of Percutaneous Absorption

The effect of this compound on the percutaneous absorption of other drugs can be evaluated using animal models.[11]

Protocol (adapted from Kassem & Schulte, 1980):

  • Administer a formulation containing the drug of interest (e.g., dexamethasone) with and without this compound to a defined skin area on rats.[11]

  • Collect blood samples at various time points.[11]

  • Collect urine over a specified period.[11]

  • Analyze the concentration of the drug in blood and urine samples using a suitable analytical method (e.g., liquid scintillation counting for radiolabeled compounds).[11]

  • Calculate pharmacokinetic parameters such as bioavailability and time to peak concentration.[11]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Benzyl_Nicotinate_Signaling BN This compound Skin Skin Penetration BN->Skin Hydrolysis Cutaneous Esterases Skin->Hydrolysis NA Nicotinic Acid Hydrolysis->NA GPR109A GPR109A Receptor (Langerhans cells, Keratinocytes) NA->GPR109A PGs Prostaglandin (PGD2, PGE2) Release GPR109A->PGs Vasodilation Vasodilation PGs->Vasodilation

Caption: Signaling pathway of topically applied this compound.

Experimental Workflow for Percutaneous Absorption Study

Percutaneous_Absorption_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation_Control Control Formulation (e.g., Dexamethasone) Application Topical Application to Rats Formulation_Control->Application Formulation_Test Test Formulation (e.g., Dexamethasone + this compound) Formulation_Test->Application Blood_Collection Serial Blood Collection Application->Blood_Collection Urine_Collection Urine Collection Application->Urine_Collection Sample_Analysis Drug Concentration Analysis Blood_Collection->Sample_Analysis Urine_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Caption: Experimental workflow for a percutaneous absorption study.

Conclusion

This compound has a long history in pharmacology as a topical vasodilator. Its mechanism of action, primarily through the release of nicotinic acid and subsequent prostaglandin-mediated vasodilation, is well-understood. The quantitative data available highlights its ability to enhance the percutaneous absorption of other drugs, a property that continues to be of interest in transdermal drug delivery research. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Solubility of Benzyl Nicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl nicotinate in various organic solvents. The information is intended to assist researchers, scientists, and professionals involved in drug development, formulation, and chemical synthesis in understanding and utilizing the solubility characteristics of this compound.

Executive Summary

This compound, the benzyl ester of nicotinic acid, is a widely used active pharmaceutical ingredient known for its vasodilatory properties. Its solubility in organic solvents is a critical parameter for the development of topical formulations, analytical methods, and purification processes. This guide summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility of this compound

The solubility of this compound is influenced by the polarity and hydrogen-bonding capabilities of the solvent. It is generally observed to have good solubility in polar aprotic and protic organic solvents.

Quantitative and Qualitative Solubility Data
Solvent ClassificationSolventChemical FormulaPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL The polar nature of the ester and pyridine nitrogen can interact favorably with the dipoles of these solvents.
AcetoneC₃H₆OSoluble[1]The polar nature of the ester and pyridine nitrogen can interact favorably with the dipoles of these solvents.
Halogenated ChloroformCHCl₃Sparingly Soluble[2][3][4]These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic character.
Alcohols MethanolCH₃OHSlightly Soluble[2][3][4]The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions.
EthanolC₂H₅OHSolubleThe ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions.
IsopropanolC₃H₈OSolubleThe ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. Solubility is expected to decrease with increasing alcohol chain length.

It is highly recommended that researchers experimentally determine the precise solubility in their specific solvent systems and conditions (e.g., temperature, purity of materials).

Experimental Protocols

To obtain reliable and accurate quantitative solubility data, the shake-flask method is a widely recognized and robust technique. This protocol outlines the general procedure for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

I. Shake-Flask Method for Solubility Determination

This method is based on achieving equilibrium between the undissolved solute and a saturated solution.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical or HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant agitation speed.

    • Maintain a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution:

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of this compound in the prepared solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized for good peak shape and separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: this compound can be detected in the range of 190-330 nm.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the selected organic solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations that bracket the expected concentration of the diluted sample.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. A linear regression should be applied to the data.

  • Sample Analysis:

    • Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess Benzyl Nicotinate to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate sediment Allow excess solid to sediment agitate->sediment withdraw_supernatant Withdraw supernatant sediment->withdraw_supernatant filter_solution Filter solution withdraw_supernatant->filter_solution dilute_solution Dilute for analysis filter_solution->dilute_solution hplc_analysis Quantify using validated HPLC method dilute_solution->hplc_analysis calculate_solubility Calculate solubility hplc_analysis->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Determining this compound Solubility.

logical_relationship cluster_factors Key Factors Influencing Solubility compound This compound (Solute) solubility Solubility compound->solubility influences solvent Organic Solvent solvent->solubility influences temperature Temperature temperature->solubility affects purity Purity of Components purity->solubility affects

Caption: Factors Influencing this compound Solubility.

References

Benzyl Nicotinate-Induced Vasodilation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms, experimental evaluation, and quantitative data related to benzyl nicotinate-induced vasodilation. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from primary research to offer a comprehensive overview of the topic.

Introduction

This compound, an ester of nicotinic acid (niacin), is a well-known topical vasodilator. Its ability to increase cutaneous blood flow makes it a common ingredient in topical preparations for pain relief and in studies of skin sensitivity and microcirculation.[1][2] Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid, which then initiates a cascade of signaling events leading to localized vasodilation.[2] This guide details the primary signaling pathways involved, presents quantitative data from key studies, and provides standardized experimental protocols for investigating these effects.

Core Signaling Pathways in this compound-Induced Vasodilation

The vasodilatory effect of this compound is primarily mediated by two interconnected pathways: the prostaglandin synthesis pathway and the sensory nerve activation pathway. These pathways are initiated by the binding of nicotinic acid to the G protein-coupled receptor GPR109A on Langerhans cells and keratinocytes.[3][4]

Prostaglandin Synthesis Pathway

The activation of GPR109A by nicotinic acid triggers the release of arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5][6] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to vasodilation. The involvement of this pathway is strongly supported by studies where pretreatment with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, significantly attenuates the vasodilatory response to nicotinates.[5]

GPR109A_Prostaglandin_Pathway cluster_epidermis Epidermal Cell (Langerhans/Keratinocyte) cluster_vessel Vascular Smooth Muscle Cell This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Hydrolysis GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Arachidonic Acid Arachidonic Acid GPR109A->Arachidonic Acid Activates release of COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Metabolized by Prostaglandins (PGD2, PGE2) Prostaglandins (PGD2, PGE2) COX-1/2->Prostaglandins (PGD2, PGE2) Produces PG_Receptors Prostaglandin Receptors Prostaglandins (PGD2, PGE2)->PG_Receptors Acts on Vasodilation Vasodilation PG_Receptors->Vasodilation Induces

GPR109A-Mediated Prostaglandin Synthesis Pathway.
Sensory Nerve Activation Pathway

In addition to the prostaglandin pathway, evidence suggests the involvement of sensory nerves in the vasodilatory response. The activation of sensory nerves can lead to the release of neuropeptides such as calcitonin gene-related peptide (CGRP), which is a potent vasodilator.[7][8] Studies using capsaicin, a neurotoxin that depletes sensory nerve endings of their neurotransmitters, have shown a reduction in the vasodilatory response to certain stimuli, indicating a neurogenic component.[9][10] It is hypothesized that prostaglandins produced in the epidermis can also sensitize and activate nearby sensory nerve endings, creating a link between the two pathways.

Sensory_Nerve_Pathway cluster_epidermis Epidermis cluster_dermis Dermis cluster_vessel Vascular Smooth Muscle Cell Prostaglandins Prostaglandins Sensory_Nerve Sensory Nerve Ending Prostaglandins->Sensory_Nerve Activates/Sensitizes Neuropeptides e.g., CGRP Sensory_Nerve->Neuropeptides Releases NP_Receptors Neuropeptide Receptors Neuropeptides->NP_Receptors Acts on Vasodilation Vasodilation NP_Receptors->Vasodilation Induces

Sensory Nerve Activation in Vasodilation.

Quantitative Data on this compound-Induced Vasodilation

Quantitative assessment of the vasodilatory effects of this compound is crucial for understanding its potency and duration of action. The following tables summarize key findings from studies that have measured changes in cutaneous blood flow following the topical application of this compound.

Parameter Forearm Forehead Calf Reference
Baseline Blood Flow (Arbitrary Units) LowerHighestLower[11][12]
Time to Maximal Response SlowerFastestSlower[11][12]
Duration of Response LongerShortestLonger[11][12]

Table 1: Comparison of Vasodilatory Response to this compound at Different Anatomical Sites.

Study Compound Inhibitor Effect on Vasodilation Reference
Nicotinic AcidNaproxen (NSAID)Inhibition of increased forearm blood flow[7]
Methyl NicotinateIndomethacin, Ibuprofen, Aspirin (NSAIDs)Significant suppression of cutaneous vascular response[5]

Table 2: Effect of Prostaglandin Synthesis Inhibitors on Nicotinate-Induced Vasodilation.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of this compound-induced vasodilation. The following section details a typical experimental workflow using laser Doppler flowmetry.

Measurement of Cutaneous Blood Flow using Laser Doppler Flowmetry

This protocol describes the non-invasive measurement of microvascular blood flow in response to topically applied this compound.

Objective: To quantify the time-course and magnitude of this compound-induced vasodilation in human skin.

Materials:

  • Laser Doppler Flowmeter with a surface probe

  • This compound preparation (e.g., 1% gel)

  • Placebo control gel

  • Double-sided adhesive rings for probe attachment

  • Skin marker

  • Computer with data acquisition software

  • Temperature and humidity-controlled room

Procedure:

  • Subject Acclimatization: Allow the subject to rest in a supine or seated position in a temperature-controlled room (22-24°C) for at least 20 minutes to achieve cardiovascular stability.

  • Site Selection and Preparation: Select two measurement sites on the volar forearm, free of hair, scars, and blemishes. Mark the sites for probe placement.

  • Baseline Measurement: Attach the laser Doppler probes to the marked sites using the adhesive rings. Record baseline blood flow for 5-10 minutes until a stable signal is obtained.

  • Application of Test Substances: Remove the probes and apply a standardized amount of this compound gel to one site and the placebo gel to the other site.

  • Post-Application Measurement: Re-attach the probes to the same locations and continuously record blood flow for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Express the blood flow data as a percentage change from the baseline. Calculate parameters such as the time to onset of vasodilation, time to peak blood flow, and the area under the curve (AUC) of the blood flow response.

Experimental_Workflow A Subject Acclimatization (20-30 min) B Site Selection and Marking (Volar Forearm) A->B C Baseline Blood Flow Recording (5-10 min) B->C D Application of this compound and Placebo C->D E Continuous Blood Flow Recording (60-120 min) D->E F Data Analysis (% Change from Baseline, Tmax, AUC) E->F

Experimental Workflow for Assessing Vasodilation.

Conclusion

This compound induces vasodilation primarily through the activation of the GPR109A receptor, leading to the synthesis of prostaglandins and the activation of sensory nerves. The vasodilatory response can be quantified using non-invasive techniques such as laser Doppler flowmetry. This technical guide provides a foundational understanding for researchers and professionals in drug development, offering insights into the mechanisms of action and methodologies for evaluating the effects of this compound and related compounds. Further research focusing on detailed dose-response relationships and the interplay between the prostaglandin and sensory nerve pathways will further elucidate the complete pharmacological profile of this compound.

References

Initial Toxicity Screening of Benzyl Nicotinate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory work should be conducted in accordance with institutional and regulatory guidelines.

Summary of Toxicological Data

Quantitative toxicity data for benzyl nicotinate is sparse in publicly available literature. The following tables summarize the available information and highlight data gaps. A read-across approach from benzyl alcohol and nicotinic acid is used to provide context for potential hazards.

Table 1: Cytotoxicity Data
CompoundCell LineAssayEndpointResultReference
This compound Data Not AvailableData Not AvailableIC50Data Not Available
Benzyl AlcoholHuman LymphocytesComet AssayDNA DamageIncreased at 25 & 50 mM[3][4]
Benzoic AcidHuman LymphocytesComet AssayDNA DamageIncreased at 5 mM[3][4]

IC50: Half-maximal inhibitory concentration.

Table 2: Genotoxicity Data
CompoundTest SystemAssay TypeResultReference
This compound Data Not AvailableData Not AvailableData Not Available
Nicotinic Acid & EstersInferredGeneral GenotoxicityNot Genotoxic (Read-Across)[5]
Benzyl AlcoholSalmonella typhimuriumAmes TestNegative[6]
Benzoic AcidSalmonella typhimuriumAmes TestNegative[6]
p-Nitrobenzyl chlorideS. typhimurium TA100Ames TestPositive[7]
Table 3: Acute Toxicity Data
CompoundSpeciesRouteEndpointResultReference
This compound MouseOralLD502188 mg/kg[8]
Benzyl AlcoholRat (male)Oral (Gavage)No-Observed-Adverse-Effect Level< 800 mg/kg (reduced weight gain)[6]
Nicotinic AcidHumanOral-Flushing at doses as low as 30 mg/day; hepatotoxicity at ~3 g/day [9]

LD50: Median lethal dose.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable toxicity screening. The following are standard protocols applicable to the assessment of this compound compounds.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells (e.g., human dermal fibroblasts, keratinocytes, or other relevant cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/mL) and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of any solvent (like DMSO) should be non-toxic to the cells (typically ≤0.5%).[5] Replace the existing medium with the medium containing the test compound and incubate for a specified exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity - Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.[13] It is performed in compliance with OECD Guideline 471.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine, allowing them to form colonies.[13]

Methodology:

  • Strain Selection: Use a panel of tester strains, such as TA98, TA100, TA1535, and TA1537, and potentially a strain of E. coli (WP2uvrA), to detect different types of mutations (frameshift and base-pair substitutions).[13][14]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor-1254 induced rats or hamsters) to mimic mammalian metabolism.[14]

  • Exposure (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial tester strain, and the S9 mix (if applicable) in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies over the spontaneous background rate.

Genotoxicity - In Vitro Micronucleus Assay

The in vitro micronucleus test identifies substances that cause chromosomal damage. It is conducted in accordance with OECD Guideline 487.

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division. They are formed from chromosome fragments (clastogenic event) or whole chromosomes (aneugenic event) that lag behind in anaphase.[15] An increase in the frequency of micronucleated cells indicates genotoxic damage.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary human lymphocytes.[16]

  • Treatment: Expose duplicate cell cultures to a range of concentrations of this compound for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration, both with and without S9 metabolic activation.[16]

  • Cytokinesis Block (Optional but Recommended): After treatment, add Cytochalasin-B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[17]

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Analysis: Using a microscope, score a predetermined number of cells (e.g., 1000-2000) per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity (and obtain an LD50 range) of a substance.

Principle: This is a stepwise procedure using a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. It allows for classification of the substance based on its toxicity.[3]

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rat).[3]

  • Housing and Fasting: Acclimatize animals to laboratory conditions. Fast animals overnight prior to dosing.[18]

  • Dosing: Administer this compound orally via gavage in a suitable vehicle. Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.[3]

  • Procedure:

    • Dose an initial group of three animals.

    • If mortality occurs, the next step involves dosing at a lower fixed level.

    • If no mortality occurs, the next step involves dosing at a higher fixed level.

  • Observation: Observe animals closely for signs of toxicity immediately after dosing and periodically for 14 days. Record all signs of toxicity, time of onset, duration, and mortality.[18]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Endpoint: The result allows for the classification of the substance into a GHS toxicity category.

Potential Signaling Pathways and Mechanisms of Toxicity

Direct evidence for signaling pathways affected by this compound is not available. However, insights can be drawn from its components.

  • Nicotinic Acid-Related Pathways:

    • Prostaglandin-Mediated Vasodilation: Nicotinic acid is known to cause flushing through interaction with the G-protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells, leading to the release of prostaglandins (e.g., PGD2, PGE2).[9] This is the likely mechanism behind the vasodilatory effect of topically applied this compound.

    • Hepatic Metabolism and Toxicity: Niacin is metabolized in the liver. At high doses, one metabolic pathway can be overwhelmed, leading to the accumulation of toxic byproducts and potential hepatotoxicity.[9] This suggests the liver could be a target organ for systemic toxicity of this compound if significant absorption occurs.

    • Lipid Metabolism: Nicotinic acid plays a role in lipid metabolism and can ameliorate alcohol-induced fatty liver by increasing fatty acid oxidation.[19][20]

  • Benzyl Alcohol-Related Pathways:

    • Metabolism: Benzyl alcohol is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted.[6] High doses could potentially overwhelm this metabolic capacity.

    • Neurotoxicity: At high doses, benzyl alcohol can induce neurotoxic effects.[6]

The following diagrams illustrate the general workflow for toxicity screening and a potential signaling pathway for the vasodilatory effect of the nicotinic acid moiety.

G cluster_0 Initial Screening cluster_1 In Vitro Assays cluster_2 In Vivo Assays In Silico Assessment In Silico Assessment Cytotoxicity (MTT) Cytotoxicity (MTT) In Silico Assessment->Cytotoxicity (MTT) Physicochemical Characterization Physicochemical Characterization Physicochemical Characterization->Cytotoxicity (MTT) Genotoxicity (Ames, Micronucleus) Genotoxicity (Ames, Micronucleus) Cytotoxicity (MTT)->Genotoxicity (Ames, Micronucleus) Acute Toxicity (Oral, Dermal) Acute Toxicity (Oral, Dermal) Genotoxicity (Ames, Micronucleus)->Acute Toxicity (Oral, Dermal) Data Analysis & Risk Assessment Data Analysis & Risk Assessment Genotoxicity (Ames, Micronucleus)->Data Analysis & Risk Assessment Acute Toxicity (Oral, Dermal)->Data Analysis & Risk Assessment Skin/Eye Irritation Skin/Eye Irritation Skin/Eye Irritation->Data Analysis & Risk Assessment

Caption: General workflow for initial toxicity screening.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis (in skin) Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor binds to Prostaglandin Release Prostaglandin Release GPR109A Receptor->Prostaglandin Release activates Langerhans Cell Langerhans Cell Langerhans Cell->GPR109A Receptor located on Vasodilation Vasodilation Prostaglandin Release->Vasodilation leads to

Caption: Postulated pathway for nicotinic acid-mediated vasodilation.

Conclusion

The initial toxicity screening of this compound reveals significant data gaps, particularly in the areas of in vitro cytotoxicity and genotoxicity. While an acute oral LD50 in mice is available, a more comprehensive profile is needed for a thorough risk assessment. The provided experimental protocols for cytotoxicity, genotoxicity, and acute toxicity studies offer a clear path forward for generating this crucial data. Furthermore, the analysis of this compound's constituent molecules, benzyl alcohol and nicotinic acid, provides valuable insights into potential mechanisms of action and target organs, suggesting that hepatic metabolism and prostaglandin-mediated pathways are important areas for further investigation. This guide serves as a foundational resource for researchers to design and execute a robust initial toxicity assessment of this compound compounds.

References

Methodological & Application

Synthesis of Benzyl Nicotinate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of benzyl nicotinate, a compound with applications in pharmaceuticals and cosmetics, through the well-established Fischer esterification reaction. The synthesis involves the acid-catalyzed esterification of nicotinic acid with benzyl alcohol.

Introduction

This compound is the benzyl ester of nicotinic acid (niacin or vitamin B3). It functions as a rubefacient and vasodilator, making it a valuable active ingredient in topical formulations for improving skin microcirculation. The most common and direct method for its synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This application note details a laboratory-scale protocol for this synthesis, including reaction conditions, purification, and characterization of the final product.

Reaction Scheme

The synthesis of this compound from nicotinic acid and benzyl alcohol is an equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water formed as a byproduct is removed.[2][3]

Figure 1. Fischer esterification of nicotinic acid and benzyl alcohol to yield this compound.

Quantitative Data Summary

While specific yields can vary based on reaction scale and purification efficiency, the following table summarizes representative data for the synthesis of this compound and its characterization.

ParameterValueReference(s)
Reactants
Nicotinic Acid1.0 equivalent
Benzyl Alcohol1.5 - 5.0 equivalents (serves as reactant and solvent)[1]
Catalyst (p-TsOH or H₂SO₄)0.05 - 0.1 equivalents[2][4]
Reaction Conditions
TemperatureReflux (typically 110-140 °C)[2][5]
Reaction Time5 - 24 hours[4][6]
Product
Yield70-95% (can be lower depending on purification)[4]
Purity>98% (after column chromatography)[5]
Characterization
AppearanceColorless to pale yellow liquid or solid
Melting Point21-24 °C
Boiling Point177 °C @ 8 mmHg

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • Nicotinic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (as a solvent to fill the Dean-Stark trap).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Esterification:

    • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

    • Continue refluxing for 8-12 hours, or until no more water is collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted nicotinic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[6]

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield pure this compound.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Nicotinic_Acid Nicotinic Acid Protonated_Carbonyl Protonated Carbonyl Nicotinic_Acid->Protonated_Carbonyl Protonation Benzyl_Alcohol Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate H+ H+ (catalyst) H+->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination H2O Water Tetrahedral_Intermediate->H2O Protonated_Ester->H+ Benzyl_Nicotinate This compound Protonated_Ester->Benzyl_Nicotinate Deprotonation

Fischer Esterification Mechanism for this compound Synthesis

Experimental_Workflow Start Start: Combine Reactants & Catalyst Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Monitor->Reflux Continue if incomplete Cool Cool to Room Temperature Monitor->Cool If complete Workup Aqueous Work-up (Neutralization & Extraction) Cool->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Pure Product Purify->Characterize End End: Pure this compound Characterize->End

References

Application Note: Quantification of Benzyl Nicotinate Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of benzyl nicotinate in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with UV detection, providing a rapid, precise, and reliable analytical solution for quality control and research applications.

Introduction

This compound is a rubefacient and vasodilating agent used in topical preparations to relieve muscle and joint pain.[1] Its efficacy is dependent on the concentration of the active ingredient, necessitating a robust analytical method for its quantification. This document provides a detailed protocol for the determination of this compound using HPLC, which is a widely accepted technique for the analysis of pharmaceutical compounds.[2]

Chromatographic Conditions

A reversed-phase HPLC method was established and validated for the quantification of this compound. The separation is achieved on an octadecylsilane (C18) stationary phase with a mobile phase consisting of a buffered organic-aqueous mixture.[3][4]

ParameterSpecification
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol : Water : Acetic Acid (50:50:1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[3]
UV Detection 262 nm
Injection Volume 20 µL[3]
Run Time Approximately 10 minutes

Detailed Experimental Protocol

Reagents and Materials
  • This compound Reference Standard (≥99% purity)

  • Methanol (HPLC Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Membrane Filters for solvent and sample filtration

  • Standard laboratory glassware (volumetric flasks, pipettes)

  • HPLC vials with septa

Preparation of Solutions

2.1. Mobile Phase Preparation

  • Carefully measure 500 mL of Methanol and 500 mL of Water into a 1 L glass reservoir.

  • Add 10 mL of Glacial Acetic Acid to the mixture.

  • Mix thoroughly and degas the solution for 15-20 minutes using vacuum filtration or sonication.

2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Mobile Phase. Mix until fully dissolved. This is the Standard Stock Solution.

2.3. Calibration Standards

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the Mobile Phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

  • A suggested calibration series is: 10, 25, 50, 100, 150, and 200 µg/mL.

2.4. Sample Preparation (e.g., for a Cream Formulation)

  • Accurately weigh a portion of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the Mobile Phase and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the Mobile Phase.

  • Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial. The theoretical final concentration is 100 µg/mL.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Mobile Phase) to ensure the baseline is free from interfering peaks.

  • Inject the calibration standards in sequence, from the lowest to the highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify the this compound concentration in the sample solutions using the linear regression equation derived from the calibration curve.[3]

Method Validation Summary

The described method has been validated according to standard guidelines. The following table summarizes the typical performance characteristics.

Validation ParameterTypical Result
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from common excipients was observed.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents 1. Prepare Mobile Phase (Methanol:Water:AcOH) standards 2. Prepare Standard Solutions (Stock & Dilutions) samples 3. Prepare Sample Solutions (Weigh, Dissolve, Filter) equilibration 4. System Equilibration (Stable Baseline) samples->equilibration injection 5. Inject Standards & Samples equilibration->injection detection 6. Chromatographic Separation & UV Detection (262 nm) injection->detection calibration 7. Generate Calibration Curve (Peak Area vs. Conc.) detection->calibration quantification 8. Quantify Sample Concentration calibration->quantification report 9. Final Report quantification->report

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes and Protocols: Formulation of Benzyl Nicotinate in a Hydrophilic Gel for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation, evaluation, and mechanism of action of a benzyl nicotinate hydrophilic gel for topical application.

Introduction

This compound is a vasodilator that, when applied topically, penetrates the skin and is hydrolyzed to nicotinic acid.[1] This enzymatic conversion leads to localized vasodilation, increasing blood flow and oxygenation in the skin.[1][2] These properties make it a valuable active pharmaceutical ingredient (API) for various therapeutic applications, including the relief of muscle and joint pain.[3] Hydrophilic gels are an excellent vehicle for the topical delivery of this compound due to their non-greasy nature, ease of application, and good drug release characteristics.[4] This document outlines the formulation of a this compound hydrophilic gel, along with detailed protocols for its preparation and evaluation.

Proposed Mechanism of Action

This compound's primary pharmacological effect is vasodilation, which is mediated by its conversion to nicotinic acid in the skin.[1] Nicotinic acid is thought to stimulate the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from dermal Langerhans cells and keratinocytes. These prostaglandins then act on vascular smooth muscle cells, leading to relaxation and an increase in blood vessel diameter. This enhanced blood flow results in the characteristic rubefacient effect (redness and warmth) and contributes to the therapeutic benefits of this compound.

G cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis Stratum_Corneum->Epidermis Penetration Benzyl_Nicotinate This compound Epidermis->Benzyl_Nicotinate Dermis Dermis Vasodilation Vasodilation Dermis->Vasodilation Benzyl_Nicotinate_Gel Topical Benzyl Nicotinate Gel Benzyl_Nicotinate_Gel->Stratum_Corneum Application Nicotinic_Acid Nicotinic Acid Benzyl_Nicotinate->Nicotinic_Acid Hydrolysis Esterases Esterases Esterases->Benzyl_Nicotinate Prostaglandin_Release Prostaglandin Release (PGD2, PGE2) Nicotinic_Acid->Prostaglandin_Release Prostaglandin_Release->Dermis Increased_Blood_Flow Increased Blood Flow & Oxygenation Vasodilation->Increased_Blood_Flow

Caption: Proposed signaling pathway of topical this compound.

Formulation Data

The following table provides a sample formulation for a 2.5% w/w this compound hydrophilic gel. This formulation utilizes Carbopol® 940 as the gelling agent, which provides a clear and stable gel matrix.

Table 1: Formulation of 2.5% w/w this compound Hydrophilic Gel

Ingredient Function Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient2.50
Carbopol® 940Gelling Agent1.00 - 1.50
Propylene GlycolHumectant, Co-solvent5.00
TriethanolamineNeutralizing Agentq.s. to pH 7.0
Purified WaterVehicleq.s. to 100.00

q.s. = quantum sufficit (as much as is sufficient)

Experimental Protocols

The following sections provide detailed protocols for the preparation and evaluation of the this compound hydrophilic gel.

G cluster_formulation Formulation & Preparation cluster_evaluation Evaluation Formulation Define Formulation (Table 1) Preparation Prepare Gel (Protocol 4.1) Formulation->Preparation In_Vitro_Release In Vitro Release Test (Protocol 4.2) Preparation->In_Vitro_Release Skin_Permeation Skin Permeation Study (Protocol 4.3) Preparation->Skin_Permeation Analysis HPLC Analysis (Protocol 4.4) In_Vitro_Release->Analysis Skin_Permeation->Analysis

Caption: Experimental workflow for formulation and evaluation.
Protocol for Preparation of this compound Hydrophilic Gel

This protocol describes the preparation of a 100g batch of the hydrophilic gel.

Materials:

  • This compound

  • Carbopol® 940

  • Propylene Glycol

  • Triethanolamine

  • Purified Water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Weighing balance

Procedure:

  • In a beaker, dissolve the required amount of propylene glycol in purified water.

  • Slowly disperse the Carbopol® 940 into the propylene glycol-water mixture while stirring continuously with a magnetic stirrer to avoid the formation of lumps.[5]

  • Allow the dispersion to hydrate for at least 12 hours in a sealed container.[5]

  • In a separate beaker, dissolve the this compound in a small amount of the hydrated Carbopol® gel.

  • Gradually add the this compound mixture to the main Carbopol® gel dispersion with continuous stirring.

  • Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. Continue adding until a pH of approximately 7.0 is achieved, at which point the clear gel will form.[5]

  • Add purified water to the final weight and mix until a homogenous gel is obtained.

Protocol for In Vitro Release Testing (IVRT)

This protocol utilizes a Franz diffusion cell to evaluate the release of this compound from the hydrophilic gel.

Apparatus and Materials:

  • Franz diffusion cells[6]

  • Synthetic membrane (e.g., cellulose acetate)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)[6]

  • Magnetic stirrer and stir bars

  • Water bath with temperature control (32°C)

  • Syringes for sampling

  • HPLC system for analysis

Procedure:

  • Assemble the Franz diffusion cells with the synthetic membrane placed between the donor and receptor chambers.

  • Fill the receptor chamber with the receptor solution and ensure no air bubbles are trapped beneath the membrane.

  • Place a known quantity of the this compound gel onto the membrane in the donor chamber.

  • Maintain the temperature of the receptor solution at 32°C using a circulating water bath.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 4.4).

  • Plot the cumulative amount of this compound released per unit area versus time.

Protocol for Ex Vivo Skin Permeation Study

This protocol uses excised skin in a Franz diffusion cell to assess the permeation of this compound through the skin.

Apparatus and Materials:

  • Franz diffusion cells[7]

  • Excised human or animal skin (e.g., rat or porcine skin)[7]

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)[7]

  • Magnetic stirrer and stir bars

  • Water bath with temperature control (32°C)[7]

  • HPLC system for analysis[7]

  • Syringes for sampling

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[7]

  • Fill the receptor chamber with the receptor solution, ensuring no air bubbles are present.

  • Apply a finite dose of the this compound gel to the surface of the skin in the donor chamber.

  • Maintain the temperature of the receptor solution at 32°C.[7]

  • At specified time points, collect samples from the receptor chamber and replace with fresh receptor solution.

  • At the end of the study, dismantle the apparatus. Analyze the receptor solution, the skin (epidermis and dermis separately after heat separation), and any remaining formulation in the donor chamber for this compound content using HPLC.

  • Calculate the cumulative amount of this compound permeated through the skin over time and determine the steady-state flux.

Protocol for HPLC Analysis of this compound

This protocol provides a high-performance liquid chromatography (HPLC) method for the quantification of this compound in samples from in vitro release and skin permeation studies.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: Octadecylsilane (C18) bonded silica column[8]

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., phosphoric or formic acid)[8][9]

  • Flow Rate: 0.8 - 1.1 mL/min[8]

  • Column Temperature: 20 - 45°C[8]

  • Detection Wavelength: 220 - 300 nm[8]

  • Injection Volume: 20 µL[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Dilute the samples collected from the IVRT and skin permeation studies with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Stability Considerations

The stability of this compound in aqueous formulations is pH-dependent. It undergoes hydroxide ion-catalyzed degradation.[10] Therefore, the pH of the hydrophilic gel should be maintained around neutral to ensure the stability of the active ingredient. The inclusion of co-solvents like propylene glycol can also enhance the stability of this compound in the formulation.[11] Stability studies should be conducted to evaluate the physical and chemical stability of the gel over time, including parameters such as appearance, pH, viscosity, and drug content.[3] A stability-indicating HPLC method should be used to separate and quantify any degradation products.[12]

References

Application Notes and Protocols: Benzyl Nicotinate as a Penetration Enhancer in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl nicotinate as a penetration enhancer in transdermal drug delivery systems. The information compiled herein, supported by experimental data and detailed protocols, is intended to guide researchers in harnessing the potential of this compound to improve the systemic delivery of therapeutic agents through the skin.

Introduction

This compound, a benzyl ester of nicotinic acid, is a well-known vasoactive agent that induces localized vasodilation, leading to increased blood flow in the skin.[1][2] This physiological response makes it a compelling candidate as a penetration enhancer for transdermal drug delivery. By increasing cutaneous blood flow, this compound can facilitate the absorption of co-administered drugs into the systemic circulation.[3][4] Furthermore, it is suggested that this compound may also enhance penetration by increasing the fluidity of the stratum corneum lipids.[4]

Mechanism of Action

The primary mechanism by which this compound enhances transdermal drug delivery is through vasodilation of cutaneous blood vessels. This effect is believed to be mediated by two main signaling pathways:

  • Prostaglandin Synthesis: this compound activates niacin receptors (GPR109A) on dermal Langerhans cells and keratinocytes, leading to the synthesis and release of prostaglandins, such as prostaglandin E2 (PGE2).[5] Prostaglandins are potent vasodilators.

  • TRPV1 Pathway Activation: this compound can also activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[5] Activation of TRPV1 on sensory nerves in the skin leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which contribute to neurogenic inflammation and vasodilation.

The combined action of these pathways results in the widening of arterioles and precapillary sphincters, leading to increased capillary perfusion and enhanced absorption of drugs from the dermal tissue into the bloodstream.[5]

Quantitative Data on Penetration Enhancement

The efficacy of this compound as a penetration enhancer has been demonstrated for various drugs. The following table summarizes the available quantitative data.

Co-administered DrugFormulation VehicleAnimal ModelEnhancement MetricResultReference
DexamethasoneEthanol/OctanolRatRelative Bioavailability (Urinary Excretion)120%[3][6]
DexamethasoneEthanol/OctanolRatRelative Bioavailability (Blood Concentration)146%[3][6]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the in vitro skin permeation of a drug in the presence of this compound.

Objective: To quantify the permeation of a test drug through an excised skin membrane with and without this compound.

Apparatus and Materials:

  • Vertical Franz diffusion cells

  • Excised human or animal skin (e.g., dermatomed human skin, hairless mouse skin)

  • Receptor solution (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Test drug formulation (with and without this compound)

  • Water bath with circulator

  • Magnetic stir bars

  • Syringes and vials for sampling

  • Validated analytical method (e.g., HPLC) for drug quantification

Procedure:

  • Skin Membrane Preparation:

    • Thaw excised skin at room temperature.

    • Carefully remove any subcutaneous fat.

    • Dermatome the skin to a uniform thickness (typically 200-500 µm).

    • Cut the dermatomed skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Clamp the assembly together to ensure a leak-proof seal.

  • Dosing and Sampling:

    • Place the Franz cells in a temperature-controlled water bath set to maintain a skin surface temperature of 32°C.

    • Equilibrate the cells for at least 30 minutes.

    • Apply a known quantity of the test formulation (with or without this compound) evenly to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor chamber.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) over time.

    • Determine the steady-state flux (Jss, μg/cm²/h) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the permeability coefficient (Kp, cm/h) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) as the ratio of the flux of the drug with this compound to the flux without the enhancer.

Skin Irritation Study

This protocol provides a general guideline for assessing the potential skin irritation of a formulation containing this compound.

Objective: To evaluate the skin irritation potential of a topical formulation containing this compound in human subjects.

Study Design: A randomized, controlled, single or repeat patch test study.

Subjects: Healthy adult volunteers with no history of skin diseases.

Materials:

  • Test formulation containing this compound.

  • Control formulation (vehicle without this compound).

  • Negative control (e.g., 0.9% saline).

  • Positive control (e.g., 0.1% sodium lauryl sulfate).

  • Occlusive patches.

Procedure:

  • Patch Application:

    • Apply a defined amount of the test and control formulations to the skin on the back or forearm of the subjects using occlusive patches.

    • The application sites should be randomized.

    • Patches are typically left in place for 24 or 48 hours. For cumulative irritation studies, patches are applied daily for a set period (e.g., 21 days).

  • Evaluation:

    • After patch removal, the application sites are evaluated for signs of irritation by a trained observer at specific time points (e.g., 30 minutes, 24, 48, and 72 hours after removal).

    • Skin reactions are scored based on a standardized scale for erythema, edema, and other signs of irritation.

Scoring System (Example):

ScoreErythemaEdema
0No erythemaNo edema
1Slight erythema (barely perceptible)Slight edema (barely perceptible)
2Moderate erythema (well-defined)Moderate edema (raised)
3Severe erythema (beet-redness)Severe edema (raised with blistering)
4Severe erythema with eschar formationSevere edema with ulceration

Data Analysis:

  • Calculate the mean cumulative irritation score for each test product.

  • Perform statistical analysis to compare the irritation potential of the formulation containing this compound with the controls.

Visualizations

G cluster_0 Mechanism of Action BN This compound GPR109A GPR109A Receptor (Langerhans Cells, Keratinocytes) BN->GPR109A TRPV1 TRPV1 Channel (Sensory Nerves) BN->TRPV1 AC Adenylate Cyclase GPR109A->AC Gi Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC Phospholipase C AA Arachidonic Acid AC->AA COX Cyclooxygenase AA->COX PGs Prostaglandins (PGE2) COX->PGs Vasodilation Vasodilation PGs->Vasodilation Neuropeptides Vasoactive Neuropeptides (CGRP, Substance P) Ca_influx->Neuropeptides Neuropeptides->Vasodilation Increased_Perfusion Increased Capillary Perfusion Vasodilation->Increased_Perfusion Enhanced_Absorption Enhanced Drug Absorption Increased_Perfusion->Enhanced_Absorption

Caption: Signaling pathways of this compound-induced vasodilation.

G cluster_1 In Vitro Skin Permeation Study Workflow start Start prep_skin Prepare Excised Skin (Dermatome to 200-500 µm) start->prep_skin mount_skin Mount Skin Membrane prep_skin->mount_skin assemble_franz Assemble Franz Diffusion Cells assemble_franz->mount_skin equilibrate Equilibrate at 32°C mount_skin->equilibrate fill_receptor Fill Receptor Chamber with PBS (pH 7.4) fill_receptor->assemble_franz apply_formulation Apply Formulation (with/without this compound) equilibrate->apply_formulation sample Collect Samples from Receptor Chamber at Predetermined Time Points apply_formulation->sample analyze Analyze Drug Concentration (HPLC) sample->analyze calculate Calculate Flux, Permeability Coefficient, and Enhancement Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for an in vitro skin permeation study.

G cluster_2 Skin Irritation Study Workflow start Start recruit Recruit Healthy Volunteers start->recruit randomize Randomize Application Sites recruit->randomize apply_patches Apply Patches: - Formulation with this compound - Vehicle Control - Negative/Positive Controls randomize->apply_patches occlude Occlude for 24-48 hours apply_patches->occlude remove_patches Remove Patches occlude->remove_patches evaluate Evaluate and Score Skin Reactions (Erythema, Edema) remove_patches->evaluate analyze Calculate Mean Irritation Scores and Perform Statistical Analysis evaluate->analyze end End analyze->end

Caption: Workflow for a clinical skin irritation study.

References

Application of Benzyl Nicotinate in Microemulsion for Enhanced Skin Oxygenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl nicotinate, a potent vasodilator, has garnered significant interest in dermatological and pharmaceutical research for its ability to enhance skin oxygenation.[1][2] This effect is primarily achieved through its rapid penetration of the stratum corneum and subsequent enzymatic hydrolysis to nicotinic acid.[2] Nicotinic acid stimulates local blood flow, thereby increasing the partial pressure of oxygen in the skin.[2][3] The incorporation of this compound into microemulsion formulations presents a promising strategy to optimize its delivery, enhance its skin permeation, and consequently, its bioactivity.[4][5] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, which can improve the solubility and skin penetration of both lipophilic and hydrophilic drugs.[6][7]

These application notes provide a comprehensive overview of the formulation of this compound microemulsions, and detailed protocols for the evaluation of their effects on skin oxygenation.

Signaling Pathway of this compound-Induced Vasodilation

Upon topical application, this compound penetrates the skin and is hydrolyzed by cutaneous esterases to release nicotinic acid.[2] Nicotinic acid then triggers a cascade of signaling events leading to vasodilation and increased blood flow. Two primary pathways are implicated in this response: the prostaglandin pathway and the activation of specific cell surface receptors.[8][9]

  • Prostaglandin Synthesis: Nicotinic acid stimulates the release of arachidonic acid, which is then converted by cyclooxygenase (COX) enzymes into various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][9] These prostaglandins act on receptors in the vascular smooth muscle, leading to relaxation and vasodilation.[9]

  • Receptor Activation: Nicotinic acid also directly activates the G-protein coupled receptor GPR109A (also known as HCA2 receptor) on Langerhans cells and keratinocytes.[10][11] This activation contributes to the prostaglandin-mediated flushing response. Additionally, there is evidence to suggest the involvement of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor, in the vasodilation process.[3][10][12]

This compound Vasodilation Signaling Pathway cluster_skin Stratum Corneum cluster_epidermis Epidermis / Dermis This compound This compound Benzyl Nicotinate_in This compound This compound->Benzyl Nicotinate_in Penetration Esterases Esterases Benzyl Nicotinate_in->Esterases Hydrolysis Nicotinic Acid Nicotinic Acid Esterases->Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Activates TRPV1 TRPV1 Nicotinic Acid->TRPV1 Activates Arachidonic Acid Cascade Arachidonic Acid Cascade Nicotinic Acid->Arachidonic Acid Cascade Stimulates GPR109A->Arachidonic Acid Cascade Vasodilation Vasodilation TRPV1->Vasodilation Prostaglandins (PGD2, PGE2) Prostaglandins (PGD2, PGE2) Arachidonic Acid Cascade->Prostaglandins (PGD2, PGE2) Prostaglandins (PGD2, PGE2)->Vasodilation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Enhanced Skin Oxygenation Enhanced Skin Oxygenation Increased Blood Flow->Enhanced Skin Oxygenation

Caption: Signaling pathway of this compound-induced skin vasodilation.

Experimental Protocols

Formulation of this compound Microemulsion

This protocol describes the preparation of an oil-in-water (o/w) microemulsion containing this compound. The selection of components and their ratios is crucial for forming a stable microemulsion and can be optimized using pseudo-ternary phase diagrams.[13][14]

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80, Labrasol)[13][14]

  • Co-surfactant (e.g., Ethanol, Propylene Glycol, Peceol)[13][14]

  • Purified Water (Aqueous Phase)

  • Magnetic stirrer and stir bars

  • Glass vials

Protocol:

  • Construct Pseudo-Ternary Phase Diagram (Optional but Recommended):

    • Prepare various weight ratios of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.[14]

    • For each Smix ratio, prepare a series of mixtures with the oil phase (this compound) at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

    • Titrate each oil/Smix mixture with purified water dropwise, under constant stirring.

    • Observe the mixtures for transparency to identify the microemulsion region.

    • Plot the data on a ternary phase diagram to delineate the microemulsion existence area.

  • Microemulsion Preparation:

    • Based on the phase diagram or a literature-derived formulation, accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.

    • Mix the components thoroughly using a magnetic stirrer until a homogenous oil phase is formed.

    • Slowly add the purified water to the oil/surfactant/co-surfactant mixture under continuous stirring.

    • Continue stirring until a clear, transparent, and homogenous microemulsion is formed.[15]

Characterization of the Microemulsion:

  • Droplet Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using a Zetasizer to assess the stability of the formulation.

  • pH: Measured using a calibrated pH meter.

  • Viscosity: Determined using a viscometer.

  • Conductivity: Measured to confirm the type of microemulsion (o/w or w/o).

Microemulsion Formulation and Characterization Workflow Start Start Component Selection Select Oil, Surfactant, Co-surfactant, Aqueous Phase Start->Component Selection Phase Diagram Construct Pseudo-Ternary Phase Diagram Component Selection->Phase Diagram Formulation Prepare Microemulsion by Titration Phase Diagram->Formulation Characterization Physicochemical Characterization Formulation->Characterization Droplet Size Droplet Size (DLS) Characterization->Droplet Size Zeta Potential Zeta Potential Characterization->Zeta Potential pH pH Measurement Characterization->pH Viscosity Viscosity Characterization->Viscosity Conductivity Conductivity Characterization->Conductivity End End Droplet Size->End Zeta Potential->End pH->End Viscosity->End Conductivity->End

Caption: Workflow for microemulsion formulation and characterization.
In Vitro Skin Permeation Study

This protocol outlines the procedure for assessing the permeation of this compound from a microemulsion formulation through an excised skin membrane using a Franz diffusion cell.[1][16][17]

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin, human cadaver skin)[2][16]

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound microemulsion

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Equilibrate the skin membranes in receptor medium for at least 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Fill the receptor compartment of the Franz diffusion cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Mount the skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[15]

    • Maintain the temperature of the receptor medium at 32 ± 0.5°C using a circulating water bath to mimic skin surface temperature.[15]

    • Continuously stir the receptor medium with a magnetic stir bar.

  • Permeation Study:

    • Apply a known amount of the this compound microemulsion (e.g., 1 ml or a finite dose) to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (tL).

In Vivo Skin Oxygenation Measurement

This protocol describes the use of Electron Paramagnetic Resonance (EPR) oximetry to non-invasively measure the partial pressure of oxygen (pO2) in the skin of live animal models following topical application of the this compound microemulsion.[3][18][19]

Materials:

  • EPR spectrometer

  • Surface loop resonator

  • Oxygen-sensitive paramagnetic probe (e.g., lithium phthalocyanine - LiPc)[18]

  • Animal model (e.g., mouse)

  • Anesthesia

  • This compound microemulsion

  • Control formulation (microemulsion without this compound)

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional animal care and use committee protocols.

    • Shave the application site on the animal's skin.

    • Implant a small amount of the paramagnetic probe into the subcutaneous tissue of the application site. Allow for a recovery period if necessary.

  • EPR Oximetry Measurement:

    • Place the surface loop resonator of the EPR spectrometer directly over the application site.

    • Record the baseline skin pO2 by acquiring the EPR spectrum of the paramagnetic probe. The line width of the spectrum is proportional to the pO2.

    • Topically apply a known amount of the this compound microemulsion to the measurement site.

    • Continuously or intermittently record the EPR spectra over a defined period (e.g., 60-90 minutes) to monitor the change in skin pO2 over time.

    • In a separate group of animals, apply the control formulation and record the pO2 as a negative control.

  • Data Analysis:

    • Convert the EPR spectral line widths to pO2 values using a pre-established calibration curve.

    • Plot the change in pO2 (ΔpO2) versus time to evaluate the onset of action, maximum pO2 increase, and duration of effect.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of this compound and its formulations on skin parameters.

Table 1: Physicochemical Properties of a Representative this compound Microemulsion

ParameterValueReference
Droplet Size (nm)15 - 100[7][20]
Polydispersity Index (PDI)< 0.3[20]
Zeta Potential (mV)-15 to +15 (typically near neutral for non-ionic surfactants)[21]
pH5.0 - 6.5[20][21]
Viscosity (cP)50 - 200[20]
This compound Concentration (% w/w)2.5[1][5]

Table 2: In Vitro Skin Permeation Parameters of this compound from Different Formulations

FormulationSteady-State Flux (Jss) (μg/cm²/h)Lag Time (tL) (h)Enhancement Ratio*Reference
HydrogelValue not specifiedValue not specified1.0[5]
MicroemulsionSignificantly higher than hydrogelShorter than hydrogel> 1.0[5]
LiposomesHigher than hydrogelShorter than hydrogel> 1.0[5]

*Enhancement Ratio is calculated relative to the hydrogel formulation.

Table 3: In Vivo Effect of this compound Formulations on Skin Oxygenation

FormulationBaseline Skin pO2 (mmHg)Maximum pO2 Increase (ΔpO2) (mmHg)Time to Maximum Effect (min)Reference
2.5% this compound in Hydrogel~33 - 830 - 50[19]
2.5% this compound in Microemulsion~34 - 910 - 30[22]
2.5% this compound in Liposomes~33 - 820 - 40[17]

Conclusion

The use of microemulsions as a delivery vehicle for this compound offers a promising approach to enhance its skin penetration and, consequently, its ability to increase cutaneous oxygenation. The detailed protocols provided herein for formulation, in vitro permeation, and in vivo oxygenation studies serve as a valuable resource for researchers and drug development professionals. The quantitative data presented underscores the potential of microemulsion-based formulations to improve the therapeutic efficacy of this compound in applications where enhanced skin oxygenation is desired. Further research and optimization of these formulations are warranted to fully realize their clinical potential.

References

Application Notes & Protocols: Encapsulation of Benzyl Nicotinate in Liposomes for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl nicotinate is a potent vasodilator used in topical formulations to increase cutaneous blood flow and oxygenation.[1] It functions as a prodrug, rapidly crossing the skin barrier where it is enzymatically hydrolyzed to nicotinic acid (Niacin).[1] This conversion triggers the local release of prostaglandins, leading to vasodilation. While effective, its rapid action can sometimes lead to intense, short-lived effects such as flushing and a burning sensation.

Encapsulating this compound within liposomes offers a strategic approach to control its release, thereby prolonging its therapeutic effect and potentially reducing adverse reactions. Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, capable of entrapping both hydrophilic and lipophilic substances.[2] This delivery system can improve the stability of the encapsulated drug, facilitate its transport across the stratum corneum, and provide a sustained-release profile. These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in-vitro release testing of this compound-loaded liposomes.

Mechanism of Action

When applied topically, liposomal this compound adheres to the skin and gradually releases the active compound. The lipophilic nature of both the liposome and this compound facilitates penetration into the stratum corneum. Following release, cutaneous esterases hydrolyze this compound into nicotinic acid. Nicotinic acid then activates G-protein coupled receptors on dermal Langerhans cells and keratinocytes, stimulating the synthesis and release of vasodilating prostaglandins (e.g., PGD2, PGE2). These prostaglandins act on surrounding arterioles, causing them to dilate and increasing localized blood flow.

BenzylNicotinate_Pathway cluster_0 Stratum Corneum cluster_1 Epidermis / Dermis LipoBN Liposomal This compound BN Benzyl Nicotinate LipoBN->BN Controlled Release NA Nicotinic Acid BN->NA Hydrolysis Receptor Niacin Receptor (GPR109A) NA->Receptor Activation Esterases Cutaneous Esterases Esterases->BN PG Prostaglandins (PGD2, PGE2) Receptor->PG Stimulates Synthesis Vaso Vasodilation & Increased Blood Flow PG->Vaso Induces

Caption: Mechanism of action for liposomal this compound.

Data Presentation: Physicochemical Characteristics

The following tables summarize representative quantitative data for this compound-loaded liposomes prepared using the thin-film hydration method. Two formulations are presented: a standard neutral liposome (Formulation A) and a more rigid formulation incorporating cholesterol (Formulation B), which is known to enhance stability.

Table 1: Formulation Composition

Component Formulation A (Molar Ratio) Formulation B (Molar Ratio)
Phosphatidylcholine (PC) 1 0.7
Cholesterol 0 0.3

| this compound | 0.1 | 0.1 |

Table 2: Physicochemical Characterization Data

Parameter Formulation A Formulation B
Particle Size (Z-average, nm) 145.2 ± 5.1 162.8 ± 6.3
Polydispersity Index (PDI) 0.21 ± 0.03 0.18 ± 0.02
Zeta Potential (mV) -5.2 ± 0.8 -4.8 ± 0.6

| Encapsulation Efficiency (%) | 68.5 ± 4.2 | 75.3 ± 3.8 |

Table 3: In Vitro Release Profile (Cumulative Release %)

Time (hours) Formulation A (%) Formulation B (%) Free Drug Solution (%)
1 22.4 ± 2.1 15.6 ± 1.8 85.1 ± 3.5
2 38.6 ± 2.5 26.8 ± 2.2 98.2 ± 1.9
4 55.1 ± 3.0 40.2 ± 2.5 >99
8 72.3 ± 3.6 58.9 ± 3.1 >99
12 81.5 ± 4.1 69.4 ± 3.4 >99

| 24 | 89.8 ± 4.5 | 80.1 ± 3.9 | >99 |

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of this compound-loaded liposomes.

Experimental_Workflow prep 1. Liposome Preparation (Thin-Film Hydration) char 2. Physicochemical Characterization prep->char release 3. In Vitro Release Study (Dialysis Method) char->release sub_char Size & PDI (DLS) Zeta Potential Encapsulation Efficiency (%) char->sub_char sub_release Sample Collection UV-Vis Quantification Plot % Cumulative Release release->sub_release

Caption: General experimental workflow for liposome development.
Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of this compound liposomes using the well-established thin-film hydration method, followed by extrusion for size homogenization.[3][4][5]

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (optional, for enhancing stability)

  • This compound (BN)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Round-bottom flask (50 mL)

  • Sonicator (bath type)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Dissolution: Weigh and dissolve the desired amounts of PC, cholesterol (if used), and this compound in 5-10 mL of chloroform in a round-bottom flask. Swirl gently until a clear, homogenous solution is formed.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a moderate speed (e.g., 60 rpm) under reduced pressure at a temperature of 30-40°C. Continue evaporation until a thin, dry, and uniform lipid film forms on the inner wall of the flask.

  • Residual Solvent Removal: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours (or overnight).[5]

  • Hydration: Add 10 mL of pre-warmed (to a temperature above the lipid's phase transition temperature) PBS (pH 7.4) to the flask. Agitate the flask by hand or using a bath sonicator until the lipid film is fully dispersed off the flask wall, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion): For a uniform size distribution, the liposome suspension is downsized by extrusion. Assemble the extruder with a 100 nm polycarbonate membrane. Pass the MLV suspension through the extruder 10-15 times. This process yields large unilamellar vesicles (LUVs) with a more homogenous size distribution.[3][4]

  • Storage: Store the final liposomal suspension in a sealed glass vial at 4°C.

Protocol 2: Characterization of Liposomes

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for assessing the quality and stability of the liposomal formulation and are measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.[6][7]

Instrument:

  • Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute a small aliquot (e.g., 10-20 µL) of the liposome suspension with 1 mL of filtered PBS (pH 7.4) to obtain an appropriate scattering intensity.

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to 25°C.

    • Perform the DLS measurement to obtain the Z-average diameter (particle size) and the PDI. The PDI value indicates the breadth of the size distribution, with values <0.3 being desirable for pharmaceutical formulations.[8]

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specific zeta potential cell (e.g., folded capillary cell).

    • Place the cell in the instrument and perform the measurement. The zeta potential value indicates the surface charge of the vesicles and is a predictor of colloidal stability.[9][10]

2.2 Encapsulation Efficiency (EE%)

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated (free) drug from the liposomes and quantifying the drug in both fractions.

Materials:

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

  • UV-Vis Spectrophotometer

  • Methanol or another suitable solvent to lyse liposomes

  • PBS (pH 7.4)

Procedure:

  • Separation of Free Drug:

    • Place 0.5 mL of the liposome suspension into a centrifugal filter unit.

    • Centrifuge at a force sufficient to separate the aqueous medium from the liposomes (e.g., 5000 x g for 15 minutes). The filtrate will contain the unencapsulated (free) drug.

    • Collect the filtrate carefully. The retentate contains the liposomes.

  • Quantification of Free Drug (W_free):

    • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the λmax of this compound.

    • Determine the concentration of the free drug using a pre-established standard curve of this compound in PBS.

  • Quantification of Total Drug (W_total):

    • Take 0.1 mL of the original (uncentrifuged) liposome suspension and add 0.9 mL of methanol to disrupt the vesicles and release the encapsulated drug.

    • Measure the absorbance and determine the total drug concentration using a standard curve prepared in the same solvent mixture.

  • Calculation of EE%:

    • Calculate the EE% using the following formula: EE% = [(W_total - W_free) / W_total] x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to assess the rate of this compound release from the liposomes over time, which is essential for evaluating the controlled-release characteristics of the formulation.[11]

Materials:

  • Dialysis tubing or cassette (e.g., 10-12 kDa MWCO)

  • Beakers (500 mL)

  • Release medium: PBS (pH 7.4) containing a small percentage of ethanol (e.g., 10%) to maintain sink conditions.

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator (set to 32-37°C)

  • UV-Vis Spectrophotometer

Procedure:

  • Dialysis Bag Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Sample Loading: Pipette a known volume (e.g., 2 mL) of the this compound liposome suspension into the dialysis bag. As a control, prepare a separate bag containing the same concentration of free this compound dissolved in PBS.

  • Initiation of Release Study:

    • Seal the dialysis bags securely.

    • Place each bag into a beaker containing 200 mL of the release medium.

    • Place the beakers on a magnetic stirrer in a water bath set to the desired temperature (e.g., 32°C to simulate skin surface temperature). Stir the release medium at a constant, slow speed (e.g., 100 rpm).

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

  • Volume Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification: Analyze the collected samples using a UV-Vis spectrophotometer to determine the concentration of this compound released at each time point.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the removed and replaced volumes.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

References

Application Notes and Protocols for Measuring Cutaneous Blood Flow Following Topical Application of Benzyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for measuring cutaneous blood flow changes induced by the topical vasodilator, benzyl nicotinate. The information is intended for researchers in dermatology, pharmacology, and cosmetics to assess skin reactivity, drug delivery, and formulation efficacy.

Introduction

This compound is a potent vasodilator that, when applied topically, penetrates the stratum corneum and undergoes enzymatic hydrolysis to release nicotinic acid (a form of vitamin B3).[1] This triggers a localized vasodilation, primarily through the prostaglandin synthesis pathway, resulting in a temporary and measurable increase in cutaneous blood flow.[1][2][3][4] This response makes it a valuable tool for studying microvascular function and the penetration-enhancing effects of topical formulations.[5][6] The primary and most established non-invasive technique for quantifying these changes in real-time is Laser Doppler Flowmetry (LDF).[6][7][8]

Signaling Pathway of this compound-Induced Vasodilation

Upon penetrating the skin, this compound is hydrolyzed to nicotinic acid. Nicotinic acid stimulates the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, including prostaglandin E2 (PGE2) and prostacyclin (PGI2). These prostaglandins act on specific receptors on the vascular smooth muscle cells of dermal arterioles, leading to smooth muscle relaxation, vasodilation, and a subsequent increase in local blood flow.[1][2][3][4] Studies with the similar compound methyl nicotinate suggest the involvement of local sensory nerves in this response.[2]

This compound Signaling Pathway cluster_skin Skin Layers cluster_vessel Dermal Blood Vessel Stratum_Corneum Stratum Corneum Epidermis_Dermis Epidermis/Dermis Stratum_Corneum->Epidermis_Dermis Hydrolysis Enzymatic Hydrolysis Epidermis_Dermis->Hydrolysis acts on cells VSMC Vascular Smooth Muscle Cell Vasodilation Vasodilation & Increased Blood Flow VSMC->Vasodilation Relaxation leads to BN Topical Benzyl Nicotinate BN->Stratum_Corneum Penetration NA Nicotinic Acid Hydrolysis->NA releases COX Cyclooxygenase (COX) NA->COX stimulates PGs Prostaglandins (PGE2, PGI2) COX->PGs produces Receptors Prostaglandin Receptors PGs->Receptors Receptors->VSMC Experimental_Workflow Start Start Subject_Prep Subject Preparation (Acclimatization, Site Selection) Start->Subject_Prep LDF_Setup LDF Instrument Setup (Warm-up, Probe Placement) Subject_Prep->LDF_Setup Baseline Record Baseline Blood Flow (5-10 minutes) LDF_Setup->Baseline Application Topical Application of This compound Baseline->Application Post_Application Continuous Post-Application LDF Recording Application->Post_Application Data_Analysis Data Analysis (Peak Flow, Time to Peak, AUC) Post_Application->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Benzyl Nicotinate in Sports Medicine for Muscle Soreness Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl nicotinate, an ester of benzyl alcohol and nicotinic acid, is a vasoactive agent commonly utilized in topical formulations for its rubefacient and analgesic properties. In sports medicine, it is of particular interest for its potential to alleviate delayed onset muscle soreness (DOMS) and other forms of exercise-induced muscle discomfort. The primary mechanism of action is vasodilation, which increases local blood flow, leading to a warming sensation and potentially enhanced removal of metabolic byproducts and delivery of oxygen and nutrients to the muscle tissue.[1][2][3] This document provides a detailed overview of the application of this compound in sports medicine, including its mechanism of action, relevant signaling pathways, and protocols for preclinical and clinical evaluation.

Mechanism of Action and Signaling Pathways

This compound's primary effect is the induction of cutaneous vasodilation.[2][3] Upon topical application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid then activates G-protein coupled receptors on Langerhans cells and keratinocytes, leading to the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on receptors on the vascular smooth muscle cells of dermal arterioles, causing relaxation and subsequent vasodilation. This increased blood flow is responsible for the characteristic erythema (redness) and sensation of warmth.[1]

The enhanced blood flow may contribute to muscle soreness relief by:

  • Accelerating the removal of metabolic waste products: Exercise-induced muscle damage leads to the accumulation of metabolic byproducts that can contribute to pain and inflammation. Increased blood flow can facilitate their clearance.

  • Improving oxygen and nutrient supply: Enhanced circulation can deliver more oxygen and essential nutrients to the damaged muscle tissue, potentially aiding in the repair and recovery process.[1]

  • Counter-irritant effect: The warming sensation produced by this compound may act as a counter-irritant, gating pain signals at the spinal cord level and reducing the perception of muscle soreness.

Signaling Pathway of this compound-Induced Vasodilation

BenzylNicotinate_Pathway cluster_skin Skin Layers cluster_cellular Cellular Response cluster_vascular Vascular Response This compound This compound Stratum Corneum Stratum Corneum This compound->Stratum Corneum Topical Application Epidermis Epidermis Stratum Corneum->Epidermis Penetration Nicotinic Acid Nicotinic Acid Epidermis->Nicotinic Acid Hydrolysis Dermis Dermis Langerhans Cells/Keratinocytes Langerhans Cells/Keratinocytes Nicotinic Acid->Langerhans Cells/Keratinocytes GPCR G-Protein Coupled Receptor Langerhans Cells/Keratinocytes->GPCR Activation Prostaglandin Synthesis Prostaglandin (PGD2, PGE2) Synthesis GPCR->Prostaglandin Synthesis Vascular Smooth Muscle Cells Vascular Smooth Muscle Cells Prostaglandin Synthesis->Vascular Smooth Muscle Cells Release of PGD2, PGE2 Vasodilation Vasodilation Vascular Smooth Muscle Cells->Vasodilation Relaxation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Muscle Tissue Muscle Tissue Increased Blood Flow->Muscle Tissue Delivery of O2/Nutrients Removal of Waste Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Compartment (PBS) B->C D Apply Topical Formulation C->D E Maintain Temperature (32°C) F Collect Samples at Time Intervals D->F G Analyze Samples (HPLC) F->G H Calculate Permeation Parameters G->H Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up cluster_conclusion Conclusion A Participant Screening & Informed Consent B Baseline Measurements (Pain, Strength, Blood) A->B C DOMS Induction (Eccentric Exercise) B->C D Randomization (this compound vs. Placebo) C->D E Blinded Treatment Application D->E F Assessments at 24, 48, 72h (Pain, Strength, Blood) E->F G Adverse Event Monitoring H Data Analysis & Reporting F->H G->H

References

Animal Models for In Vivo Assessment of Benzyl Nicotinate's Vasoactive Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Benzyl nicotinate, a derivative of nicotinic acid (niacin), is a well-recognized vasoactive agent primarily utilized in topical formulations to induce localized vasodilation. This property enhances blood flow and oxygenation in the skin, making it a compound of interest for various dermatological and therapeutic applications.[1][2] Its mechanism of action involves enzymatic hydrolysis to nicotinic acid within the skin, which then triggers a signaling cascade leading to the relaxation of vascular smooth muscle.[3][4] Understanding the in vivo effects of this compound is crucial for the development of novel drug delivery systems and therapeutic strategies. This document provides detailed application notes and protocols for studying the in vivo effects of this compound in animal models, aimed at researchers, scientists, and drug development professionals.

Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable data. For topical application studies of this compound, rodents are the most commonly used models due to their availability, ease of handling, and the vast amount of historical data.

  • Mice: Inbred strains such as BALB/c and C3H are frequently used.[3][4] They are particularly suitable for studies involving topical application on the skin, especially for assessing changes in skin oxygenation and blood flow.[3]

  • Rats: Wistar rats are another common model for dermatological and absorption studies involving this compound.[1]

Data Presentation

The following tables summarize quantitative data from in vivo studies on this compound, providing a comparative overview of experimental parameters and observed effects.

Table 1: In Vivo Effects of Topical this compound in Mice

ParameterAnimal ModelDosage/ConcentrationAdministration RouteObserved EffectReference
Skin Oxygenation (pO2)BALB/c Mice2.5% w/w in various carriersTopical (skin)Increased skin oxygenation. The effect is dose-dependent, with 2.5% w/w being the most appropriate for therapeutic application. Repeated application leads to a successive increase in baseline pO2.[3][5][3][5]
Stratum Corneum FluidityBALB/c Mice2.5% w/wTopical (skin)Increased lipid fluidity in the stratum corneum.[3][3]
Time-course of Skin pO2C3H Mice2.5% in hydrogel and microemulsionsTopical (on subcutaneous tumors)Investigation of the effect of repeated application on tumor oxygenation.[4][4]

Table 2: In Vivo Effects of this compound in Rats

ParameterAnimal ModelDosage/ConcentrationAdministration RouteObserved EffectReference
Percutaneous AbsorptionWistar Rats15 mg in ethanol/octanol vehicleTopical (6 cm²)Pronounced stimulating effect on the rate and extent of dexamethasone absorption. Relative bioavailability of dexamethasone increased to 120-146%. Peak blood concentration of dexamethasone was reached more quickly (1.5 hours vs. 2.5 hours).[1][1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vivo effects of this compound.

Protocol 1: Evaluation of Skin Oxygenation using Electron Paramagnetic Resonance (EPR) Oximetry in Mice

Objective: To measure the partial pressure of oxygen (pO2) in the skin of mice following topical application of this compound.

Materials:

  • This compound

  • Vehicle (e.g., hydrophilic gel, liposomes, microemulsion)[3]

  • BALB/c mice (female)[3]

  • EPR spectrometer

  • Oxygen-sensitive paramagnetic probe (e.g., lithium phthalocyanine)[6]

  • Anesthetic (e.g., isoflurane)

  • Clippers

  • Topical applicator

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Anesthetize the mouse using a suitable anesthetic.

    • Carefully shave the hair from the dorsal area where the formulation will be applied, avoiding any skin irritation.[7]

    • Implant the paramagnetic probe subcutaneously in the shaved area.

  • Formulation Preparation:

    • Prepare a 2.5% w/w formulation of this compound in the desired vehicle. For a hydrogel, a gelling agent like Carbopol can be used.[8][9] For a microemulsion, components such as isopropyl myristate (oil phase), and a surfactant/co-surfactant system (e.g., Labrasol/Peceol) can be utilized.[7][10]

  • Baseline Measurement:

    • Place the mouse in the EPR spectrometer and record the baseline pO2 from the implanted probe for a stable period (e.g., 10-15 minutes).

  • Topical Application:

    • Apply a defined amount of the this compound formulation (e.g., 20-50 µL) to the shaved skin area over the implanted probe.

  • Time-Course Measurement:

    • Continuously monitor and record the pO2 levels over time. The measurement duration can vary depending on the formulation, but typically ranges from 60 to 120 minutes to capture the onset, peak, and decline of the effect.[6][11]

  • Data Analysis:

    • Calculate the change in pO2 (ΔpO2) from the baseline.

    • Determine key parameters from the time-course curve: lag time (time to onset of pO2 increase), time to maximum pO2 (tmax), and the area under the curve (AUC) to quantify the overall effect.[12][13]

Protocol 2: Assessment of Cutaneous Blood Flow using Laser Doppler Flowmetry in Rats

Objective: To measure changes in cutaneous blood flow in rats after topical application of this compound.

Materials:

  • This compound

  • Vehicle (e.g., gel)[14]

  • Wistar rats[1]

  • Laser Doppler Flowmeter with a surface probe[14][15]

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Clippers

  • Double-sided adhesive tape

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the laboratory environment.

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Shave the hair from the application site (e.g., dorsal or ventral skin).

  • Probe Placement:

    • Attach the Laser Doppler probe to the shaved skin area using double-sided adhesive tape, ensuring it is secure without applying excessive pressure.[16]

  • Baseline Measurement:

    • Allow the animal to stabilize for 10-15 minutes and record a stable baseline blood flow for at least 5 minutes.

  • Topical Application:

    • Apply a defined volume of the this compound gel to the skin area adjacent to the probe. A control area with the vehicle alone should also be measured.[17][18]

  • Continuous Measurement:

    • Record the blood flow continuously for a predefined period (e.g., 60 minutes) to observe the full vasodilatory response.[14]

  • Data Analysis:

    • Express the blood flow data as a percentage change from the baseline.

    • Compare the blood flow changes in the this compound-treated area with the control area.

Signaling Pathways and Experimental Workflows

The vasodilatory effect of this compound is primarily mediated through its conversion to nicotinic acid, which in turn stimulates the production of prostaglandins.

Signaling Pathway of this compound-Induced Vasodilation

This compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases to nicotinic acid.[3] Nicotinic acid then binds to the G-protein coupled receptor GPR109A (also known as HCA2) on Langerhans cells and keratinocytes.[19][20][21] This receptor activation initiates the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2).[19][22][23] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, causing relaxation and subsequent vasodilation.[24][25]

Benzyl_Nicotinate_Signaling cluster_skin Skin Layers BN This compound (Topical Application) Esterase Cutaneous Esterases BN->Esterase NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Esterase->NA Hydrolysis PLA2 Phospholipase A2 GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX-1/COX-2) AA->COX PGs Prostaglandins (PGE2, PGD2) COX->PGs Synthesizes PG_Receptor Prostaglandin Receptors PGs->PG_Receptor Binds to Relaxation Smooth Muscle Relaxation PG_Receptor->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo studies on the effects of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Animal_Prep Animal Preparation (Anesthesia, Shaving) Animal_Acclimatization->Animal_Prep Formulation_Prep Formulation Preparation (e.g., 2.5% BN in vehicle) Topical_Application Topical Application of this compound Formulation_Prep->Topical_Application Baseline_Measurement Baseline Measurement (e.g., pO2 or Blood Flow) Animal_Prep->Baseline_Measurement Baseline_Measurement->Topical_Application Time_Course_Measurement Time-Course Measurement Topical_Application->Time_Course_Measurement Data_Processing Data Processing (e.g., Calculate ΔpO2) Time_Course_Measurement->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: General experimental workflow for in vivo this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Benzyl Nicotinate Topical Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of topical formulations containing benzyl nicotinate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in topical formulations?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by hydroxide ions, breaking down the molecule into nicotinic acid and benzyl alcohol. Consequently, the stability of this compound is highly pH-dependent.[1][2][3][4]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic conditions (pH 2.0-3.0), where minimal degradation is observed.[1][2][3] As the pH increases towards neutral and alkaline conditions (pH 7.4 and above), the rate of hydrolysis significantly increases due to hydroxide ion-catalyzed degradation.[1][2][3][4] Therefore, maintaining an acidic pH is a critical factor in ensuring the chemical stability of this compound in aqueous-based topical formulations.

Q3: My this compound formulation is showing signs of physical instability (e.g., phase separation, crystallization). What are the likely causes?

A3: Physical instability in topical formulations can arise from several factors. Temperature fluctuations can lead to the crystallization of active ingredients.[5] For emulsions, improper emulsification, incompatible ingredients, or excessive shear during manufacturing can cause phase separation.[5] Changes in the formulation's pH can also affect the solubility of this compound and the stability of other excipients, leading to physical changes.

Q4: Is this compound sensitive to light, and what precautions should be taken?

A4: Yes, this compound is known to be light-sensitive. Exposure to UV and visible light can lead to photodegradation. To mitigate this, formulations should be developed and stored in light-protecting packaging. Photostability testing according to ICH Q1B guidelines is essential to assess the intrinsic photosensitivity of the formulation and the effectiveness of the packaging.[1][5][6][7][8]

Q5: Can I use antioxidants to improve the stability of my this compound formulation?

A5: While the primary degradation pathway is hydrolysis, oxidative degradation can also be a concern for many topical formulations, especially those containing unsaturated lipids or other susceptible excipients. While direct studies on this compound's oxidative stability are limited, the nicotinic acid moiety has known antioxidant properties.[9] The use of common antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E) may be beneficial and should be evaluated during formulation development.[9][10][11]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in a this compound Gel Formulation
Potential Cause Troubleshooting Step Rationale
High pH of the Formulation Measure the pH of the gel. If it is neutral or alkaline, consider adding a suitable buffering agent to maintain an acidic pH (ideally below 6).This compound undergoes rapid hydrolysis at neutral to alkaline pH. Lowering the pH will significantly slow down this degradation reaction.[1][2][3]
Incompatible Excipients Review the formulation for any excipients that may raise the pH or contain impurities that could catalyze degradation. For instance, some neutralizing agents for carbomer gels (e.g., triethanolamine) create an alkaline environment.[12][13]Certain excipients can interact with this compound or alter the formulation's microenvironment, leading to instability.
Elevated Storage Temperature Conduct stability studies at controlled room temperature and accelerated conditions (e.g., 40°C) to understand the temperature dependence of degradation.The rate of hydrolysis is temperature-dependent, following Arrhenius kinetics. Higher temperatures will accelerate the degradation of this compound.[1][2][3]
Issue 2: Viscosity Changes or Liquefaction of a Carbomer-Based Gel
Potential Cause Troubleshooting Step Rationale
Presence of Electrolytes Analyze the impact of this compound and other ionic excipients on the gel's viscosity. Consider using electrolyte-tolerant carbomer grades if necessary.The viscosity of carbomer gels is sensitive to the presence of ions (salts), which can cause the polymer network to collapse and reduce viscosity.[14]
pH Shift Monitor the pH of the formulation over time. Ensure the buffering capacity is sufficient to prevent pH drift.Carbomer gels require a specific pH range for optimal viscosity. A shift in pH can lead to a breakdown of the gel structure.[14][15]
High Shear During Manufacturing Evaluate the impact of mixing speed and duration on the final viscosity of the gel.Excessive shear can permanently damage the hydrated polymer chains of carbomer, resulting in a loss of viscosity.[16]

Data Presentation

Table 1: Influence of pH on the Degradation Rate of this compound in Aqueous Solution at 50°C

pHObserved Rate Constant (k_obs) (min⁻¹)Half-life (t½) (minutes)
2.0 - 3.0No degradation observed-
7.400.0007 (extrapolated to 25°C)990 (extrapolated to 25°C)[1]
9.040.0079 (extrapolated to 25°C)88 (extrapolated to 25°C)[1]

Table 2: Effect of Co-solvents on the Stability of this compound in Aqueous Solution

Co-solventConcentration (% v/v)Effect on Stability
GlycerolIncreasing concentrationsSignificant increase in stability (decrease in degradation rate constant)[1][2][3]
Polyethylene Glycol 400Increasing concentrationsSignificant increase in stability; more effective than glycerol[1][2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and should be validated for your specific formulation matrix.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.

      • Aqueous Buffer (A): Ammonium acetate solution (e.g., 1g in 1000mL water), adjust pH as needed.[17]

      • Organic Phase (B): Acetonitrile or Methanol.[17]

    • Gradient Program: Start with a higher proportion of aqueous buffer and gradually increase the organic phase to elute this compound and its degradation products.

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30°C.

    • Detection Wavelength: UV detector at 254 nm.[8]

    • Injection Volume: 20 µL.[17]

  • Sample Preparation (for a cream/gel formulation):

    • Accurately weigh a portion of the formulation equivalent to a known amount of this compound.

    • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to extract the drug.

    • Use centrifugation to separate insoluble excipients.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Forced Degradation Studies:

    • To demonstrate specificity, subject the drug substance and formulation to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate degradation products.

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Photostability Testing of a Topical Formulation

This protocol is based on ICH Q1B guidelines.[6][7]

  • Sample Preparation:

    • Place the topical formulation in a chemically inert and transparent container. For creams and gels, spread a thin layer (e.g., 1-2 mm thick) on a suitable surface.

    • Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

    • If evaluating packaging, test the formulation in its immediate and marketing packs.[6][7]

  • Light Source:

    • Use a light source that produces a combination of visible and UVA light, such as an artificial daylight lamp or a metal halide lamp. The light source should have a spectral distribution from 320 nm to 400 nm.[6][7]

  • Exposure Conditions:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][6][7]

    • Monitor the temperature during the study to minimize the effect of thermal degradation.

  • Analysis:

    • At the end of the exposure period, analyze the light-exposed and dark control samples for the assay of this compound and the presence of degradation products using the validated stability-indicating HPLC method.

    • Observe any changes in physical properties such as color, appearance, or viscosity.

Visualizations

cluster_hydrolysis Hydrolysis (Primary Pathway) cluster_photo Photodegradation (Secondary Pathway) bn This compound hydrolysis Hydroxide Ion (OH⁻) Catalysis (Accelerated by high pH and temperature) bn->hydrolysis Degradation products Nicotinic Acid + Benzyl Alcohol hydrolysis->products bn_photo This compound light UV/Visible Light Exposure bn_photo->light Degradation photo_products Photodegradation Products light->photo_products

Caption: Chemical degradation pathways for this compound.

start Start: Stability Study Initiation prep Prepare Formulation Batches (including control) start->prep storage Place samples in stability chambers (e.g., 25°C/60%RH, 40°C/75%RH, Photostability) prep->storage pull Pull samples at specified time points (0, 1, 3, 6 months) storage->pull analysis Perform Analyses: - HPLC Assay & Impurities - pH Measurement - Viscosity - Physical Appearance pull->analysis Test data Compile and Analyze Data analysis->data data->pull Continue study report Generate Stability Report data->report End of study start Instability Observed (e.g., potency loss, phase separation) check_ph Is the pH in the acidic range (<6)? start->check_ph adjust_ph Action: Add buffer to lower and maintain acidic pH. check_ph->adjust_ph No check_excipients Are excipients compatible? check_ph->check_excipients Yes retest Re-evaluate formulation stability adjust_ph->retest replace_excipients Action: Evaluate alternative excipients (e.g., different gelling agent, emulsifier). check_excipients->replace_excipients No check_storage Is the formulation protected from light and high temperature? check_excipients->check_storage Yes replace_excipients->retest improve_storage Action: Use light-protective packaging and control storage temperature. check_storage->improve_storage No check_storage->retest Yes improve_storage->retest

References

Optimizing reaction conditions for high-yield benzyl nicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of benzyl nicotinate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This classic method involves the direct, acid-catalyzed reaction of nicotinic acid with benzyl alcohol. While straightforward, it is a reversible reaction, and optimizing conditions is crucial for achieving high yields.[1][2]

  • Nucleophilic Substitution: This method utilizes the reaction of a nicotinate salt (e.g., sodium nicotinate) with a benzyl halide, such as benzyl chloride.[3][4] This approach can offer high yields under optimized conditions, particularly with the use of catalysts and buffers.[4]

  • Transesterification: This involves the reaction of an ester of nicotinic acid (e.g., methyl nicotinate or ethyl nicotinate) with benzyl alcohol in the presence of a suitable catalyst.[3]

  • Advanced Catalytic Methods: Various catalysts, including lanthanum(III) nitrate/tri-n-octylphosphine and niobium(V) chloride, have been employed to achieve high yields under specific conditions.[5][6]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials (nicotinic acid and benzyl alcohol) from the this compound product. The spots can be visualized under UV light.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary and most effective method for purifying this compound is silica gel column chromatography.[5][7] A gradient elution with a solvent system like hexane and ethyl acetate is commonly used to separate the desired product from unreacted starting materials and any byproducts.

Troubleshooting Guides

Fischer-Speier Esterification
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Ineffective Catalyst: Insufficient acid catalyst or use of a weak acid. 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.1. Increase Catalyst Loading: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] 2. Increase Reaction Temperature: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol used.[1][8]
Low Yield 1. Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the equilibrium may favor the reactants.[2][9] 2. Presence of Water: Water is a byproduct of the reaction and can drive the equilibrium back towards the starting materials.[1] 3. Product Loss During Workup: Inefficient extraction or purification can lead to significant product loss.1. Use Excess Reactant: Use a large excess of one of the reactants, typically the less expensive one (e.g., benzyl alcohol), to shift the equilibrium towards the product.[9] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1] Alternatively, add a drying agent like molecular sieves. 3. Optimize Workup: Ensure complete extraction with a suitable organic solvent and careful neutralization of the acid catalyst.
Formation of Byproducts (e.g., Dibenzyl Ether) 1. High Catalyst Concentration: Excessive amounts of strong acid can promote the self-condensation of benzyl alcohol to form dibenzyl ether. 2. High Reaction Temperature: Elevated temperatures can also favor side reactions.1. Reduce Catalyst Amount: Use a catalytic amount of the acid. 2. Optimize Temperature: Conduct the reaction at the lowest effective reflux temperature.
Nucleophilic Substitution
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete Salt Formation: Nicotinic acid may not have been fully converted to its salt, reducing the concentration of the nucleophile. 2. Low Reaction Temperature: The reaction rate may be too slow.1. Ensure Complete Deprotonation: Use a stoichiometric amount of a suitable base like sodium hydroxide (NaOH) to ensure complete formation of the nicotinate salt.[3] 2. Increase Reaction Temperature: Heat the reaction mixture. Temperatures between 70-100°C are often effective.[4]
Low Yield 1. Slow Reaction Rate: The reaction may be slow without a catalyst. 2. Side Reactions: Benzyl chloride can hydrolyze to benzyl alcohol in the presence of water, especially at higher temperatures.[4]1. Use a Catalyst: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) and a co-catalyst (e.g., K₂CO₃ or Na₂CO₃) to accelerate the reaction.[4] 2. Control pH: Use a buffer reagent (e.g., sodium bicarbonate, sodium acetate) to maintain a neutral to weakly alkaline pH, which can reduce the hydrolysis of benzyl chloride.[4]
Product is Dark or Contains Impurities 1. Side Reactions: As mentioned, hydrolysis of benzyl chloride is a potential side reaction. Other byproducts may also form under non-optimized conditions.[4] 2. Prolonged Reaction Time at High Temperature: This can lead to the formation of colored impurities.1. Optimize Reaction Time: Monitor the reaction by TLC and stop it once the starting materials are consumed to minimize the formation of degradation products. 2. Purification: Purify the crude product using silica gel column chromatography to remove colored impurities and byproducts.

Quantitative Data

Table 1: Fischer-Speier Esterification of Nicotinic Acid with Benzyl Alcohol
CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
H₂SO₄CatalyticReflux2~95[10]
p-TsOH5 mol%Reflux (Benzene)2057[10]
NbCl₅1.5 mol ratioRoom Temp3High[6]
SiO₂-Nb10% w/wReflux6-9High[6]
Table 2: Nucleophilic Substitution Synthesis of this compound
BaseCatalystBufferTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
NaOHNoneNone80-10010~77[4]
NaOHK₂CO₃, BromogeramineSodium Acetate80-951~91[4]
NaOHK₂CO₃, Cetyl trimethylammonium bromideSodium Carbonate80-951~91[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinic acid (1 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Nucleophilic Substitution using Sodium Hydroxide and Benzyl Chloride
  • Salt Formation: In a round-bottom flask, dissolve sodium hydroxide (1 equivalent) in water. Add nicotinic acid (1 equivalent) and stir at an elevated temperature (e.g., 40-60°C) until fully dissolved.[4]

  • Catalyst and Buffer Addition: Add a composite catalyst (e.g., K₂CO₃ and a quaternary ammonium salt) and a buffer reagent (e.g., sodium acetate).[4]

  • Reaction: Heat the mixture to 70-100°C and add benzyl chloride (1 equivalent) dropwise over a period of time. Continue to stir at this temperature for 1-2 hours, monitoring the reaction by TLC.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Nicotinic Acid Nicotinic Acid Reaction Mixture Reaction Mixture Nicotinic Acid->Reaction Mixture Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Mixture H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux->Neutralization (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Neutralization (NaHCO3)->Extraction (EtOAc) Washing (Brine) Washing (Brine) Extraction (EtOAc)->Washing (Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Brine)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for Fischer-Speier esterification of this compound.

Nucleophilic_Substitution_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Nicotinic Acid + NaOH Nicotinic Acid + NaOH (Salt Formation) Add Catalyst & Buffer Add Catalyst & Buffer Nicotinic Acid + NaOH->Add Catalyst & Buffer Add Benzyl Chloride Add Benzyl Chloride Add Catalyst & Buffer->Add Benzyl Chloride Heat (70-100 C) Heat (70-100 C) Add Benzyl Chloride->Heat (70-100 C) Extraction (EtOAc) Extraction (EtOAc) Heat (70-100 C)->Extraction (EtOAc) Washing (Water, Brine) Washing (Water, Brine) Extraction (EtOAc)->Washing (Water, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Water, Brine)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for nucleophilic substitution synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Fischer Esterification? Fischer Esterification? Low Yield?->Fischer Esterification? Yes High Yield High Yield Low Yield?->High Yield No Check Equilibrium Use excess reactant or remove H2O Fischer Esterification?->Check Equilibrium Yes Nucleophilic Substitution? Nucleophilic Substitution? Fischer Esterification?->Nucleophilic Substitution? No Check Catalyst/Temp Increase catalyst loading or reaction temperature Check Equilibrium->Check Catalyst/Temp Check Catalyst/Temp->High Yield Add Catalyst/Buffer Use phase-transfer catalyst and buffer solution Nucleophilic Substitution?->Add Catalyst/Buffer Yes Nucleophilic Substitution?->High Yield No Check Temp/Time Optimize reaction temperature and time Add Catalyst/Buffer->Check Temp/Time Check Temp/Time->High Yield

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Skin Irritation from Topical Benzyl Nicotinate Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding skin irritation encountered during experiments with topical benzyl nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the expected physiological response to topical this compound application?

A1: Topical application of this compound typically induces a localized vasodilation, leading to increased blood flow.[1][2][3] This is characterized by a warming sensation, redness (erythema), and a slight swelling of the skin, which are generally considered normal pharmacological responses.[4][5][6] The onset of these effects can vary depending on the anatomical site of application, with areas like the forehead showing a faster response due to a higher density of hair follicles.[7]

Q2: My experimental subjects are exhibiting excessive redness and report a burning sensation. Is this a normal reaction?

A2: While mild redness and a warming sensation are expected, excessive or intense erythema, a strong burning sensation, itching, or the development of a rash or hives may indicate a hypersensitivity reaction or an irritant response to the formulation.[3][4][8][9] The intensity of the reaction is often concentration-dependent.[6] It is crucial to differentiate between the expected rubefacient effect and a more severe irritant or allergic contact dermatitis.

Q3: What are the key factors that can influence the severity of skin irritation with this compound?

A3: Several factors can modulate the skin's response to topical this compound:

  • Concentration: Higher concentrations of this compound are more likely to cause significant irritation.[6] Standard concentrations in ointments typically range from 3-5%.[6]

  • Vehicle/Formulation: The composition of the vehicle (e.g., cream, gel, ointment) can affect the penetration and bioavailability of this compound, thereby influencing the irritation potential.[10]

  • Application Site: Skin characteristics, such as thickness of the stratum corneum and follicle density, vary across different anatomical locations, leading to different absorption rates and potential for irritation.[7]

  • Skin Integrity: Application to broken or compromised skin is contraindicated and can lead to a more severe reaction.[3][9]

  • Individual Sensitivity: There can be significant inter-individual variability in the response to topical nicotinates.

Q4: How can I manage or mitigate skin irritation during my experiments?

A4: To manage and mitigate skin irritation, consider the following strategies:

  • Concentration Optimization: If excessive irritation is observed, consider reducing the concentration of this compound in your formulation.

  • Patch Testing: Before applying the formulation to a large area, perform a patch test on a small, inconspicuous area to assess individual sensitivity.[11]

  • Formulation Adjustment: Modifying the vehicle to control the release and penetration of this compound may help reduce irritation. Incorporating soothing or anti-inflammatory agents could also be beneficial.

  • Application Protocol: Ensure the skin is intact before application. Avoid application on or near mucous membranes, eyes, and open wounds.[3][6]

  • Post-application Care: In cases of mild to moderate irritation, applying a cold compress to the area may provide relief.[8] If symptoms are severe or persist, the application should be discontinued.

Q5: Are there any known contraindications for the topical use of this compound in research subjects?

A5: Yes, topical this compound is contraindicated in individuals with a known hypersensitivity to the active substance.[6] It should not be applied to inflamed skin, open wounds, or mucous membranes.[3][6][9] Caution should be exercised in subjects with pre-existing severe skin conditions.

Data Presentation

Table 1: Visual Scoring Scale for Skin Irritation

This table provides a standardized scale for visually assessing the severity of skin irritation.

ScoreErythema (Redness)Edema (Swelling)Other Observations
0 No erythemaNo edemaNo visible reaction
1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges well defined by definite raising)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to slight eschar formationSevere edema (raised more than 1 mm and extending beyond the area of exposure)Vesicles or bullae may be present

Source: Adapted from standardized visual assessment scales for dermal irritation.[12][13]

Table 2: this compound Concentration and Observed Effects

This table summarizes the typical effects observed at different concentrations of this compound.

Concentration RangeExpected Pharmacological EffectPotential for Adverse Irritation
Low (e.g., <1%) Mild warming sensation, slight flushingLow
Standard (e.g., 2-5%) Noticeable erythema, warming, potential for mild itching[6][14]Moderate; may cause discomfort in sensitive individuals
High (e.g., >5%) Intense erythema, significant burning sensation, potential for severe irritation[6]High; increased risk of irritant contact dermatitis

Experimental Protocols

Protocol 1: Standard Patch Test for Assessing Skin Irritation Potential

Objective: To evaluate the potential of a topical formulation containing this compound to cause skin irritation.

Materials:

  • Test formulation containing this compound

  • Positive control (e.g., 20% Sodium Lauryl Sulfate solution)[13]

  • Negative control (vehicle without this compound)

  • Occlusive or semi-occlusive patches

  • Skin marker

  • Ruler

  • Standardized visual scoring scale (see Table 1)

Methodology:

  • Subject Selection: Enroll healthy human volunteers or select appropriate animal models. Ensure subjects have no pre-existing skin conditions in the test area.

  • Site Preparation: Select a suitable test site (e.g., the volar forearm or the back). Clean the area with a mild cleanser and allow it to dry completely.

  • Patch Application:

    • Apply a standardized amount of the test formulation, positive control, and negative control to separate patches.

    • Apply the patches to the designated areas on the skin.

    • Mark the corners of the patches with a skin marker for accurate scoring.

  • Exposure Duration: The patch is typically left in place for a specified period, often 24 to 48 hours.[12]

  • Patch Removal and Scoring:

    • After the exposure period, carefully remove the patches.

    • Allow the skin to equilibrate for approximately 30-60 minutes before the initial scoring.

    • Visually assess the application sites for signs of erythema and edema using the standardized scoring scale (Table 1).

    • Record the scores at predetermined time points (e.g., 1, 24, 48, and 72 hours after patch removal).[13]

  • Data Analysis: Calculate the mean irritation score for each test substance at each time point. Compare the scores of the test formulation to the positive and negative controls.

Mandatory Visualizations

Benzyl_Nicotinate_Signaling_Pathway cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis Stratum_Corneum->Epidermis Hydrolysis Enzymatic Hydrolysis Epidermis->Hydrolysis Metabolism Dermis Dermis Blood_Vessel Dermal Blood Vessel Dermis->Blood_Vessel Acts on Vasodilation Vasodilation Blood_Vessel->Vasodilation Benzyl_Nicotinate Topical Benzyl Nicotinate Benzyl_Nicotinate->Stratum_Corneum Penetration Nicotinic_Acid Nicotinic Acid (Niacin) Hydrolysis->Nicotinic_Acid Prostaglandins Prostaglandin Synthesis Nicotinic_Acid->Prostaglandins Prostaglandins->Dermis Effects Increased Blood Flow Erythema (Redness) Warming Sensation Vasodilation->Effects

Caption: Signaling pathway of topical this compound leading to vasodilation.

Troubleshooting_Workflow start Start: Skin Irritation Observed assess Assess Severity: Mild vs. Severe? start->assess mild Mild Irritation: (Expected Erythema/Warmth) assess->mild Mild severe Severe Irritation: (Burning, Itching, Rash) assess->severe Severe continue_monitoring Continue Experiment with Close Monitoring mild->continue_monitoring stop_application Stop Application severe->stop_application investigate Investigate Cause stop_application->investigate concentration Is Concentration Too High? investigate->concentration formulation Is Formulation the Issue? concentration->formulation No reduce_conc Reduce Concentration concentration->reduce_conc Yes sensitivity Subject Hypersensitivity? formulation->sensitivity No reformulate Reformulate Vehicle formulation->reformulate Yes exclude_subject Exclude Subject & Document sensitivity->exclude_subject Yes restart Restart with Modified Protocol reduce_conc->restart reformulate->restart

Caption: Troubleshooting workflow for managing skin irritation.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase protocol_dev Protocol Development & Formulation Prep subject_screening Subject Screening & Selection protocol_dev->subject_screening site_prep Test Site Preparation & Baseline Assessment subject_screening->site_prep application Topical Application of This compound Formulation site_prep->application monitoring Continuous Monitoring for Adverse Reactions application->monitoring data_collection Data Collection: Visual Scoring & Instrumental (e.g., Laser Doppler) monitoring->data_collection data_analysis Statistical Analysis of Irritation Scores data_collection->data_analysis reporting Reporting of Findings data_analysis->reporting

Caption: General experimental workflow for assessing skin irritation.

References

Technical Support Center: Improving the Dermal Absorption of Benzyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the dermal absorption of the poorly soluble vasodilator, benzyl nicotinate (BN).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound after topical application?

This compound (BN) acts as a prodrug.[1] Being lipophilic, it is a suitable candidate for skin penetration.[2] After crossing the skin, it undergoes enzymatic hydrolysis to release nicotinic acid (Niacin).[1][3] Nicotinic acid then provokes a localized increase in cutaneous blood flow, partly by stimulating the formation of vasodilating prostaglandins.[1][4] This vasodilation leads to a visible reddening of the skin (erythema) and a sensation of warmth, a reaction known as a rubefacient effect, and increases skin oxygenation.[1][3][5]

Q2: Why is enhancing the dermal absorption of this compound challenging?

While its lipophilic nature is advantageous for initiating skin penetration, the primary challenge lies in its poor solubility.[6] For effective dermal absorption, a molecule must be able to partition from the vehicle into the stratum corneum and then diffuse through its lipid matrix into the viable epidermis. Optimizing the formulation to improve the solubility and release of BN from the vehicle is crucial to overcoming the skin's formidable barrier function.[7][8]

Q3: What are the most effective formulation strategies to improve BN absorption?

Nanosized delivery systems are a primary approach to enhance the bioavailability of topically applied drugs like BN.[7][8] These systems can overcome the skin barrier more effectively than conventional formulations.[8] Studies have shown that the efficiency of different vehicles for delivering BN, as measured by increased skin oxygenation, is ranked as follows: lipid nanoparticles in a hydrophilic gel > liposomes in a hydrophilic gel > hydrophilic gel > hydrophobic ointment > hydrophobic cream.[9]

Q4: How do nanosized delivery systems like nanoemulsions and solid lipid nanoparticles (SLNs) enhance the penetration of BN?

Nanosystems enhance skin permeation through several mechanisms:

  • Nanoemulsions and Microemulsions: These are colloidal systems of oil, water, and surfactants that can solubilize lipophilic drugs like BN.[10][11] Their high surfactant content can fluidize the stratum corneum's lipid bilayers, reducing the barrier and increasing drug permeation.[8] Microemulsions have been found to accelerate the rate of BN's action compared to standard hydrogels.[7]

  • Solid Lipid Nanoparticles (SLNs): These carriers, made of lipids that are solid at room temperature, enhance skin permeation by forming an occlusive film on the skin surface.[10][12] This film hydrates the stratum corneum and allows the nanoparticles to adhere closely, facilitating lipid exchange and drug penetration.[12][13]

  • Liposomes and Ethosomes: Liposomes are phospholipid vesicles that can improve BN penetration.[2] Ethosomes, a specialized type of liposome containing high concentrations of ethanol, are particularly effective.[14][15] The ethanol acts as a penetration enhancer, further increasing the fluidity of the stratum corneum lipids and allowing these soft, malleable vesicles to penetrate into deeper skin layers.[16]

Q5: What is the role of chemical penetration enhancers when used with this compound?

Chemical penetration enhancers (PEs) are compounds that reversibly disrupt the barrier function of the skin.[7] When incorporated into a formulation, such as a microemulsion, PEs can significantly improve the effectiveness of BN.[7][8] They work by increasing the fluidity of the stratum corneum lipids, which provides a better pathway for BN to penetrate the skin.[6][7]

Q6: My experiment shows a plateau in effect even with increased BN concentration. Why?

The rubefacient activity of nicotinates like BN is dose-dependent up to a certain concentration, after which a plateau effect is often observed.[8] This is believed to be due to the saturation of nicotinic receptors in the skin.[8] For therapeutic applications, a concentration of 2.5% w/w has been suggested as the most appropriate to achieve a maximal effect without wasting the active ingredient.[9]

Q7: How can I mitigate the skin irritation caused by this compound?

This compound can cause concentration-dependent skin irritation, including erythema, a sensation of warmth, and paresthesia.[17] To mitigate these effects:

  • Optimize Concentration: Use the lowest effective concentration. A 2.5% w/w concentration is often cited as effective.[9]

  • Formulation Design: Encapsulating BN in delivery systems like SLNs or liposomes can potentially modulate its release and reduce direct contact with the skin surface, thereby lowering irritation.

  • Patch Testing: Always perform a patch test with new formulations to assess the potential for irritation before conducting larger studies.[18]

Section 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Permeation in In Vitro (Franz Cell) Studies 1. Inappropriate Vehicle: The formulation (e.g., a simple ointment or cream) may not be effectively releasing the BN.[9] 2. Sub-optimal Concentration: The concentration of BN may be too low for detection or on the plateau of the dose-response curve.[8] 3. Skin Membrane Integrity: The excised skin membrane may be damaged or have variable thickness, leading to inconsistent results.1. Re-evaluate Formulation: Test advanced delivery systems known to be effective, such as SLNs in a hydrogel or a nanoemulsion.[9] 2. Optimize Concentration: Test a range of concentrations, including the recommended 2.5% w/w.[9] 3. Verify Membrane: Ensure the integrity of each skin sample before the experiment (e.g., by measuring transepidermal water loss - TEWL). Use skin from a consistent anatomical site.
Inconsistent In Vivo Results (EPR Oximetry/Laser Doppler) 1. Formulation Instability: The nano-formulation may be aggregating or showing phase separation upon storage or application. 2. Application Variability: Inconsistent applied dose, pressure, or surface area can significantly alter results.[19] 3. Biological Variation: Subject-to-subject differences in skin characteristics (e.g., thickness, follicle density) can affect penetration.[20]1. Characterize Stability: Regularly measure particle size, zeta potential, and drug content of the formulation over time and under experimental conditions. 2. Standardize Application: Use a positive displacement pipette to apply a precise dose over a defined area with minimal pressure. 3. Normalize Data: Express results as a change from the baseline measurement for each subject to account for individual physiological differences.
Formulation Instability (e.g., phase separation, particle aggregation) 1. Incorrect Surfactant/Co-surfactant Ratio: The surfactant system may be insufficient to stabilize the nano-droplets or particles.[10] 2. Inadequate Homogenization: The energy input during preparation (e.g., sonication, high-pressure homogenization) may not be sufficient to achieve a stable, uniform particle size. 3. Storage Conditions: Improper temperature or exposure to light can destabilize lipid-based formulations.[21]1. Construct a Phase Diagram: For micro/nanoemulsions, create a pseudo-ternary phase diagram to identify the optimal stable formulation region. 2. Optimize Process: Vary the homogenization pressure/time or sonication amplitude/duration and monitor the effect on particle size and stability (polydispersity index). 3. Controlled Storage: Store formulations protected from light at a specified temperature (e.g., 4°C or 25°C) and monitor for physical changes.[21]

Section 3: Data & Experimental Protocols

Data Presentation: Efficacy of this compound Delivery Systems

The following table summarizes the relative efficacy of different topical vehicles for delivering a 2.5% w/w concentration of this compound, based on the maximal increase in skin oxygenation (pO₂) measured by EPR oximetry.

Vehicle TypeRelative Efficacy RankingKey Findings
Lipid Nanoparticles in Hydrophilic Gel1 (Most Efficient)The maximal oxygen level is decisively influenced by particulate carrier systems.[9]
Liposomes in Hydrophilic Gel2Nanosized systems like liposomes accelerate the rate of BN action compared to simple gels.[7][8]
Hydrophilic Gel3Serves as a good baseline but is outperformed by particulate systems.[9]
Hydrophobic Ointment4Semi-solid vehicles primarily determine the lag-time of action.[9]
Hydrophobic Cream5 (Least Efficient)Shows the lowest efficacy in increasing skin oxygenation compared to other tested vehicles.[9]
Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing BN-loaded SLNs using high-pressure homogenization, a widely used technique for producing lipid nanoparticles.[22]

  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., glyceryl monostearate, cetyl palmitate) at 5-10°C above its melting point.

    • Dissolve the required amount of this compound (e.g., to achieve a final concentration of 2.5% w/w) in the molten lipid.

  • Aqueous Phase Preparation:

    • Heat an aqueous solution containing a surfactant (e.g., Tween® 80, Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer like an Ultra-Turrax®) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (HPH):

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Perform homogenization for 3-5 cycles at a pressure between 500 and 1500 bar. The homogenizer should be pre-heated to the same temperature.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the amount of BN in the supernatant using HPLC.

Protocol 2: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol provides a standard method for assessing the permeation of BN from a formulation through an excised skin membrane.[23][24]

  • Skin Preparation:

    • Use excised human or porcine skin. Shave any hair and remove subcutaneous fat.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Tween® 20 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.

    • Place the cells in a stirring water bath maintained at 32°C to achieve a skin surface temperature of approximately 30°C.

  • Dosing:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the BN formulation evenly onto the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Quantification:

    • Analyze the concentration of BN in the collected samples using a validated HPLC-UV method (see Protocol 3).

  • Data Analysis:

    • Calculate the cumulative amount of BN permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).

Protocol 3: Quantification of this compound using HPLC-UV

This method is based on typical conditions for analyzing this compound and its related compounds.[25]

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18) bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an organic phase (methanol or acetonitrile) and a buffer (e.g., 1g/L ammonium acetate in water). The ratio may need optimization, for example, starting with 30:70 (v/v) organic:buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dilute the samples collected from the IVPT or formulation assays with the mobile phase to fall within the range of the calibration curve.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of BN in the unknown samples using the regression equation from the calibration curve.

Section 4: Visual Guides

G cluster_0 Formulation & Skin Surface cluster_1 Viable Skin Layers cluster_2 Pharmacological Effect Formulation Topical Application (BN in Nanosystem) SC Stratum Corneum Formulation->SC Partitioning & Diffusion Hydrolysis Enzymatic Hydrolysis SC->Hydrolysis Penetration NA Nicotinic Acid (Active Metabolite) Hydrolysis->NA PG Prostaglandin Synthesis NA->PG Vaso Vasodilation PG->Vaso BF Increased Blood Flow & Oxygenation Vaso->BF Effect Enhanced Absorption of BN & Co-formulated Drugs BF->Effect

Caption: Mechanism of action for topically applied this compound.

G Start Define Formulation Goal (e.g., SLN for BN) Select Select Excipients (Lipid, Surfactant, BN) Start->Select Prep Formulation Preparation (High-Pressure Homogenization) Select->Prep Char Physicochemical Characterization (Size, PDI, Zeta, EE%) Prep->Char IVPT In Vitro Permeation Test (IVPT using Franz Cells) Char->IVPT Data Data Analysis (Calculate Flux, Lag Time) IVPT->Data Decision Permeation Goal Met? Data->Decision Optimize Optimize Formulation (e.g., change lipid/surfactant ratio) Decision->Optimize No End Proceed to In Vivo Testing (EPR Oximetry) Decision->End  Yes Optimize->Select Reformulate

Caption: Experimental workflow for BN formulation development and evaluation.

G Start Low Permeation in IVPT Study? Cause1 Possible Cause: Inappropriate Vehicle? Start->Cause1 Cause2 Possible Cause: Sub-optimal Concentration? Start->Cause2 Cause3 Possible Cause: Poor Membrane Integrity? Start->Cause3 Sol1 Solution: Test Nanosystems (SLN, Nanoemulsion, Ethosome) Cause1->Sol1 Sol2 Solution: Optimize Dose (Target 2.5% w/w) Cause2->Sol2 Sol3 Solution: Verify Skin Barrier Function (e.g., measure TEWL) Cause3->Sol3 End Re-run Experiment Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for low in vitro permeation of this compound.

References

Methods to reduce the degradation of benzyl nicotinate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of benzyl nicotinate in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis.[1][2] Specifically, it undergoes hydroxide ion-catalyzed hydrolysis, where the ester bond is cleaved. This reaction results in the formation of nicotinic acid and benzyl alcohol. The degradation follows apparent first-order kinetics.[1][3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. It is relatively stable in acidic conditions (pH 2.0-3.0), with no significant degradation observed.[1] However, its degradation rate increases significantly in neutral to alkaline conditions (pH 7.4-10.0) due to the catalysis by hydroxide ions.[1][2][3]

Q3: What is the effect of temperature on the degradation of this compound?

A3: The degradation of this compound is temperature-dependent, as described by the Arrhenius equation.[1][2][3] An increase in temperature accelerates the rate of hydrolysis. For instance, the degradation is significantly faster at 50°C compared to 25°C.[1]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, ester compounds can be susceptible to photodegradation. It is recommended to conduct photostability studies as part of forced degradation testing to evaluate the intrinsic photostability of this compound and determine if light protection is necessary for the formulation and during storage.[4]

Troubleshooting Guide

Problem 1: Rapid loss of this compound potency in my aqueous formulation.

Possible Cause Troubleshooting Steps
High pH of the solution The primary cause of this compound degradation is hydroxide-catalyzed hydrolysis, which is significant at neutral and alkaline pH.[1][2][3] 1. Measure the pH of your formulation. 2. Adjust the pH to a more acidic range (ideally below pH 7, with significant stability observed at pH 2.0-3.0) using appropriate buffers.[1]
Elevated storage temperature Higher temperatures accelerate the hydrolysis of this compound.[1] 1. Review your storage conditions. 2. Store the formulation at a lower temperature (e.g., refrigerated) to reduce the degradation rate.
Presence of catalytic metal ions Although not specifically documented for this compound, metal ions can catalyze the hydrolysis of some esters. 1. Consider the purity of your starting materials and water. 2. If metal ion contamination is suspected, incorporate a chelating agent (e.g., EDTA) into your formulation.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Steps
Degradation products The primary degradation products of this compound hydrolysis are nicotinic acid and benzyl alcohol.[5] 1. Confirm the identity of the main degradation peaks by running standards of nicotinic acid and benzyl alcohol. 2. If other unexpected peaks are present, they could be from secondary degradation pathways or interactions with excipients. LC-MS analysis can be employed for the identification of these unknown impurities.
Interaction with excipients Certain excipients may react with this compound or catalyze its degradation. 1. Conduct a compatibility study with individual excipients to identify any potential interactions. 2. If an incompatibility is identified, replace the problematic excipient with a more suitable alternative.
Photodegradation If the formulation has been exposed to light, new peaks may correspond to photodegradation products. 1. Conduct a photostability study under controlled conditions (as per ICH Q1B guidelines) to identify any light-induced degradants.[4] 2. If the product is found to be photosensitive, use light-protective packaging .

Data on this compound Degradation and Stabilization

Table 1: Effect of pH on the Degradation of this compound at 25°C

pHApparent First-Order Rate Constant (kobs, min-1)Half-life (t1/2, min)
7.400.0007990
9.040.007988

Data extrapolated from studies conducted at higher temperatures.[1]

Table 2: Effect of Co-solvents on the Stabilization of this compound at pH 10.0

Co-solventConcentration (% v/v)Apparent First-Order Rate Constant (kobs, min-1)
Glycerol50.1335
100.1012
150.0759
200.0529
Polyethylene Glycol 40050.0074
100.0053
150.0036
200.0023

Data from a study conducted at 50°C.[1]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol provides a general framework. Method validation is required for specific formulations.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Analytical column: Zorbax SB-CN (150 x 4.6 mm, 3.5 µm) or equivalent.[1] An octadecylsilane (C18) column can also be used.[6]

  • Mobile Phase:

    • Methanol:Water:Acetic Acid (50:50:1 v/v/v).[1]

    • Alternatively, an organic phase (methanol or acetonitrile) with an ammonium acetate buffer can be used.[6]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[1]

    • Detection wavelength: 262 nm.

    • Column temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with the appropriate buffer or formulation vehicle to the desired concentration for analysis.

  • Analysis:

    • Inject the sample and monitor the peak area of this compound and any degradation products.

    • The percentage of remaining this compound can be calculated over time to determine the degradation rate.

Protocol 2: Forced Degradation Study (Hydrolysis)

  • Objective: To evaluate the stability of this compound to acid and base hydrolysis.

  • Procedure:

    • Prepare solutions of this compound in 0.1 N HCl (acid hydrolysis) and 0.1 N NaOH (base hydrolysis).

    • Incubate the solutions at a controlled temperature (e.g., 50°C).

    • At specified time points, withdraw aliquots, neutralize them, and dilute with the mobile phase.

    • Analyze the samples by the validated stability-indicating HPLC method to determine the extent of degradation.

Protocol 3: Photostability Study

  • Objective: To assess the effect of light on the stability of this compound.

  • Procedure (as per ICH Q1B guidelines):

    • Expose the this compound solution or formulation to a light source that provides a standardized output of both visible and UV light.

    • The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[4]

    • A dark control sample, protected from light, should be stored under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by the stability-indicating HPLC method.

    • Compare the chromatograms to identify any photodegradation products and quantify the loss of this compound.

Visualizations

cluster_degradation This compound Degradation Pathway BN This compound NA Nicotinic Acid BN->NA Hydrolysis BA Benzyl Alcohol BN->BA Hydrolysis OH OH- (Hydroxide Ion) OH->BN H2O H2O H2O->BN

Caption: Hydroxide-catalyzed hydrolysis of this compound.

cluster_workflow Stability Testing Workflow start Prepare this compound Aqueous Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Quantify Degradation & Identify Products analysis->data end Assess Stability & Determine Shelf-life data->end

Caption: General workflow for this compound stability testing.

cluster_factors Factors Influencing this compound Stability stability This compound Stability pH pH pH->stability High pH decreases stability temp Temperature temp->stability High temp decreases stability light Light Exposure light->stability Potential for degradation cosolvents Co-solvents (Glycerol, PEG 400) cosolvents->stability Increase stability chelators Chelating Agents chelators->stability May increase stability

Caption: Key factors affecting the stability of this compound.

References

Technical Support Center: Enhancing Benzyl Nicotinate Stability with Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of benzyl nicotinate using cosolvents like glycerol. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your formulation development.

Troubleshooting Guide

Q1: My this compound formulation is showing signs of degradation. What are the likely causes?

A1: this compound is susceptible to degradation, primarily through hydrolysis, which is catalyzed by hydroxide ions.[1][2][3][4][5] The rate of degradation is significantly influenced by the pH of the solution.

  • pH-Dependent Degradation: Degradation is more pronounced in neutral to alkaline conditions (pH 7.4 to 10.0).[1] In acidic environments (pH 2.0 to 3.0), this compound shows negligible degradation.[1]

  • Hydrolysis: The degradation process involves a nucleophilic attack by a hydroxide ion on the carbonyl group of the ester, leading to the formation of benzyl alcohol and nicotinic acid.[3]

Q2: I am observing a rapid loss of potency of this compound in my aqueous-based formulation. How can I improve its stability?

A2: Incorporating cosolvents such as glycerol into your aqueous formulation can significantly enhance the stability of this compound.[1][2][3][4][5]

  • Mechanism of Stabilization: Glycerol increases the stability of this compound by decreasing the dielectric constant and increasing the viscosity of the solution.[1][3][5] This alteration of the microenvironment around the this compound molecule hinders the hydroxide ion-catalyzed hydrolysis.

  • Concentration Effect: The stability of this compound increases with a higher concentration of glycerol in the formulation.[1][3][5]

Q3: My formulation has a high pH, and I cannot alter it. Are there any other strategies besides using glycerol to enhance stability?

A3: While adjusting the pH to a more acidic range is the most effective method, if the pH must remain high, using a cosolvent is the primary strategy. Polyethylene glycol 400 (PEG 400) has been shown to be even more effective than glycerol in stabilizing this compound under alkaline conditions.[1][3] Consider evaluating PEG 400 as an alternative or in combination with glycerol.

Q4: I am developing a topical formulation. Will the addition of glycerol affect the product's performance?

A4: Glycerol is a common excipient in topical formulations, known for its humectant properties. While it enhances the stability of this compound, it is important to evaluate its impact on other formulation attributes such as skin feel, viscosity, and the percutaneous absorption of this compound. This compound itself is known to be a skin penetration enhancer.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is hydroxide ion-catalyzed hydrolysis.[1][3][4] This reaction cleaves the ester bond, resulting in the formation of benzyl alcohol and nicotinic acid.[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. It is stable in acidic conditions (pH 2.0-3.0) but degrades in neutral and alkaline environments (pH 7.4-10.0), with the rate of degradation increasing as the pH rises.[1]

Q3: How does glycerol enhance the stability of this compound?

A3: Glycerol acts as a cosolvent that alters the properties of the aqueous solution. It reduces the dielectric constant and increases the viscosity, which in turn slows down the rate of the hydroxide ion-catalyzed hydrolysis of this compound.[1][3][5]

Q4: What is the kinetic order of this compound degradation?

A4: The degradation of this compound in aqueous solutions follows apparent first-order kinetics.[1][2][3]

Q5: What analytical method is suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for accurately quantifying this compound and its degradation products, making it ideal for stability studies.[1][2][3][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation kinetics of this compound under various conditions.

Table 1: Pseudo First-Order Rate Constants for this compound Degradation at Different pH Values (50°C)

pHk (min⁻¹)
7.400.0149
8.000.0238
9.040.0786
9.500.1410
10.000.2450

Data extracted from Mbah, C. J. (2010). Degradation Kinetics of this compound in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 72(1), 46–49.[1]

Table 2: Effect of Glycerol Concentration on the Degradation Rate Constant of this compound at pH 10.0 (50°C)

Glycerol Concentration (% v/v)k (min⁻¹)
50.1335
100.0853
150.0529
200.0329

Data extracted from Mbah, C. J. (2010). Degradation Kinetics of this compound in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 72(1), 46–49.[1][3]

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics by HPLC

This protocol outlines the methodology to study the degradation kinetics of this compound in aqueous solutions.

1. Materials and Reagents:

  • This compound Reference Standard

  • Glycerol

  • Potassium Chloride

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Potassium Dihydrogen Phosphate

  • Boric Acid

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Acetic Acid (HPLC Grade)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., Zorbax analytical column SB-CN 150 × 4.6 mm, 3.5 µm)

  • pH meter

  • Water bath or incubator

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Buffer Solutions: Prepare buffer solutions for the desired pH range (e.g., pH 2-3 using KCl-HCl, pH 7.4 using NaOH-KH₂PO₄, and pH 8-10 using H₃BO₃-NaOH-KCl). Maintain a constant ionic strength by adding a calculated amount of potassium chloride.[1]

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 800 µg/mL) in methanol.[1]

  • Reaction Solutions: For each kinetic run, dilute the this compound stock solution with the appropriate buffer to a final concentration (e.g., 80 µg/mL). For cosolvent studies, prepare glycerol-water mixtures at the desired ratios (e.g., 5:95, 10:90, 15:85, 20:80 v/v) and use these mixtures to dilute the stock solution.[1]

4. HPLC Conditions:

  • Mobile Phase: A suitable mobile phase is a mixture of methanol, water, and acetic acid (e.g., 50:50:1 v/v/v).[5]

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection Wavelength: Monitor the elution at 254 nm.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 25°C).

5. Kinetic Study Procedure:

  • Place the reaction solutions in a constant temperature water bath set to the desired temperature (e.g., 50°C).

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately dilute the aliquot with the mobile phase to stop the reaction and prepare it for injection.

  • Inject the sample into the HPLC system.

  • Monitor the degradation by measuring the decrease in the peak area of this compound over time.

6. Data Analysis:

  • The degradation of this compound follows first-order kinetics. Therefore, plot the natural logarithm of the remaining this compound concentration (or peak area) versus time.

  • The slope of the resulting linear plot will be equal to the negative of the apparent first-order degradation rate constant (-k).

Visualizations

cluster_degradation Degradation Pathway Benzyl_Nicotinate This compound Transition_State Tetrahedral Intermediate Benzyl_Nicotinate->Transition_State + OH⁻ Hydroxide_Ion Hydroxide Ion (OH⁻) Hydroxide_Ion->Transition_State Benzyl_Alcohol Benzyl Alcohol Transition_State->Benzyl_Alcohol Cleavage Nicotinate Nicotinate Transition_State->Nicotinate

Caption: Hydrolysis of this compound.

cluster_workflow Experimental Workflow Start Start Prepare_Solutions Prepare this compound and Buffer/Cosolvent Solutions Start->Prepare_Solutions Incubate Incubate at Constant Temperature Prepare_Solutions->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Dilute Dilute with Mobile Phase to Stop Reaction Sample->Dilute HPLC_Analysis Analyze by HPLC Dilute->HPLC_Analysis Data_Analysis Plot ln(Concentration) vs. Time and Determine Rate Constant HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Stability Testing Workflow.

cluster_relationships Factors Affecting Stability pH pH Degradation_Rate Degradation Rate pH->Degradation_Rate Increases (pH 7.4-10) Glycerol Glycerol Concentration Glycerol->Degradation_Rate Decreases Stability This compound Stability Degradation_Rate->Stability Inversely Proportional

Caption: Stability Influencing Factors.

References

Addressing batch-to-batch variability in benzyl nicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of benzyl nicotinate, with a focus on mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct Esterification (Fischer Esterification): This method involves the reaction of nicotinic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid.[1] It is a widely used and straightforward approach.[1]

  • Nucleophilic Substitution: This route utilizes the sodium salt of nicotinic acid (sodium nicotinate) which reacts with benzyl chloride under basic conditions.[1]

  • Alternative Routes: Other methods have been developed to optimize yield and purity, including the use of different catalysts and solvents.[1] One such method involves the use of nicotinoyl chloride hydrochloride, which reacts with 4-(4'-chlorobenzyloxy)benzyl alcohol in the presence of triethylamine and anhydrous benzene.

Q2: What are the potential side reactions and common impurities in this compound synthesis?

A2: During the synthesis of this compound, several side reactions can lead to the formation of impurities, including:

  • Unreacted Starting Materials: Residual nicotinic acid and benzyl alcohol are common impurities if the reaction does not go to completion.

  • Hydrolysis: this compound can undergo hydrolysis, catalyzed by hydroxide ions, to revert to benzyl alcohol and nicotinic acid.[1]

  • Byproducts from Reagents: In syntheses using benzyl chloride, its hydrolysis can be a side reaction.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be effectively monitored using Thin Layer Chromatography (TLC).[3] This technique allows for the separation and visualization of the starting materials (nicotinic acid and benzyl alcohol) and the this compound product, enabling a qualitative assessment of the reaction's advancement. For quantitative analysis and quality control, High-Performance Liquid Chromatography (HPLC) is a suitable method.[4][5]

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying crude this compound is silica gel column chromatography.[3][6][7] A common eluent system is a mixture of hexane and ethyl acetate.[6][7] Recrystallization from a suitable solvent, such as a mixture of ethyl acetate and n-hexane or ethanol, can also be employed to obtain the final product as a solid.[8]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in this compound synthesis can manifest as inconsistencies in yield, purity, color, and physical properties. This guide provides a structured approach to troubleshooting these issues.

Issue 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the starting materials are consumed.[3] - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, excessive heat may lead to degradation.[1] - Catalyst Activity: Ensure the catalyst is active and used in the appropriate concentration. For Fischer esterification, the acid catalyst can be neutralized by the basic nitrogen of the pyridine ring, so sufficient catalyst loading is crucial.
Equilibrium Limitations (Fischer Esterification) - Water Removal: Employ a Dean-Stark apparatus or use a drying agent to remove the water formed during the reaction, which will drive the equilibrium towards the product. - Excess Reagent: Use a large excess of one of the reactants (typically the less expensive one, like benzyl alcohol) to shift the equilibrium towards the formation of the ester.[9]
Reagent Quality - Purity of Starting Materials: Use high-purity nicotinic acid and benzyl alcohol. Impurities in the starting materials can interfere with the reaction. - Solvent Purity: Ensure solvents are anhydrous, as water can inhibit the reaction, especially in methods sensitive to moisture.
Issue 2: High Impurity Levels
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Drive the reaction to completion: See "Incomplete Reaction" under Issue 1 . - Optimize Purification: Adjust the conditions of column chromatography (e.g., solvent gradient, column length) to improve the separation of the product from the starting materials.
Formation of Side Products - Control Reaction Temperature: Avoid excessively high temperatures that can promote the formation of degradation products. - Optimize Stoichiometry: Ensure the molar ratio of reactants is appropriate to minimize side reactions.
Hydrolysis of Product - Work-up Conditions: During the work-up, avoid prolonged exposure to strong basic or acidic conditions that can hydrolyze the ester.[1]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Reactants Catalyst/Reagent Typical Reaction Conditions Reported Yield Reference
Fischer EsterificationNicotinic Acid, Benzyl AlcoholSulfuric AcidRefluxModerate[1]
Nucleophilic SubstitutionSodium Nicotinate, Benzyl ChlorideSodium HydroxideElevated Temperature~70% (without optimization)[2]
Catalytic Method4-Nitrobenzoate, Benzyl AlcoholLanthanum Nitrate Hexahydrate, Tri-n-octylphosphineReflux in n-hexane (90°C)99%[3][6][7]
Acylation4-(4'-chlorobenzyloxy)benzyl alcohol, Nicotinoyl chloride hydrochlorideTriethylamineRoom Temperature in BenzeneNot specified

Table 2: Quality Control Parameters for this compound

Parameter Method Typical Specification
Appearance Visual InspectionColorless to pale yellow liquid or solid[10]
Identity FTIR, HPLC (retention time)Conforms to reference standard
Assay HPLC98.0% - 102.0%
Purity (Related Substances) HPLCIndividual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%
Residual Solvents GCConforms to ICH guidelines

Experimental Protocols

Protocol 1: Fischer Esterification of Nicotinic Acid and Benzyl Alcohol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve nicotinic acid (1 equivalent) in an excess of benzyl alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Nucleophilic Substitution
  • Salt Formation: In a suitable reaction vessel, dissolve sodium hydroxide in water. Add nicotinic acid and stir at 40-60°C until fully dissolved to form sodium nicotinate.[2]

  • Reaction: Heat the solution to 70-100°C and add benzyl chloride dropwise.[2]

  • Completion: After the addition is complete, continue to stir the reaction mixture for 1-2 hours.[2]

  • Work-up and Purification: Cool the reaction mixture and extract the this compound with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway Nicotinic Acid Nicotinic Acid Intermediate Protonated Nicotinic Acid Nicotinic Acid->Intermediate + H+ (catalyst) Benzyl Alcohol Benzyl Alcohol H+ H+ Product This compound Intermediate->Product + Benzyl Alcohol H2O H2O Product->H2O - H2O

Caption: Fischer Esterification Pathway for this compound Synthesis.

Troubleshooting_Workflow start Batch Fails QC issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield high_impurities High Impurities issue->high_impurities Purity check_reaction Check Reaction Parameters (Time, Temp, Stoichiometry) low_yield->check_reaction check_reagents Verify Reagent Quality low_yield->check_reagents optimize_purification Optimize Purification (Chromatography) high_impurities->optimize_purification analyze_impurities Identify Impurities (HPLC-MS) high_impurities->analyze_impurities adjust_protocol Adjust Synthesis Protocol check_reaction->adjust_protocol check_reagents->adjust_protocol optimize_purification->adjust_protocol analyze_impurities->adjust_protocol Logical_Relationships cause1 Inconsistent Raw Material Quality effect1 Variable Yield cause1->effect1 effect2 Inconsistent Purity Profile cause1->effect2 cause2 Process Parameter Deviations cause2->effect1 cause2->effect2 effect3 Color Variation cause2->effect3 cause3 Inefficient Purification cause3->effect2 cause3->effect3

References

Refinement of analytical methods for detecting benzyl nicotinate metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for detecting benzyl nicotinate metabolites.

Troubleshooting Guide

Question: Why am I observing poor peak shapes for this compound and its metabolites?

Answer: Poor peak shape, such as tailing or fronting, can be attributed to several factors in your chromatographic system. Here are some common causes and solutions:

  • Column Choice: The choice of stationary phase is critical. For nicotinic acid and its polar metabolites, C8 or C18 columns have been used successfully. However, asymmetrical peaks can sometimes occur.[1] Consider testing different column chemistries, such as a cyano (CN) stationary phase, which has been shown to be effective for separating similar compounds.

  • Mobile Phase Composition: The pH and ionic strength of the mobile phase can significantly impact the peak shape of ionizable compounds like nicotinic acid. Ensure your mobile phase is buffered appropriately. A common mobile phase consists of methanol or acetonitrile with an ammonium acetate or formic acid additive.[1][2] Experiment with adjusting the concentration of the additive and the organic-to-aqueous ratio.

  • Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your final extracted sample in the initial mobile phase.

Question: How can I improve the sensitivity of my LC-MS/MS assay for detecting low-level metabolites?

Answer: Low sensitivity can be a significant hurdle when measuring metabolites in biological matrices. Here are several strategies to enhance your assay's sensitivity:

  • Optimize Mass Spectrometry Parameters: Ensure that your mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters, such as ion spray voltage and temperature, for your specific analytes.[3] Developing a robust multiple reaction monitoring (MRM) method with optimized collision energies for each metabolite is crucial.

  • Sample Preparation: An efficient sample preparation procedure is key to concentrating your analytes and removing interfering matrix components. While simple protein precipitation with acetonitrile is often used, techniques like liquid-liquid extraction or solid-phase extraction (SPE) may provide a cleaner sample and better sensitivity.

  • Chromatographic Conditions: A well-resolved chromatographic peak will have a better signal-to-noise ratio. Adjusting the gradient elution profile can help to sharpen peaks and improve sensitivity.

Question: My results show high variability between injections. What are the potential causes and how can I improve reproducibility?

Answer: Poor reproducibility can stem from various sources throughout the analytical workflow. A systematic approach to troubleshooting is recommended:

  • Internal Standard: The use of a suitable internal standard (IS) is critical to correct for variability in sample preparation and instrument response. An ideal IS is a stable isotope-labeled version of the analyte. If that is not available, a structurally similar compound can be used.[1][4]

  • Sample Stability: this compound can degrade in aqueous solutions, particularly at higher pH and temperature.[5][6] It is crucial to assess the stability of your analytes during sample collection, storage (freeze-thaw cycles), and processing.[4] Keep samples on ice or at a controlled low temperature during preparation.

  • Autosampler Temperature: Maintaining a consistent, cool temperature in the autosampler can prevent the degradation of sensitive metabolites in the processed samples while they await injection.[2]

  • System Equilibration: Ensure the LC system is thoroughly equilibrated with the initial mobile phase before starting a sequence of injections. Insufficient equilibration can lead to shifts in retention time and variable peak areas.

Question: I am concerned about matrix effects interfering with my analysis. How can I assess and mitigate them?

Answer: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.

  • Assessment: To evaluate matrix effects, a post-extraction addition method is commonly used. This involves comparing the analyte response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution at the same concentration.

  • Mitigation Strategies:

    • Improved Sample Cleanup: As mentioned for sensitivity, more rigorous sample preparation techniques like SPE can significantly reduce matrix effects.

    • Chromatographic Separation: Modifying your LC method to better separate your analytes from the interfering matrix components can be very effective.

    • Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.

Frequently Asked Questions (FAQs)

What are the expected primary metabolites of this compound?

This compound is an ester of benzyl alcohol and nicotinic acid.[7] It is expected to undergo hydrolysis to yield nicotinic acid and benzyl alcohol. The nicotinic acid then enters the well-established Vitamin B3 metabolic pathway.[8][9] Key metabolites to monitor include:

  • Nicotinic Acid (NA)

  • Nicotinamide (Nam)

  • Nicotinuric Acid (NUA)

  • N-methyl-nicotinamide (N-Me-Nam)

  • 1-methyl-2-pyridone-5-carboxamide (M2PY)

  • 1-methyl-4-pyridone-5-carboxamide (M4PY)

What type of analytical method is most suitable for quantifying this compound metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and specific quantification of this compound metabolites in biological matrices.[1][3][4] HPLC with UV detection can also be used, but it may lack the sensitivity and selectivity required for low-level metabolite detection in complex samples.[10]

How should I prepare plasma samples for analysis?

A common and straightforward method for plasma sample preparation is protein precipitation with a cold organic solvent like acetonitrile.[1][4] For a 100 µL plasma sample, 200 µL of acetonitrile is often used. After vortexing and centrifugation, the supernatant can be evaporated and reconstituted in the mobile phase for injection.[4] For cleaner samples, liquid-liquid extraction or solid-phase extraction may be necessary.

What are typical stability issues to be aware of?

This compound itself is susceptible to hydrolysis, especially in non-acidic aqueous solutions.[6] The stability of its metabolites should also be evaluated under various conditions, including:

  • Bench-top stability: How long the sample can remain at room temperature.

  • Freeze-thaw stability: The effect of repeated freezing and thawing cycles.

  • Autosampler stability: Stability in the sample vial while waiting for injection.

  • Long-term storage stability: Stability when frozen for extended periods.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the analysis of nicotinic acid and its metabolites, which are the expected downstream metabolites of this compound.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Nicotinic AcidHuman Plasma5 - 50005[1]
Nicotinuric AcidHuman Plasma5 - 50005[1]
Nicotinic AcidRat Plasma5 - 20005[4]
NicotinamideRat Plasma5 - 20005[4]
1-methylnicotinamide (MNA)Rat Plasma2.5 - 10002.5[4]
M2PYRat Plasma5 - 20005[4]
M4PYRat Plasma2.5 - 10002.5[4]
NicotineMacrophages3.3 - 10003.3[3]
CotinineMacrophages0.3 - 10000.3[3]

Table 2: Precision and Accuracy Data

AnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Nicotinic Acid & MetabolitesRat Plasma1.3 - 13.31.3 - 13.394.4 - 110.9[4]

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Analysis

This is a general protocol based on common methods for related compounds.[1][2][4] Optimization for your specific instrument and analytes is necessary.

  • LC System: Agilent 1100 or similar.

  • Column: Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 2 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1 mL/min (with a 1:1 split before the mass spectrometer).[1]

  • Gradient: Isocratic elution with 3% B for 4.5 minutes.[1]

  • Injection Volume: 40 µL.

  • Column Temperature: Ambient.

  • Autosampler Temperature: 10°C.[2]

  • Mass Spectrometer: API 4000 or similar triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for nicotinic acid and nicotinuric acid, positive mode for other metabolites.[1][2]

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Benzyl_Nicotinate_Metabolism cluster_0 Drug Administration cluster_1 Phase I Metabolism cluster_2 Vitamin B3 Salvage Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Esterases Nicotinic Acid Nicotinic Acid Nicotinamide (Nam) Nicotinamide (Nam) Nicotinic Acid->Nicotinamide (Nam) Nicotinuric Acid (NUA) Nicotinuric Acid (NUA) Nicotinic Acid->Nicotinuric Acid (NUA) Glycine conjugation Benzyl Alcohol Benzyl Alcohol Hydrolysis->Nicotinic Acid Hydrolysis->Benzyl Alcohol N-methyl-nicotinamide (N-Me-Nam) N-methyl-nicotinamide (N-Me-Nam) Nicotinamide (Nam)->N-methyl-nicotinamide (N-Me-Nam) Methylation M2PY & M4PY M2PY & M4PY N-methyl-nicotinamide (N-Me-Nam)->M2PY & M4PY Oxidation

Caption: Metabolic pathway of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Add_IS Add Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for metabolite analysis.

Troubleshooting_Tree Start Poor Analytical Result Issue_Type What is the issue? Start->Issue_Type Peak_Shape Poor Peak Shape Issue_Type->Peak_Shape Peak Shape Low_Sensitivity Low Sensitivity Issue_Type->Low_Sensitivity Sensitivity Poor_Reproducibility Poor Reproducibility Issue_Type->Poor_Reproducibility Reproducibility Check_Column Check Column Chemistry & Integrity Peak_Shape->Check_Column Check_Mobile_Phase Optimize Mobile Phase (pH, Composition) Check_Column->Check_Mobile_Phase If no improvement Check_Sample_Solvent Ensure Sample Solvent Matches Mobile Phase Check_Mobile_Phase->Check_Sample_Solvent If no improvement Solution Problem Solved Check_Sample_Solvent->Solution Optimize_MS Optimize MS Parameters (Source, MRM) Low_Sensitivity->Optimize_MS Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_MS->Improve_Cleanup If no improvement Adjust_Gradient Adjust LC Gradient for Sharper Peaks Improve_Cleanup->Adjust_Gradient If no improvement Adjust_Gradient->Solution Check_IS Verify Internal Standard Performance Poor_Reproducibility->Check_IS Assess_Stability Assess Analyte Stability (Freeze/Thaw, Bench-top) Check_IS->Assess_Stability If IS is ok Check_System Check System Equilibration & Autosampler Temp Assess_Stability->Check_System If stable Check_System->Solution

Caption: Troubleshooting decision tree for analysis.

References

Validation & Comparative

A Comparative Analysis of Benzyl Nicotinate and Methyl Nicotinate on Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl nicotinate and methyl nicotinate are nicotinic acid esters widely utilized in topical formulations for their ability to induce localized vasodilation, leading to a temporary increase in cutaneous blood flow. This property makes them valuable active ingredients in rubefacients, topical analgesics, and sports creams, where they produce a sensation of warmth and can enhance the penetration of other therapeutic agents. While both compounds share a common mechanism of action, their distinct chemical structures—a benzyl ester versus a methyl ester—influence their physicochemical properties, skin penetration, and potentially their vasodilatory potency and kinetics. This guide provides an objective comparison of this compound and methyl nicotinate, summarizing available experimental data to aid in the selection and development of topical formulations.

Mechanism of Action: Prostaglandin-Mediated Vasodilation

The primary mechanism by which both this compound and methyl nicotinate induce vasodilation is through their hydrolysis to nicotinic acid within the skin.[1] This enzymatic conversion is a critical step, as nicotinic acid is the active moiety that triggers the subsequent signaling cascade.

Upon its release, nicotinic acid activates G-protein coupled receptors (GPCRs), specifically GPR109A, on epidermal Langerhans cells and keratinocytes. This activation initiates the arachidonic acid cascade, leading to the synthesis and release of prostaglandins, most notably prostaglandin D2 (PGD2).[2] PGD2 then diffuses to the underlying dermal microvasculature and binds to its receptors (DP1) on vascular smooth muscle cells. This binding event triggers intracellular signaling pathways that result in smooth muscle relaxation, vasodilation, and the characteristic erythema (redness) and sensation of warmth.[2]

For methyl nicotinate, studies have also indicated a secondary role for local sensory nerves in the vasodilatory response.[3] Inhibition of nerve function with local anesthetics has been shown to partially reduce the increase in blood flow induced by methyl nicotinate.[3]

Data Presentation

Table 1: Summary of Quantitative Data on Nicotinate-Induced Vasodilation

ParameterThis compoundMethyl NicotinateExperimental ModelReference
Peak Blood Flow Significant increase from baselineSignificant increase from baselineHuman volunteers (topical application)[4][5][6]
Time to Peak Effect Varies by anatomical site (e.g., faster on forehead)15-30 minutesHuman volunteers (topical application)[7][8]
Inhibition by NSAIDs -82% reduction in perfusionHuman volunteers[3]
Inhibition by Anesthetics -32% reduction in perfusionHuman volunteers[3]

Note: The absence of a direct comparative study necessitates caution when interpreting these data side-by-side due to variations in experimental conditions.

Experimental Protocols

The evaluation of topical vasodilators like this compound and methyl nicotinate typically involves non-invasive techniques to measure changes in cutaneous blood flow.

Assessment of Cutaneous Blood Flow using Laser Doppler Flowmetry (LDF)

Objective: To quantify the change in microvascular blood perfusion in response to topically applied nicotinic acid esters.

Methodology:

  • Subject acclimatization: Healthy volunteers are acclimatized in a temperature-controlled room for at least 30 minutes to ensure stable baseline skin blood flow.

  • Baseline measurement: A laser Doppler flowmetry probe is placed on a defined area of the skin (commonly the volar forearm) to record baseline blood perfusion for a minimum of 5 minutes.

  • Topical application: A standardized dose of the test compound (this compound or methyl nicotinate) in a suitable vehicle (e.g., gel, cream, or solution) is applied to the measurement site.

  • Continuous monitoring: Cutaneous blood flow is continuously monitored and recorded for a predefined period (e.g., 60-120 minutes) to capture the onset, peak, and duration of the vasodilatory response.

  • Data analysis: The change in blood flow from baseline is calculated and expressed as a percentage increase or in arbitrary perfusion units. Key kinetic parameters such as time to onset of vasodilation, time to peak effect, and duration of action are determined.

Signaling Pathways and Experimental Workflows

Nicotinate_Vasodilation_Pathway cluster_skin Skin Layers cluster_cellular Cellular Events Stratum Corneum Stratum Corneum Epidermis Epidermis Dermis Dermis Nicotinate_Ester Benzyl / Methyl Nicotinate Hydrolysis Esterase Nicotinate_Ester->Hydrolysis Penetration Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid GPR109A GPR109A Receptor (Langerhans Cells, Keratinocytes) Nicotinic_Acid->GPR109A Arachidonic_Acid_Cascade Arachidonic Acid Cascade GPR109A->Arachidonic_Acid_Cascade Prostaglandin_Synthesis Prostaglandin Synthesis (COX) Arachidonic_Acid_Cascade->Prostaglandin_Synthesis PGD2 Prostaglandin D2 (PGD2) Prostaglandin_Synthesis->PGD2 DP1_Receptor DP1 Receptor (Vascular Smooth Muscle) PGD2->DP1_Receptor Diffusion to Dermis Vasodilation Vasodilation DP1_Receptor->Vasodilation

Signaling pathway of nicotinate-induced vasodilation.

Experimental_Workflow Start Start Subject_Acclimatization Subject Acclimatization (Controlled Environment) Start->Subject_Acclimatization Baseline_Measurement Baseline Skin Blood Flow Measurement (LDF) Subject_Acclimatization->Baseline_Measurement Topical_Application Topical Application of Nicotinate Ester Baseline_Measurement->Topical_Application Continuous_Monitoring Continuous Blood Flow Monitoring Topical_Application->Continuous_Monitoring Data_Analysis Data Analysis (Change from Baseline, Kinetics) Continuous_Monitoring->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing vasodilation.

Comparative Discussion

While both this compound and methyl nicotinate are effective topical vasodilators, their performance can be influenced by several factors.

  • Potency and Efficacy: Without direct comparative studies, it is challenging to definitively state which ester is more potent. The overall vasodilatory effect is a function of both the rate of skin penetration and the efficiency of hydrolysis to nicotinic acid. The lipophilicity of the ester plays a crucial role in its ability to permeate the stratum corneum. This compound, with its larger benzyl group, is more lipophilic than methyl nicotinate, which may influence its penetration characteristics. One study on various nicotinic acid esters (not including this compound) found that the pharmacological effect was comparable when similar concentrations of the active drug reached the target site, despite differences in applied concentrations.[9]

  • Kinetics of Action: The onset and duration of the vasodilatory effect are critical parameters for product development. Studies on this compound have shown that the kinetics of blood flow changes can vary depending on the anatomical site of application, with areas rich in hair follicles, like the forehead, exhibiting a faster onset and decline of vasodilation.[7] For methyl nicotinate, the peak response is typically observed within 15 to 30 minutes of application.[8]

  • Mechanism Nuances: The contribution of local sensory nerves to the vasodilatory response of methyl nicotinate adds a layer of complexity to its mechanism.[3] This neurogenic component may contribute to the overall sensory experience of the product. It is currently unknown if this compound shares this dual mechanism.

Conclusion

This compound and methyl nicotinate are valuable tools for inducing localized cutaneous vasodilation. Their shared mechanism of action, centered on the production of prostaglandins following hydrolysis to nicotinic acid, provides a reliable and reproducible physiological response. The choice between these two esters in a formulation will depend on the desired kinetic profile, sensory experience, and formulation compatibility. This guide highlights the need for direct comparative studies to better delineate the quantitative differences in their vasodilatory performance. Such research would provide invaluable data for formulators seeking to optimize the efficacy and user experience of topical products containing these active ingredients.

References

Revolutionizing Skin Health: A Comparative Analysis of Benzyl Nicotinate for Enhanced Skin Oxygenation Measured by EPR Oximetry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of dermatological research and drug development, the quest for effective agents that enhance skin oxygenation is paramount for wound healing, anti-aging, and overall skin health. This guide provides a comprehensive comparison of benzyl nicotinate's efficacy in increasing skin oxygenation, validated by the advanced technique of Electron Paramagnetic Resonance (EPR) oximetry. We delve into the experimental data, comparing this compound with other vasodilators and critically evaluating the methodologies for measuring these effects.

Unveiling the Power of Vasodilation: this compound at the Forefront

This compound, a potent vasodilator, has demonstrated significant promise in enhancing cutaneous oxygen levels. Its mechanism of action involves penetrating the stratum corneum and subsequently hydrolyzing to nicotinic acid, which induces local vasodilation and increases blood flow, thereby delivering more oxygen to the skin tissues.

The Crucial Role of Delivery Systems

Research has unequivocally shown that the vehicle carrying this compound plays a pivotal role in its efficacy. Studies utilizing EPR oximetry have revealed that the choice of formulation significantly impacts the onset, duration, and magnitude of the increase in partial pressure of oxygen (pO2) in the skin.

Table 1: Impact of Delivery Vehicle on this compound Efficacy [1]

Delivery VehicleOnset of ActionDuration of ActionMaximum pO2 Increase
Lipid nanoparticles in hydrogelRapidSustainedHighest
Liposomes in hydrogelModerateModerateHigh
Hydrophilic gelSlowerShorterModerate
Hydrophobic ointmentSlowShortLow
Hydrophobic creamSlowestShortestLowest

These findings underscore the importance of formulation science in optimizing the therapeutic potential of this compound.

Comparative Efficacy: this compound vs. Alternative Vasodilators

While this compound stands out for its proven effects on skin oxygenation, a comprehensive evaluation necessitates a comparison with other topical vasodilators.

Table 2: Comparative Efficacy of Topical Vasodilators on Skin Perfusion

VasodilatorMechanism of ActionReported Efficacy in Increasing Skin Blood Flow/OxygenationKey Considerations
This compound Prodrug of nicotinic acid, induces prostaglandin-mediated vasodilationDemonstrated significant increase in skin pO2, with efficacy dependent on the carrier system.[1]Well-studied for this application; formulation is critical for optimal results.
Minoxidil Opens potassium channels in vascular smooth muscleSome studies suggest it can increase cutaneous blood flow, but results have been inconsistent.[2]Primarily used for hair growth; evidence for significant skin oxygenation increase is less robust.
Iloprost Stable prostacyclin analogue, potent vasodilatorShown to increase skin temperature, indicative of vasodilation.[3]Often administered via infusion for systemic effects; topical application for localized oxygenation requires further research.

Measuring the Unseen: A Head-to-Head of Skin Oxygenation Measurement Techniques

The accurate measurement of skin oxygenation is critical for validating the efficacy of vasodilators. EPR oximetry has emerged as a gold-standard technique, offering direct and repeated measurements of tissue pO2.

Table 3: Comparison of Skin Oxygenation Measurement Techniques

TechniquePrincipleAdvantagesDisadvantages
EPR Oximetry Measures the effect of oxygen on the EPR spectrum of a paramagnetic probe introduced into the tissue.High sensitivity to low oxygen levels, allows for repeated, non-invasive measurements at the same site.[4][5]Requires the introduction of an oxygen-sensitive probe into the skin.
Near-Infrared Spectroscopy (NIRS) Measures the differential absorption of near-infrared light by oxygenated and deoxygenated hemoglobin.Non-invasive, provides real-time monitoring of regional oxygen saturation (rSO2).[6]Can be influenced by skin pigmentation; measures saturation, not direct pO2.[7][8]
Transcutaneous Oximetry (TCOM) An electrochemical sensor measures the partial pressure of oxygen diffusing through the skin.Non-invasive, provides a pO2 measurement.Requires heating the skin, which can alter local blood flow; may not be accurate at low pO2 values.[7]

Experimental Corner: Protocols for Robust Validation

Reproducible and reliable data are the bedrock of scientific advancement. Here, we outline the detailed experimental protocols for evaluating the efficacy of this compound using EPR oximetry.

Protocol 1: Topical Application of this compound
  • Animal Model: BALB/c mice are commonly used for these studies.[9]

  • Formulation Preparation: Prepare a 2.5% (w/w) this compound formulation in the desired carrier vehicle (e.g., hydrogel, liposomal gel).

  • Application Area: Shave a designated area on the dorsal side of the mouse 24 hours prior to the experiment.

  • Application Procedure:

    • Anesthetize the mouse to prevent movement during application and measurement.

    • Apply a standardized amount of the formulation evenly over the shaved area.

    • For control experiments, apply the vehicle without this compound to a separate group of animals.

Protocol 2: In Vivo EPR Oximetry for Skin Oxygen Measurement
  • Probe Implantation:

    • A small amount of a particulate oxygen-sensitive probe (e.g., lithium phthalocyanine) is implanted subcutaneously in the designated measurement area.[4] This is typically done several days before the experiment to allow the tissue to heal.

  • EPR Spectrometer Setup:

    • Use a low-frequency EPR spectrometer (e.g., 1.2 GHz) equipped with a surface loop resonator.

  • Measurement Procedure:

    • Position the anesthetized mouse such that the resonator is placed directly over the probe implantation site.

    • Record baseline EPR spectra before the application of the vasodilator.

    • After applying the this compound formulation, acquire EPR spectra at regular intervals (e.g., every 5-10 minutes) for a predetermined duration (e.g., 60-90 minutes) to monitor the change in pO2 over time.

  • Data Analysis:

    • The partial pressure of oxygen (pO2) is determined from the linewidth of the EPR spectrum using a pre-established calibration curve.

Visualizing the Science: Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

Benzyl_Nicotinate_MOA cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis Stratum_Corneum->Epidermis Dermis Dermis Epidermis->Dermis Hydrolysis Enzymatic Hydrolysis Dermis->Hydrolysis Benzyl_Nicotinate Topical Application of this compound Benzyl_Nicotinate->Stratum_Corneum Penetration Nicotinic_Acid Nicotinic Acid (Niacin) Hydrolysis->Nicotinic_Acid Vasodilation Vasodilation of Arterioles Nicotinic_Acid->Vasodilation Increased_Blood_Flow Increased Cutaneous Blood Flow Vasodilation->Increased_Blood_Flow Increased_Oxygenation Increased Skin Oxygenation (pO2) Increased_Blood_Flow->Increased_Oxygenation

Caption: Mechanism of Action of this compound in Skin.

EPR_Oximetry_Workflow Start Start Probe_Implantation Implant Paramagnetic Oxygen Probe in Skin Start->Probe_Implantation Animal_Prep Anesthetize Animal & Prepare Application Site Probe_Implantation->Animal_Prep Baseline_Measurement Acquire Baseline EPR Spectrum (pre-treatment) Animal_Prep->Baseline_Measurement Apply_Vasodilator Topically Apply This compound Baseline_Measurement->Apply_Vasodilator Time_Series_Measurement Acquire EPR Spectra at Timed Intervals Apply_Vasodilator->Time_Series_Measurement Data_Analysis Analyze Spectral Linewidth to Determine pO2 Time_Series_Measurement->Data_Analysis Results Generate Time-Course of Skin Oxygenation Data_Analysis->Results End End Results->End

Caption: Experimental Workflow for EPR Oximetry Measurement.

Conclusion

The evidence strongly supports the efficacy of this compound in increasing skin oxygenation, with its performance being highly dependent on the formulation. EPR oximetry stands out as a robust and sensitive method for quantifying these changes, providing researchers and drug developers with a reliable tool for preclinical and clinical studies. This guide serves as a valuable resource for professionals seeking to advance the science of skin health through innovative and well-validated approaches.

References

The Great Delivery Race: Unpacking Topical Benzyl Nicotinate Carriers for Enhanced Skin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the delivery of active pharmaceutical ingredients (APIs) through the skin is a perpetual challenge. Benzyl nicotinate, a potent vasodilator, serves as a valuable model compound for studying topical delivery systems due to its well-characterized physiological response: an increase in cutaneous blood flow and oxygenation. This guide provides a comparative analysis of various carriers for topical this compound delivery, supported by experimental data, to aid in the selection of the most effective formulation strategies.

The efficacy of a topically applied agent like this compound is not solely dependent on the molecule itself but is significantly influenced by the vehicle in which it is delivered. The choice of carrier can dramatically alter the rate and extent of drug penetration, ultimately dictating the therapeutic outcome. This analysis delves into the performance of several common topical carriers, including conventional formulations and advanced nanosized delivery systems.

Performance Metrics: A Head-to-Head Comparison

The effectiveness of different this compound carriers can be quantified by measuring the physiological response in the skin, primarily the change in partial pressure of oxygen (pO2) over time. Key parameters include the lag time to onset of action, the maximum increase in pO2, and the duration of the effect.

A study comparing various formulations demonstrated a clear hierarchy in vehicle efficiency for delivering this compound and inducing a physiological response. The ranking, from most to least efficient, was determined to be lipid nanoparticles in a hydrophilic gel, followed by liposomes in a hydrophilic gel, a simple hydrophilic gel, a hydrophobic ointment, and finally, a hydrophobic cream.[1] Particulate carrier systems, such as lipid nanoparticles and liposomes, were found to be decisive in influencing the maximal oxygen level achieved in the skin.[1]

Nanosized delivery systems, including microemulsions and liposomes, have been shown to accelerate the action of this compound when compared to a standard hydrogel formulation.[2] The incorporation of penetration enhancers into these nanosystems can further improve the effectiveness of this compound delivery by increasing the fluidity of the stratum corneum lipids.[2]

Carrier TypeKey Performance Indicators
Lipid Nanoparticles in Hydrophilic Gel Lag Time: Shortest[1] Maximal pO2 Increase: Highest[1] Duration of Action: Longest[1]
Liposomes in Hydrophilic Gel Lag Time: Shorter than gel alone[1][3] Maximal pO2 Increase: Higher than gel alone[1] Duration of Action: Longer than gel alone[1]
Microemulsion Lag Time: Shorter than hydrogel[2] Maximal pO2 Increase: Improved with penetration enhancers[2] Duration of Action: -
Hydrophilic Gel Lag Time: Baseline[1] Maximal pO2 Increase: Baseline[1] Duration of Action: Baseline[1]
Hydrophobic Ointment Lag Time: Longer than hydrophilic formulations[1] Maximal pO2 Increase: Lower than hydrophilic formulations[1] Duration of Action: Shorter than hydrophilic formulations[1]
Hydrophobic Cream Lag Time: Longest[1] Maximal pO2 Increase: Lowest[1] Duration of Action: Shortest[1]

Mechanism of Action and Delivery Pathway

Upon topical application, this compound penetrates the stratum corneum.[4] In the deeper dermal layers, it undergoes enzymatic hydrolysis to its active form, nicotinic acid.[5][6] Nicotinic acid then stimulates the release of prostaglandins, primarily Prostaglandin D2 (PGD2), which act as vasodilators, increasing local cutaneous blood flow and, consequently, skin oxygenation.[7]

cluster_0 Topical Application cluster_1 Skin Layers cluster_2 Cellular Response cluster_3 Physiological Effect Benzyl_Nicotinate This compound in Carrier Stratum_Corneum Stratum Corneum Benzyl_Nicotinate->Stratum_Corneum Penetration Dermis Dermis Stratum_Corneum->Dermis Enzymatic_Hydrolysis Enzymatic Hydrolysis Dermis->Enzymatic_Hydrolysis Nicotinic_Acid Nicotinic Acid Enzymatic_Hydrolysis->Nicotinic_Acid Prostaglandin_Release Prostaglandin (PGD2) Release Nicotinic_Acid->Prostaglandin_Release Vasodilation Vasodilation Prostaglandin_Release->Vasodilation Increased_Blood_Flow Increased Blood Flow Vasodilation->Increased_Blood_Flow Increased_Oxygenation Increased Skin Oxygenation (pO2) Increased_Blood_Flow->Increased_Oxygenation

Figure 1. Signaling pathway of topically applied this compound.

Experimental Protocols

The evaluation of topical this compound formulations relies on robust in vivo and in vitro experimental models.

In Vivo Skin Oxygenation Measurement using EPR Oximetry

Electron Paramagnetic Resonance (EPR) oximetry is a sensitive, non-invasive method for measuring tissue oxygen levels.[1]

Protocol:

  • Animal Model: BALB/c mice are typically used.[5]

  • Oxygen-Sensing Probe: A sterile suspension of an oxygen-sensing paramagnetic probe (e.g., lithium phthalocyanine) is injected into the subcutaneous tissue of the measurement site (e.g., the back of the mouse).

  • Formulation Application: A defined amount of the this compound formulation is applied topically to the skin overlying the probe.

  • EPR Measurement: The mouse is placed in a resonator, and EPR spectra are recorded at regular intervals. The spectral line width is proportional to the partial pressure of oxygen (pO2).

  • Data Analysis: The change in pO2 over time is plotted to determine the lag time, maximum pO2 increase, and duration of action.[3]

Start Start Probe_Injection Inject Oxygen-Sensing Probe Subcutaneously Start->Probe_Injection Formulation_Application Apply Topical Benzyl Nicotinate Formulation Probe_Injection->Formulation_Application EPR_Measurement Place in EPR Resonator and Record Spectra Formulation_Application->EPR_Measurement Data_Collection Collect Spectra at Regular Intervals EPR_Measurement->Data_Collection Data_Analysis Analyze Spectral Line Width to Determine pO2 Data_Collection->Data_Analysis All time points collected Plot_Data Plot pO2 vs. Time Data_Analysis->Plot_Data Determine_Parameters Calculate Lag Time, pO2max, and Duration Plot_Data->Determine_Parameters End End Determine_Parameters->End

Figure 2. Workflow for in vivo EPR oximetry.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

In vitro permeation studies using Franz diffusion cells are a standard method to assess the passage of a drug through the skin.

Protocol:

  • Skin Preparation: Excised skin (e.g., human or animal) is thawed, and subcutaneous fat is removed. The skin is then cut to a size slightly larger than the diffusion cell orifice.[4]

  • Cell Assembly: The skin is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[4]

  • Equilibration: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and allowed to equilibrate at a physiological temperature (e.g., 32 ± 0.1 °C) for at least 30 minutes, with continuous stirring.[4]

  • Formulation Application: A known quantity of the this compound formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation rate.

Start Start Prepare_Skin Prepare Excised Skin Membrane Start->Prepare_Skin Assemble_Cell Mount Skin in Franz Diffusion Cell Prepare_Skin->Assemble_Cell Equilibrate Equilibrate System (32°C, 30 min) Assemble_Cell->Equilibrate Apply_Formulation Apply this compound Formulation to Donor Equilibrate->Apply_Formulation Sample_Receptor Collect Samples from Receptor Compartment Apply_Formulation->Sample_Receptor Analyze_Samples Quantify Drug Concentration (HPLC) Sample_Receptor->Analyze_Samples At predefined time points Calculate_Permeation Calculate Cumulative Permeation and Rate Analyze_Samples->Calculate_Permeation End End Calculate_Permeation->End

Figure 3. Workflow for in vitro skin permeation study.

Conclusion

The selection of an appropriate carrier is paramount for the effective topical delivery of this compound and, by extension, other active pharmaceutical ingredients. The presented data clearly indicate that advanced formulations, such as lipid nanoparticles and liposomes incorporated into hydrophilic gels, offer superior performance in terms of onset and magnitude of the desired physiological effect. The choice of a hydrophobic versus a hydrophilic base also significantly impacts delivery, with hydrophilic carriers generally providing more rapid and efficient drug release. For researchers and formulators, these findings underscore the importance of considering the physicochemical properties of both the drug and the carrier to optimize topical drug delivery and enhance therapeutic outcomes. The provided experimental protocols offer a standardized approach for the comparative evaluation of novel and existing topical delivery systems.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Benzyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl Nicotinate and Analytical Validation

This compound is a benzyl ester of nicotinic acid, commonly used as a topical rubefacient and vasodilator to relieve muscle and joint pain.[1] Accurate and precise quantification of this compound in raw materials and finished pharmaceutical products is crucial for ensuring its safety and efficacy. Analytical method validation is a fundamental requirement in the pharmaceutical industry to demonstrate that a chosen analytical procedure is suitable for its intended purpose.

This guide explores the principles and practicalities of four common analytical techniques for the determination of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • UV-Vis Spectrophotometry

  • Titrimetry

Comparative Analysis of Analytical Techniques

The choice of an analytical technique depends on various factors, including the nature of the sample, the required level of sensitivity and specificity, and the intended application (e.g., purity assay, impurity profiling, or routine quality control).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the analysis of pharmaceutical compounds. For this compound, HPLC with UV detection offers a robust and specific method for quantification, particularly in the presence of impurities or in complex formulations.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of 177 °C at 8 mmHg, it can be analyzed by GC.[2] This method is often used for assessing the purity of raw materials.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantification of substances that absorb ultraviolet or visible light. While it can be used for the detection of this compound, its major limitation is the lack of specificity in the presence of interfering substances that also absorb at the same wavelength.[3]

Titrimetry

Titrimetric methods are absolute analytical techniques that can provide high accuracy and precision for the assay of pure substances. For a basic compound like this compound (containing a pyridine ring), non-aqueous acid-base titration is a suitable method.

Data Presentation

The following table summarizes the performance characteristics of the different analytical techniques for the determination of this compound, based on available data and typical performance of these methods.

Parameter HPLC-UV Gas Chromatography (GC-FID) UV-Vis Spectrophotometry Perchloric Acid Titration
Principle Chromatographic Separation & UV DetectionChromatographic Separation & Flame Ionization DetectionUV AbsorbanceAcid-Base Neutralization
Specificity High (can separate from impurities)High (can separate from volatile impurities)Low (interference from UV-absorbing impurities)[3]Moderate (any basic substance will be titrated)
Linearity Range 80-400 µg/mL (Correlation coefficient: 0.9998)[4]Typically in the µg/mL rangeDependent on molar absorptivityNot applicable
Accuracy HighHighModerate to HighVery High
Precision HighHighModerateVery High
LOD/LOQ Low (ng/mL to µg/mL range)Low (µg/mL range)Higher than chromatographic methodsNot suitable for trace analysis
Application Assay, impurity profiling, stability studiesPurity testing of raw materialsPreliminary quantification, dissolution testingAssay of pure this compound

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a method used for studying the degradation kinetics of this compound.[4]

  • Chromatographic System:

    • Column: Zorbax analytical column SB-CN (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[3][4]

    • Mobile Phase: Methanol:Water:Acetic Acid (50:50:1, v/v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 20-45 °C.[3]

    • Injection Volume: 10-20 µL.[3][4]

    • Detector: UV at 254 nm.[4]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in methanol and dilute with the mobile phase to the desired concentrations (e.g., in the range of 80-400 µg/mL).[4]

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Gas Chromatography (GC-FID) - Proposed Method

While a specific validated GC method for this compound was not found in the searched literature, the following protocol is proposed based on general GC principles for similar compounds and the fact that its purity is often assessed by GC.[2]

  • Chromatographic System:

    • Column: A non-polar or medium-polarity capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or dichloromethane. Dilute to prepare a series of calibration standards.

    • Sample Solution: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.

  • Procedure:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the this compound peak based on the calibration curve.

UV-Vis Spectrophotometry - Proposed Method

This is a proposed method as a specific validated protocol for this compound was not identified. The methodology is based on the analysis of the related compound, nicotinic acid.

  • Spectrophotometric System:

    • Instrument: A double-beam UV-Vis spectrophotometer.

    • Wavelength: The wavelength of maximum absorbance (λmax) for this compound needs to be determined (likely around 260 nm, similar to other nicotinic acid derivatives).

    • Solvent: 0.1 M Hydrochloric Acid or Methanol.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in the chosen solvent and create a series of dilutions to establish a calibration curve.

    • Sample Solution: Accurately prepare a solution of the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Procedure:

    • Scan the standard solution to determine the λmax.

    • Measure the absorbance of the blank (solvent).

    • Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution.

    • Calculate the concentration of this compound from the calibration curve.

Perchloric Acid Titration

This method is suitable for the assay of pure this compound raw material.

  • Apparatus:

    • Burette (50 mL).

    • Potentiometer with a suitable electrode system or a visual indicator.

  • Reagents:

    • 0.1 M Perchloric acid in glacial acetic acid.

    • Glacial acetic acid.

    • Crystal violet indicator (if using visual endpoint detection).

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound and dissolve it in glacial acetic acid.

  • Procedure:

    • Titrate the sample solution with 0.1 M perchloric acid.

    • Determine the endpoint potentiometrically or visually (the color change of crystal violet from violet to blue-green).

    • Perform a blank titration with the same volume of glacial acetic acid.

    • Calculate the percentage purity of this compound. Each mL of 0.1 M perchloric acid is equivalent to 21.32 mg of this compound.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_data Data Analysis and Comparison Sample This compound Sample Prep Prepare Standard and Sample Solutions Sample->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC UV UV-Vis Analysis Prep->UV Titration Titrimetric Analysis Prep->Titration Data Collect Raw Data (Peak Area, Absorbance, Titer Volume) HPLC->Data GC->Data UV->Data Titration->Data Validation Calculate Validation Parameters (Linearity, Accuracy, Precision) Data->Validation Comparison Compare Performance Metrics Validation->Comparison Conclusion Conclusion on Method Suitability Comparison->Conclusion AnalyticalPrinciples cluster_separation Separation-Based Techniques cluster_spectroscopy Spectroscopic Technique cluster_classical Classical Technique HPLC HPLC (Liquid-Solid Separation) Specificity_High Excellent for Impurity Profiling HPLC->Specificity_High High Specificity GC GC (Gas-Liquid Separation) GC->Specificity_High High Specificity UV_Vis UV-Vis (Light Absorption) Specificity_Low Prone to Interference UV_Vis->Specificity_Low Low Specificity Titrimetry Titrimetry (Chemical Reaction) Specificity_Moderate Suitable for Pure Substance Assay Titrimetry->Specificity_Moderate Moderate Specificity Benzyl_Nicotinate This compound Quantification Benzyl_Nicotinate->HPLC Benzyl_Nicotinate->GC Benzyl_Nicotinate->UV_Vis Benzyl_Nicotinate->Titrimetry

References

A Comparative Analysis of Benzyl Nicotinate-Induced Vasodilation Across Different Anatomical Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory effects of topically applied benzyl nicotinate on various anatomical locations, supported by experimental data. The information presented is intended to assist researchers and professionals in the fields of dermatology, pharmacology, and drug development in understanding the site-specific efficacy and underlying mechanisms of this vasoactive compound.

Executive Summary

This compound, a prodrug of nicotinic acid, is a well-known topical vasodilator.[1] Its efficacy in inducing cutaneous vasodilation, however, is not uniform across all anatomical sites. Experimental evidence, primarily from a key clinical trial, demonstrates that the forehead exhibits a more rapid and pronounced vasodilatory response to this compound compared to the forearm and calf.[2] This difference is largely attributed to the higher density of hair follicles on the forehead, which facilitates the penetration of the topically applied agent.[2] The vasodilatory mechanism is primarily mediated by the release of prostaglandins, following the activation of the GPR109A receptor by nicotinic acid.[3][4] A secondary pathway involving the TRPV1 receptor may also contribute to this effect.[5]

Comparative Vasodilatory Effects: Forehead vs. Forearm vs. Calf

The most comprehensive data comparing the vasodilatory effects of this compound across different anatomical sites comes from a clinical study by Jacobi et al. (2006). The study measured changes in cutaneous blood flow, skin temperature, and redness following the topical application of a gel containing this compound.

Table 1: Quantitative Comparison of this compound's Vasodilatory Effects [2]

ParameterAnatomical SiteBaseline (Arbitrary Units)Maximum Response (Arbitrary Units)Time to Maximum Response (min)
Blood Flow (Superficial Plexus) ForeheadHighestHighestEarliest
ForearmLowerLowerSlower
CalfSimilar to ForearmSimilar to ForearmSimilar to Forearm
Blood Flow (Deeper Plexus) ForeheadHighestHighestEarliest
ForearmLowerLowerSlower
CalfSimilar to ForearmSimilar to ForearmSimilar to Forearm
Skin Temperature ForeheadHighestHighestEarliest
ForearmLowerLowerSlower
CalfSimilar to ForearmSimilar to ForearmSimilar to Forearm
Redness (a value)*ForeheadHighestHighestEarliest
ForearmLowerLowerSlower
CalfSimilar to ForearmSimilar to ForearmSimilar to Forearm

Note: The study by Jacobi et al. (2006) provides graphical data and statistical comparisons rather than a single table of absolute mean values. This table summarizes the reported findings.

The key takeaways from this data are:

  • Forehead: Exhibits the most significant and rapid increase in all measured parameters (blood flow, temperature, and redness) following this compound application. The response also declines the fastest.[2]

  • Forearm and Calf: Show a similar, less pronounced, and slower vasodilatory response compared to the forehead.[2]

The enhanced effect on the forehead is strongly correlated with its higher density of vellus hair follicles, which are believed to provide a more efficient route for the penetration of topically applied substances.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment investigating the differential vasodilatory effects of this compound, based on the protocol described by Jacobi et al. (2006).[2]

Objective: To compare the kinetics of blood flow, skin temperature, and redness after topical application of this compound on the forearm, forehead, and calf.

Subjects: Healthy male volunteers.

Materials:

  • Gel containing this compound.

  • Control gel (placebo).

  • Laser Doppler flowmeter (for measuring blood flow in superficial and deeper skin layers).

  • Chromameter (for measuring skin redness).

  • Infrared thermometer (for measuring skin temperature).

Procedure:

  • Acclimatization: Subjects rest in a temperature-controlled room to stabilize baseline skin perfusion.

  • Site Selection: Test areas are marked on the forearm, forehead, and calf. An adjacent area at each site is designated as a control.

  • Baseline Measurements: Baseline blood flow, skin temperature, and redness are measured at all test and control sites.

  • Topical Application: A standardized amount of this compound gel is applied to the test areas. The control areas remain untreated.

  • Post-application Measurements: Blood flow, skin temperature, and redness are measured at regular intervals at both treated and untreated sites over a specified period.

  • Data Analysis: The changes in the measured parameters over time at the treated sites are compared to the baseline values and the corresponding control sites. Statistical analysis is performed to determine the significance of the differences observed between the anatomical sites.

Visualizing the Processes

To better understand the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase subject_selection Subject Selection (Healthy Volunteers) acclimatization Acclimatization (Controlled Environment) subject_selection->acclimatization site_marking Anatomical Site Marking (Forehead, Forearm, Calf) acclimatization->site_marking baseline Baseline Measurement (Blood Flow, Temp, Redness) site_marking->baseline application Topical Application (this compound Gel) baseline->application post_application Post-Application Measurement (Time-course) application->post_application data_collection Data Collection post_application->data_collection comparison Comparative Analysis (Across Sites) data_collection->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for comparing this compound's effects.

Logical_Comparison cluster_input Input cluster_sites Anatomical Sites cluster_output Output (Vasodilatory Response) bn Topical this compound forehead Forehead (High Follicle Density) bn->forehead forearm Forearm (Low Follicle Density) bn->forearm calf Calf (Low Follicle Density) bn->calf response Blood Flow Temperature Redness forehead->response Rapid & Strong forearm->response Slower & Weaker calf->response Slower & Weaker

Caption: Logical relationship of the comparative study design.

Signaling Pathways of this compound-Induced Vasodilation

This compound acts as a prodrug, meaning it is converted into its active form, nicotinic acid, within the skin.[1] Nicotinic acid then initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and subsequent vasodilation. Two primary pathways have been proposed:

  • Prostaglandin-Mediated Pathway: This is considered the main mechanism. Nicotinic acid binds to the G-protein coupled receptor GPR109A (also known as HCA2) on dermal Langerhans cells and keratinocytes.[3][4] This activation stimulates the production and release of prostaglandins, primarily PGD2 and PGE2.[4] These prostaglandins then act on their respective receptors on the surrounding vascular smooth muscle cells, leading to vasodilation.[4]

  • TRPV1 Receptor Pathway: More recent research suggests that nicotinic acid can also directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel from the intracellular side.[5] The activation of this channel, which is also responsive to heat and capsaicin, contributes to the sensation of warmth and vasodilation associated with nicotinic acid.[5]

Signaling_Pathway cluster_penetration Skin Penetration & Metabolism cluster_pg_pathway Prostaglandin Pathway cluster_trpv1_pathway TRPV1 Pathway cluster_outcome Physiological Outcome BN This compound (Topical) NA Nicotinic Acid BN->NA Hydrolysis in Skin GPR109A GPR109A Receptor (Langerhans Cells, Keratinocytes) NA->GPR109A TRPV1 TRPV1 Receptor (Intracellular) NA->TRPV1 PGs Prostaglandin Synthesis (PGD2, PGE2) GPR109A->PGs PG_receptors PG Receptors (Vascular Smooth Muscle) PGs->PG_receptors vasodilation Vasodilation PG_receptors->vasodilation TRPV1->vasodilation

Caption: Signaling pathways of this compound-induced vasodilation.

References

Efficacy of Benzyl Nicotinate in Combination with Heparin for Treating Varicose Veins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a combination therapy of benzyl nicotinate and heparin for the treatment of varicose veins against other established alternatives. The information is supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Varicose veins are a common condition characterized by tortuous and dilated veins, most frequently affecting the lower limbs. The pathophysiology involves venous hypertension, inflammation, and subsequent remodeling of the vein wall.[1] Treatment modalities range from conservative topical applications to invasive surgical procedures. This guide focuses on the comparative efficacy of a topical combination of this compound, a vasodilator, and heparin, an anticoagulant, against standard treatments such as sclerotherapy, endovenous laser ablation (EVLA), and radiofrequency ablation (RFA).

The combination of this compound and heparin aims to alleviate symptoms by improving blood circulation and preventing the formation of blood clots.[2] this compound acts as a vasodilator, widening blood vessels to enhance blood flow, while heparin has anticoagulant and anti-inflammatory properties.[1][3] This topical treatment is primarily used to manage symptoms like pain, swelling, and inflammation associated with varicose veins.[3][4]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound with heparin and its alternatives. It is important to note that direct comparative trials between the topical combination and invasive procedures for varicose veins are limited. The data for this compound and heparin is primarily derived from studies on superficial thrombophlebitis, a related condition involving blood clots and inflammation in superficial veins.

Table 1: Efficacy of this compound and Heparin Combination Therapy (for Thrombophlebitis)

ParameterBaselineDay 3Day 7p-value
Severity of Phlebitis (Mean Grade) >3~1<1<0.001
Venous Lesion Length (Mean) VariesSignificantly ReducedFurther Reduced<0.001
Pain Score (VAS) VariesSignificantly ReducedFurther Reduced<0.001
Tenderness Score (VAS) VariesSignificantly ReducedFurther Reduced<0.001
Treatment Effectiveness (Excellent) --72%-
Treatment Safety (Excellent) --93%-

Data from a multicentric, prospective, observational, single-arm registry study on patients with thrombophlebitis.[5][6]

Table 2: Efficacy of Alternative Treatments for Varicose Veins

TreatmentSuccess Rate (Vein Occlusion)Recurrence RateKey AdvantagesKey Disadvantages
Sclerotherapy (Foam) ~80% (on its own)[7]Varies, can be higher than ablationMinimally invasive, suitable for smaller veins[7][8]Allergic reactions, less effective for large veins[7]
Endovenous Laser Ablation (EVLA) ~98%[7][9]~5% over 5 years[7]Highly effective for large veins, low recurrence[7]Minor risk of nerve damage, bruising[7][10]
Radiofrequency Ablation (RFA) High, comparable to EVLA[11]Varies, comparable to EVLALess post-procedural pain than EVLA[12]Slightly higher risk of DVT/PE than EVLA reported in one study[10]
VenaSeal (Medical Glue) >90%[7]Long-term data still emergingNo need for tumescent anesthesia, quick recovery[7][9]Potential for allergic reaction, permanent implant[7][9]

Experimental Protocols

Protocol for Assessing Topical Treatment Efficacy (General)

A representative protocol for evaluating the efficacy of a topical treatment for venous insufficiency would typically involve the following steps:

  • Patient Selection: Recruitment of patients with a confirmed diagnosis of varicose veins or chronic venous insufficiency (CVI) based on clinical examination and duplex ultrasound.

  • Baseline Assessment:

    • Venous Clinical Severity Score (VCSS): To quantify disease severity.

    • Visual Analog Scale (VAS): For pain, heaviness, and other symptoms.

    • Duplex Ultrasound: To measure vein diameter and reflux time.

    • Quality of Life Questionnaire: (e.g., Aberdeen Varicose Vein Questionnaire - AVVQ).

  • Intervention: Application of the topical agent (e.g., this compound and heparin gel) or a placebo, typically twice daily for a specified duration (e.g., 4-12 weeks).

  • Follow-up Assessments: Regular follow-up visits (e.g., at 1, 4, 8, and 12 weeks) to repeat the baseline assessments and monitor for adverse events.

  • Data Analysis: Statistical comparison of the changes in VCSS, VAS, and other parameters between the treatment and placebo groups.

Protocol for Endovenous Laser Ablation (EVLA)
  • Pre-procedural Mapping: Duplex ultrasound is used to map the target vein (e.g., great saphenous vein) and mark its course on the skin.

  • Anesthesia: Local anesthetic is administered along the course of the vein to be treated (tumescent anesthesia).

  • Catheter Insertion: A laser fiber is inserted into the vein through a small incision, usually near the knee, and advanced to the saphenofemoral junction under ultrasound guidance.[12]

  • Laser Ablation: The laser is activated, and the fiber is slowly withdrawn, delivering energy that heats and closes the vein wall.[12]

  • Post-procedural Care: A compression stocking is applied, and the patient is encouraged to ambulate immediately. Follow-up duplex ultrasound is performed to confirm vein closure.

Signaling Pathways and Mechanisms of Action

The development of varicose veins involves complex signaling pathways related to inflammation, oxidative stress, and extracellular matrix remodeling.

Pathophysiology of Varicose Veins

Venous hypertension leads to altered shear stress on the endothelial cells of the vein wall. This triggers a cascade of events, including inflammation, increased expression of matrix metalloproteinases (MMPs), and apoptosis of vascular smooth muscle cells (VSMCs), ultimately leading to vein dilation and valve incompetence.[1][7] The transcription factor FOXO3a has been identified as a key regulator of VSMC apoptosis and MMP expression.[2]

Venous Hypertension Venous Hypertension Altered Shear Stress Altered Shear Stress Venous Hypertension->Altered Shear Stress Inflammation Inflammation Altered Shear Stress->Inflammation Oxidative Stress Oxidative Stress Altered Shear Stress->Oxidative Stress FOXO3a Activation FOXO3a Activation Inflammation->FOXO3a Activation Oxidative Stress->FOXO3a Activation MMP Expression MMP Expression FOXO3a Activation->MMP Expression VSMC Apoptosis VSMC Apoptosis FOXO3a Activation->VSMC Apoptosis Vein Dilation & Valve Incompetence Vein Dilation & Valve Incompetence MMP Expression->Vein Dilation & Valve Incompetence VSMC Apoptosis->Vein Dilation & Valve Incompetence

Caption: Signaling cascade in varicose vein pathophysiology.

Mechanism of Action: this compound and Heparin

The combination of this compound and heparin addresses some of the pathological processes in venous disease.

cluster_0 Topical Application cluster_1 Physiological Effects cluster_2 Therapeutic Outcomes This compound + Heparin This compound + Heparin Vasodilation Vasodilation This compound + Heparin->Vasodilation Anticoagulation Anticoagulation This compound + Heparin->Anticoagulation Anti-inflammatory Action Anti-inflammatory Action This compound + Heparin->Anti-inflammatory Action Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Symptom Relief (Pain, Swelling) Symptom Relief (Pain, Swelling) Increased Blood Flow->Symptom Relief (Pain, Swelling) Prevention of Thrombus Formation Prevention of Thrombus Formation Anticoagulation->Prevention of Thrombus Formation Anti-inflammatory Action->Symptom Relief (Pain, Swelling)

Caption: Mechanism of action for the combination therapy.

Experimental Workflow for Efficacy Assessment

A typical workflow for assessing the efficacy of a new treatment for varicose veins is outlined below.

Patient Recruitment & Screening Patient Recruitment & Screening Informed Consent Informed Consent Patient Recruitment & Screening->Informed Consent Baseline Assessment (VCSS, VAS, Duplex) Baseline Assessment (VCSS, VAS, Duplex) Informed Consent->Baseline Assessment (VCSS, VAS, Duplex) Randomization Randomization Baseline Assessment (VCSS, VAS, Duplex)->Randomization Treatment Group (e.g., this compound + Heparin) Treatment Group (e.g., this compound + Heparin) Randomization->Treatment Group (e.g., this compound + Heparin) Control/Alternative Group (e.g., Placebo/Sclerotherapy) Control/Alternative Group (e.g., Placebo/Sclerotherapy) Randomization->Control/Alternative Group (e.g., Placebo/Sclerotherapy) Treatment Period Treatment Period Treatment Group (e.g., this compound + Heparin)->Treatment Period Control/Alternative Group (e.g., Placebo/Sclerotherapy)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Conclusion on Efficacy & Safety Conclusion on Efficacy & Safety Data Analysis->Conclusion on Efficacy & Safety

Caption: Clinical trial workflow for varicose vein treatment.

Conclusion

The combination of this compound and heparin presents a viable topical option for managing the symptoms of varicose veins, such as pain and swelling.[2][4] Its mechanism of action, involving vasodilation and anticoagulation, targets key aspects of venous pathophysiology.[3] Clinical data, primarily from studies on thrombophlebitis, suggest good efficacy and safety for relieving inflammation and associated discomfort.[5][6]

However, when compared to established, more invasive treatments like sclerotherapy, EVLA, and RFA, the topical combination serves a different therapeutic purpose. While the latter aim for the permanent closure and elimination of varicose veins with high success rates, the topical therapy focuses on symptomatic relief.[7][9][11] For patients seeking cosmetic improvement or definitive treatment of venous reflux, invasive procedures remain the gold standard. The choice of treatment should be guided by the severity of the condition, patient preference, and the desired therapeutic outcome. Further head-to-head clinical trials are warranted to directly compare the long-term efficacy of this topical combination with other modalities specifically for varicose veins.

References

Unveiling the In Vivo Efficacy of Benzyl Nicotinate in Enhancing Drug Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the delivery of therapeutic agents through the skin is a constant challenge. The outermost layer of the skin, the stratum corneum, presents a formidable barrier to most drugs. Chemical permeation enhancers are widely employed to transiently and reversibly overcome this barrier. Among these, benzyl nicotinate has garnered significant interest due to its dual mechanism of action: vasodilation and fluidization of stratum corneum lipids. This guide provides an objective comparison of this compound's in vivo performance with other common permeation enhancers, supported by experimental data and detailed protocols to aid in the design and evaluation of transdermal drug delivery systems.

Comparative Analysis of In Vivo Permeation Enhancement

The efficacy of a chemical permeation enhancer is best evaluated through in vivo studies, which provide a more accurate representation of its performance in a physiological system. The following table summarizes quantitative data from various in vivo studies, comparing the enhancing effects of this compound and other widely used agents on the absorption of different drugs.

Permeation EnhancerDrugAnimal ModelEnhancement MetricResult
This compound DexamethasoneRatRelative Bioavailability1.2 to 1.46-fold increase[1]
1,8-Cineole (Terpene)BulfalinNot SpecifiedEnhancement Ratio17.1-fold increase[2]
d-Limonene (Terpene)BulfalinNot SpecifiedEnhancement Ratio22.2-fold increase[2]
l-Menthol (Terpene)BulfalinNot SpecifiedEnhancement Ratio15.3-fold increase[2]
Oleic AcidBulfalinNot SpecifiedEnhancement Ratio5.1-fold increase[2]
AzoneBulfalinNot SpecifiedEnhancement Ratio2.4-fold increase[2]
Propylene GlycolHexyl NicotinateHumanReduction in tmaxSignificant reduction[3]

Delving into the Mechanisms of Action: Signaling Pathways

This compound enhances drug absorption through two primary mechanisms. Firstly, it induces vasodilation, increasing blood flow in the dermal microvasculature, which creates a larger concentration gradient for the drug to diffuse from the application site into the systemic circulation. This effect is believed to be mediated by the release of prostaglandins, such as prostaglandin E2 (PGE2), which act on prostanoid receptors (EP receptors) on vascular smooth muscle cells.[4][5][6] Secondly, being a lipophilic molecule, this compound can penetrate the stratum corneum and disrupt the highly organized lipid lamellae, thereby increasing their fluidity and facilitating the diffusion of co-administered drugs.[7]

Proposed Signaling Pathway for this compound-Induced Vasodilation cluster_skin Skin Layers cluster_cellular Cellular Mechanisms BN This compound SC Stratum Corneum BN->SC Penetration Epidermis Viable Epidermis SC->Epidermis Diffusion Dermis Dermis Epidermis->Dermis Hydrolysis to Nicotinic Acid BloodVessel Blood Vessel Dermis->BloodVessel Action on Smooth Muscle PGE2 Prostaglandin E2 (PGE2) Release Dermis->PGE2 EP_Receptor EP Receptor Activation PGE2->EP_Receptor Vasodilation Vasodilation EP_Receptor->Vasodilation Vasodilation->BloodVessel Increased Blood Flow

Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols: A Guide to In Vivo Validation

Reproducible and reliable in vivo data are paramount for the comparative assessment of permeation enhancers. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Bioavailability Study of Dexamethasone with this compound in Rats[1]
  • Animal Model: Male rats.

  • Drug Formulation: Dexamethasone (0.1 mg) and this compound (15 mg) in an ethanol/octanol vehicle applied over a 6 cm² area of the skin.

  • Application: The formulation was applied topically to a shaved area on the back of the rats.

  • Sample Collection: Blood samples were collected at various time points, and urine was collected over a specified period.

  • Analytical Method: The concentrations of dexamethasone in blood and urine were determined using a suitable analytical method, likely high-performance liquid chromatography (HPLC), after appropriate sample preparation.

  • Data Analysis: The relative bioavailability was calculated by comparing the area under the curve (AUC) of the blood concentration-time profile and the total amount of drug excreted in the urine for the group treated with this compound versus the control group (dexamethasone alone).

In Vivo Evaluation of Permeation Enhancement using Laser Doppler Velocimetry[3]
  • Human Subjects: Healthy volunteers.

  • Enhancer Application: The skin on the forearm was pre-treated with the enhancer (e.g., propylene glycol with or without oleic acid) under occlusion for a specified duration (e.g., 3 hours).

  • Model Drug Application: A solution of a vasoactive model drug, such as hexyl nicotinate, was applied to the pre-treated skin area.

  • Measurement: Cutaneous blood flow was measured continuously using a Laser Doppler Velocimeter (LDV). The vasodilation induced by the penetrated model drug is directly proportional to the rate and extent of its absorption.

  • Data Analysis: Pharmacodynamic parameters such as the time to onset of vasodilation (t₀) and the time to reach maximum vasodilation (tmax) were determined from the LDV data. A shorter t₀ and tmax indicate a faster penetration rate.

General Experimental Workflow for In Vivo Skin Permeation Studies cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (e.g., shaving, acclimatization) Application Topical Application of Formulation Animal_Prep->Application Formulation_Prep Formulation Preparation (Drug +/- Enhancer) Formulation_Prep->Application Sampling Sample Collection (Blood, Urine, Skin Tissue) Application->Sampling Extraction Drug Extraction from Biological Matrix Sampling->Extraction Quantification Drug Quantification (e.g., HPLC, LC-MS/MS) Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, tmax) Quantification->PK_Analysis Result Result PK_Analysis->Result Determination of Enhancement Effect

A typical workflow for in vivo skin permeation studies.

Conclusion

The in vivo data presented in this guide demonstrate that this compound is an effective permeation enhancer, increasing the bioavailability of co-administered drugs. Its dual mechanism of vasodilation and lipid fluidization makes it a versatile option for a range of drug candidates. However, when compared to certain terpenes like d-limonene and 1,8-cineole, its enhancement ratio may be more modest for specific drugs. The choice of the most suitable permeation enhancer will ultimately depend on the physicochemical properties of the drug, the desired delivery profile, and the toxicological considerations. The provided experimental protocols offer a framework for researchers to conduct their own in vivo validation studies, enabling a data-driven approach to the selection and optimization of chemical permeation enhancers for successful transdermal drug delivery.

References

Reproducibility of Cutaneous Blood Flow Measurements: A Comparative Guide to Benzyl Nicotinate and Alternative Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of cutaneous blood flow measurements induced by topical application of benzyl nicotinate and its alternatives. The objective is to equip researchers with the necessary data and protocols to select the most appropriate method for their studies, ensuring the reliability and validity of their findings.

Introduction

Measuring cutaneous blood flow is a critical component in dermatological research, drug development, and the assessment of vascular function. Topical vasodilators are frequently employed to induce a measurable increase in skin blood flow. This compound, a potent vasodilator, is commonly used for this purpose. However, the reproducibility of blood flow measurements following its application is a key consideration for the robustness of experimental results. This guide compares the reproducibility of blood flow measurements induced by this compound with that of other common methods, including the application of methyl nicotinate and the iontophoresis of acetylcholine and sodium nitroprusside.

Data on Reproducibility of Blood Flow Measurements

Vasodilation MethodMeasurement ParameterCoefficient of Variation (CV)Intraclass Correlation Coefficient (ICC)Reference
Methyl Nicotinate Inter-zone skin blood perfusion11-13%Not Reported[1]
Acetylcholine Iontophoresis Change in perfusion from baseline25.5%Not Reported[2][3]
Local Skin Heating Change in perfusion from baseline9.3%Not Reported[2][3]
Reactive Hyperemia Change in perfusion from baseline19.4%Not Reported[2][3]

Note: The lack of specific CV or ICC values for this compound in the scientific literature highlights a gap in the available data. Researchers should consider performing their own validation studies to determine the reproducibility of this method within their specific experimental setup.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of results. Below are protocols for inducing vasodilation using this compound, acetylcholine iontophoresis, and sodium nitroprusside iontophoresis, coupled with Laser Doppler Flowmetry (LDF) for blood flow measurement.

Experimental Workflow for Assessing Blood Flow Measurement Reproducibility

G cluster_protocol Experimental Protocol start Subject Acclimatization (20-30 min in temperature-controlled room) baseline Baseline Blood Flow Measurement (5-10 min using LDF) start->baseline application Application of Vasodilator (e.g., this compound Gel) baseline->application measurement Continuous Blood Flow Measurement (LDF monitoring) application->measurement removal Removal of Vasodilator (if applicable) measurement->removal post_measurement Post-application Blood Flow Measurement removal->post_measurement repeat Repeat Measurement Session (after defined interval) post_measurement->repeat analysis Data Analysis (Calculation of CV and ICC) post_measurement->analysis repeat->baseline Second Session repeat->analysis

Caption: A generalized experimental workflow for assessing the reproducibility of cutaneous blood flow measurements.

Protocol 1: Topical Application of this compound
  • Subject Preparation: Subjects should acclimatize in a temperature-controlled room (22-24°C) for at least 20-30 minutes to ensure stable baseline blood flow. The measurement site, typically the volar forearm, should be clean and dry.

  • Baseline Measurement: A baseline blood flow reading is recorded for 5-10 minutes using an LDF probe attached to the skin.

  • Application: A standardized amount of this compound gel (e.g., 1% concentration) is applied to a defined area of the skin.

  • Blood Flow Measurement: Cutaneous blood flow is continuously monitored using the LDF probe. The time to onset of vasodilation, peak blood flow, and duration of the response are recorded.

  • Data Analysis: The procedure is repeated on a separate occasion under identical conditions to assess inter-session reproducibility.

Protocol 2: Iontophoresis of Acetylcholine
  • Subject Preparation: Similar to the this compound protocol, subjects should be acclimatized in a controlled environment.

  • Electrode Placement: An iontophoresis drug delivery electrode containing a 1% acetylcholine chloride solution is placed on the measurement site. A reference electrode is placed on a nearby skin area.

  • Baseline Measurement: A stable baseline blood flow is recorded for 5-10 minutes using an LDF probe positioned over the delivery electrode.

  • Iontophoresis: A low-level electrical current (e.g., 0.1 mA) is applied for a specified duration (e.g., 20 seconds) to deliver acetylcholine into the skin. This can be repeated in several doses.

  • Blood Flow Measurement: Blood flow is continuously monitored during and after iontophoresis to measure the vasodilatory response.

  • Data Analysis: The protocol is repeated to determine the reproducibility of the measurements.

Protocol 3: Iontophoresis of Sodium Nitroprusside
  • Subject Preparation: Subjects undergo the same acclimatization procedure as for the other protocols.

  • Electrode Placement: An iontophoresis electrode containing a 0.01% sodium nitroprusside solution is applied to the skin.

  • Baseline Measurement: Baseline blood flow is recorded using an LDF probe.

  • Iontophoresis: A cathodal current (e.g., 0.1 mA for 20 seconds, repeated) is used to deliver the negatively charged nitroprusside ions into the skin.

  • Blood Flow Measurement: The induced vasodilation is measured continuously with the LDF probe.

  • Data Analysis: Reproducibility is assessed by repeating the experiment on a different day.

Signaling Pathway of Nicotinate-Induced Vasodilation

The vasodilatory effect of nicotinates like this compound is primarily mediated through the release of prostaglandins and the involvement of sensory nerves. The following diagram illustrates the proposed signaling pathway.

G cluster_pathway Nicotinate-Induced Vasodilation Pathway BN This compound Penetration Skin Penetration BN->Penetration Keratinocytes Keratinocytes & Langerhans Cells Penetration->Keratinocytes SensoryNerves Sensory Nerve Activation Penetration->SensoryNerves Prostaglandins Prostaglandin Synthesis (e.g., PGE2, PGD2) Keratinocytes->Prostaglandins SmoothMuscle Vascular Smooth Muscle Relaxation Prostaglandins->SmoothMuscle SensoryNerves->SmoothMuscle Vasodilation Vasodilation & Increased Blood Flow SmoothMuscle->Vasodilation

Caption: Signaling pathway of vasodilation induced by topical application of nicotinates.

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. This activates receptors on keratinocytes and Langerhans cells, leading to the synthesis and release of vasodilatory prostaglandins such as PGE2 and PGD2. Additionally, nicotinic acid can directly stimulate sensory nerves. Both pathways converge on the vascular smooth muscle, causing relaxation and subsequent vasodilation, which results in increased cutaneous blood flow.

Conclusion

The choice of a vasodilator for inducing measurable changes in cutaneous blood flow should be guided by the specific requirements of the study, including the desired reproducibility of the measurements. While this compound is an effective vasodilator, the lack of published quantitative reproducibility data is a notable limitation. In contrast, methods such as local skin heating and acetylcholine iontophoresis have documented reproducibility metrics, with local heating demonstrating a lower coefficient of variation.

Researchers are encouraged to carefully consider the trade-offs between the ease of application of topical agents like this compound and the better-characterized reproducibility of alternative methods. When using this compound, it is highly recommended to conduct in-house validation studies to establish the method's reproducibility for the specific experimental conditions. The detailed protocols and the understanding of the underlying signaling pathway provided in this guide serve as a valuable resource for designing robust and reliable studies of cutaneous blood flow.

References

Safety Operating Guide

Proper Disposal of Benzyl Nicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential procedural information for the proper disposal of benzyl nicotinate, a benzyl ester of nicotinic acid commonly used as a rubefacient and vasodilator. Adherence to these guidelines is critical for maintaining laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses with side-shields, impervious gloves (such as nitrile rubber with a minimum layer thickness of 0.2 mm), and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[3][4] In case of accidental contact, flush skin or eyes with copious amounts of water and seek medical attention if irritation persists.[2][3]

Spill Management

In the event of a spill, immediately evacuate the area of unnecessary personnel and move upwind.[3] Wearing appropriate PPE, prevent the spill from entering drains or waterways.[1][3][4] For solid this compound, sweep or shovel the material into a suitable, labeled, and closed container for disposal, avoiding the creation of dust.[1][3][4] For liquid spills, absorb the material with an inert substance and place it in a sealed container.[5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][4] This ensures that the chemical is managed in accordance with all applicable local, state, and federal regulations.

A specific disposal method that may be employed by a licensed facility involves:

  • Dissolving or mixing: The this compound is dissolved or mixed with a combustible solvent.[1]

  • Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

Contaminated Packaging: Any packaging that has come into contact with this compound should be treated as the product itself and disposed of as unused product.[1][4] Do not mix with other waste.

Environmental and Toxicological Profile

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_disposal Disposal cluster_documentation Documentation Assess Waste Assess this compound Waste (Unused product, contaminated materials) Segregate Segregate from other chemical waste Assess Waste->Segregate Package Package in a suitable, labeled, and sealed container Segregate->Package Contact Vendor Contact a licensed professional waste disposal service Package->Contact Vendor Transport Arrange for professional transport Contact Vendor->Transport Incineration Incineration at a licensed facility (with afterburner and scrubber) Transport->Incineration Maintain Records Maintain disposal records (Manifests, certificates of disposal) Incineration->Maintain Records

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe environment is paramount. This guide provides essential safety protocols and logistical information for the handling of Benzyl Nicotinate, a compound that necessitates careful management due to its potential to cause skin and eye irritation.[1][2][3] Adherence to these procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a comprehensive approach to personal protection is required. This includes the use of specific types of gloves, eye and face protection, and appropriate lab clothing. Engineering controls such as adequate ventilation are also crucial to minimize exposure.

Summary of Personal Protective Equipment for this compound

PPE CategoryTypeSpecificationsColor Palette
Hand Protection Protective glovesNitrile rubber, Minimum layer thickness: 0.2 mm, Breakthrough time: 480 min[4]#4285F4
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN 166(EU) or NIOSH (US)[5][6]#34A853
Skin and Body Protection Long-sleeved clothing, Impervious clothing, Protective boots (if required)[2][3][6]N/A#5F6368
Respiratory Protection Dust respirator or a NIOSH/MSHA or European Standard EN 136 approved respirator (for large scale/emergency use or if exposure limits are exceeded)[2][5][6]N/A#EA4335

Procedural Guidance for Safe Handling and Disposal

Handling this compound in the Laboratory:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE): Always wear the recommended PPE as detailed in the table above: nitrile rubber gloves, safety goggles, and a lab coat.[2][3][4]

  • Ventilation: Work in a well-ventilated area.[7] For procedures that may generate aerosols or dust, use a chemical fume hood.[4]

  • Avoiding Contact: Avoid all personal contact with the substance.[7] Do not get it in your eyes, on your skin, or on your clothing.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[7]

  • Storage: Store this compound in a cool, well-ventilated place, away from heat and sources of ignition.[3] Keep the container tightly sealed and protect it from light.[1][2]

Disposal Plan for this compound:

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[1]

  • Waste Classification: Determine if the discarded chemical is classified as hazardous waste.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and labeled container.[2][7]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[2] Do not release into the environment.[2]

Emergency Protocols: First Aid and Spill Response

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[3] Call a physician.[3]

Experimental Workflow for Spill Containment and Cleanup:

In the event of a this compound spill, the following steps should be taken to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

  • Absorption: Soak up the spill with an inert absorbent material such as diatomite or universal binders.[3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][7]

  • Decontamination: Decontaminate the spill area and any affected equipment.

  • Disposal: Dispose of the contaminated waste according to the established disposal plan.

Below is a diagram illustrating the logical workflow for handling a this compound spill.

Benzyl_Nicotinate_Spill_Response Workflow for this compound Spill Response cluster_Initial_Actions Initial Actions cluster_Personal_Safety Personal Safety cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Immediate Response Ensure_Ventilation Ensure Adequate Ventilation Evacuate_Area->Ensure_Ventilation Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Ensure_Ventilation->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Safety First Absorb_Liquid Absorb with Inert Material (e.g., diatomite) Contain_Spill->Absorb_Liquid Collect_Waste Collect Absorbed Material into a Labeled Container Absorb_Liquid->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste as per Protocol Decontaminate->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident Documentation

Caption: Logical workflow for a safe and effective response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl Nicotinate
Reactant of Route 2
Reactant of Route 2
Benzyl Nicotinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。